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(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Documentation Hub

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  • Product: (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
  • CAS: 1217854-08-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Profiling and Control of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid in Pharmaceutical Synthesis

Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary In the highly regulated landscape of modern pharmaceutical manufacturing, the control...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

In the highly regulated landscape of modern pharmaceutical manufacturing, the control of chiral impurities is not merely a compliance metric—it is a fundamental requirement for drug efficacy and safety. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical, undesired enantiomeric impurity generated during the synthesis of Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat Type 2 diabetes [4].

While the (R)-enantiomer serves as the active pharmacophore binding precisely to the DPP-4 active site, the (S)-enantiomer exhibits negligible therapeutic activity and must be rigorously controlled. This whitepaper provides a deep-dive into the mechanistic origins, physiochemical properties, and self-validating analytical methodologies required to monitor and control this specific chiral impurity.

Chemical Identity and Physiochemical Profiling

Understanding the fundamental properties of the (S)-enantiomer is the first step in developing robust separation and quantification methods. The compound is commercially available as an analytical reference standard in both its free base and hydrochloride salt forms [1, 3].

Table 1: Quantitative and Chemical Data Summary
ParameterFree Base SpecificationHydrochloride Salt Specification
IUPAC Name (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid(3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
CAS Number 1217854-08-4 [1]1217809-78-3 [3]
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂ · HCl
Molecular Weight 233.19 g/mol 269.65 g/mol
Optical Rotation

Positive (Solvent dependent)-9.7 ± 2° (c = 1 in H₂O) [3]
Melting Point N/A216 – 222 °C [3]
Target API Counterpart (R)-enantiomer (CAS: 936630-57-8) [2](R)-enantiomer HCl (CAS: 1204818-19-8) [2]

Mechanistic Origins: The Causality of Chiral Impurity Formation

As a Senior Application Scientist, it is crucial to understand why an impurity forms, rather than just knowing how to detect it. The synthesis of Sitagliptin relies on establishing a stereocenter at the


-amino position.

Historically, this was achieved via the asymmetric hydrogenation of a pro-chiral enamine using a Rhodium-based transition metal catalyst (e.g., [Rh(cod)Cl]₂ with a chiral Josiphos ligand) under high pressure[4, 5]. More recently, engineered transaminase enzymes have been deployed for direct biocatalytic amination [4].

Thermodynamic vs. Kinetic Control

The formation of the (S)-impurity (CAS: 1217854-08-4) is governed by the difference in transition state energies (


) between the re and si face attacks on the pro-chiral substrate.
  • The Catalyst Match: The chiral ligand creates a steric pocket that highly favors the formation of the (R)-enantiomer.

  • The Failure Mode: If the reaction temperature is elevated, the kinetic energy of the system increases, allowing a fraction of the substrate molecules to overcome the higher activation energy barrier of the unfavored pathway. Additionally, catalyst degradation or trace achiral metal impurities can lead to background, non-selective reduction, directly yielding the (S)-enantiomer.

G ProChiral Pro-chiral Enamine / Ketone (Des-fluoro precursor) Catalyst Asymmetric Hydrogenation [Rh(I) + Chiral Ligand] or Transaminase ProChiral->Catalyst R_Isomer (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Target Intermediate (>99% ee) Catalyst->R_Isomer Favored Pathway (Lower TS Energy) S_Isomer (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Chiral Impurity (CAS: 1217854-08-4) Catalyst->S_Isomer Unfavored Pathway (Higher TS Energy) Sitagliptin Sitagliptin (API) R_Isomer->Sitagliptin Triazole coupling

Bifurcation pathway in the asymmetric synthesis of Sitagliptin intermediates.

Analytical Methodology: A Self-Validating Protocol

To comply with ICH Q3A guidelines, the (S)-enantiomer must be quantified accurately, often down to a limit of quantitation (LOQ) of 0.05% relative to the API. Standard reversed-phase HPLC cannot resolve enantiomers; thus, Chiral Stationary Phases (CSPs) are mandatory.

Protocol: Chiral HPLC Quantification

This protocol is designed as a self-validating system . By incorporating a racemic system suitability check and a continuous spike-recovery step, the method proves its own accuracy during every run, eliminating false negatives caused by column degradation.

Step 1: Column Selection & Causality

  • Action: Select an immobilized polysaccharide-based column (e.g., Chiralpak IC, Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Causality: The derivatized cellulose provides helical chiral recognition cavities. The 3,5-dichloro substitution on the phenylcarbamate generates specific

    
     interactions and hydrogen bonding networks that differentially bind the spatial arrangement of the trifluorophenyl group of the (R) and (S) isomers.
    

Step 2: Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase of Hexane / Ethanol / Trifluoroacetic acid (TFA) / Diethylamine (DEA) (e.g., 80:20:0.1:0.1 v/v).

  • Causality: The compound is zwitterionic. TFA suppresses the ionization of the carboxylic acid, while DEA suppresses the protonation of the primary amine. This dual-additive approach prevents secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks required for low-level impurity integration.

Step 3: System Suitability & Validation (The Self-Validating Loop)

  • Resolution Check: Inject a racemic standard (50:50 mix of CAS 936630-57-8 and CAS 1217854-08-4). Acceptance Criteria: Baseline resolution (

    
    ) must be 
    
    
    
    .
  • Sample Injection: Inject the synthesized API intermediate.

  • Spike Recovery: Inject the API sample spiked with exactly 0.10% of the (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid reference standard. Acceptance Criteria: Recovery must be 90-110%, proving the matrix does not suppress the impurity signal.

Workflow SystemSuitability System Suitability (Racemic Standard) ResolutionCheck Resolution Check (Rs > 1.5) SystemSuitability->ResolutionCheck SampleInjection API Intermediate Injection ResolutionCheck->SampleInjection Pass SpikeRecovery Spike Recovery (+0.1% S-Enantiomer) SampleInjection->SpikeRecovery Decision Passes Limit? SpikeRecovery->Decision Release Batch Release Decision->Release Yes (<0.1%) Reject Batch Reprocessing Decision->Reject No (>0.1%)

Self-validating chiral HPLC workflow for (S)-enantiomer quantification.

Conclusion

The rigorous monitoring of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 1217854-08-4) is a non-negotiable aspect of Sitagliptin manufacturing. By understanding the thermodynamic causality of its formation during asymmetric hydrogenation or biocatalysis, and by implementing self-validating chiral chromatographic methods, analytical scientists can ensure the absolute enantiomeric purity of the final therapeutic agent.

References

  • Pharmaffiliates. "1217854-08-4 | Product Name : (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid".
  • LGC Standards. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride". LGC Standards.
  • Chem-Impex. "(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acidHCl". Chem-Impex.
  • ResearchGate. "The current synthesis of sitagliptin involves enamine formation...".
  • EPA. "Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award".
Exploratory

A Comprehensive Technical Guide to (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Physicochemical Properties and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals Introduction: Significance in Pharmaceutical Development (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral building block of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance in Pharmaceutical Development

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral building block of significant interest in medicinal chemistry. Its trifluorinated phenyl ring imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable component in the design of novel therapeutic agents.[1] This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.[2] Specifically, it is a crucial component for the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[3][4][5][6] The hydrochloride salt form of this compound is often utilized to improve solubility for formulation purposes.[2]

Given its role in the development of active pharmaceutical ingredients (APIs), the precise and accurate characterization of this molecule is paramount to ensure the quality, safety, and efficacy of the final drug product.[7][8][9][10] This guide will provide the foundational knowledge and detailed protocols necessary for its comprehensive analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is essential for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₃NO₂[11][12]
Molecular Weight (Monoisotopic) 233.06636305 Da[12]
Molecular Weight (Average) 233.19 g/mol [11][12]
CAS Number 1283583-85-6[11]
Appearance White to off-white solid[1]
Storage Sealed in dry, 2-8°C[11]

Core Directive: Accurate Molecular Weight Determination

The definitive identification and characterization of a pharmaceutical intermediate like (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hinges on the precise determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing not only the molecular weight but also enabling the determination of the elemental composition.[13][14][15]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the steps for the accurate mass measurement of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[14][16]

Objective: To determine the accurate mass of the protonated molecule [M+H]⁺ and confirm its elemental composition.

Materials:

  • (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid sample

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or q-TOF) coupled to a liquid chromatography (LC) system.[13][14]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Further dilute to a final concentration of 1-10 µg/mL with the initial mobile phase conditions.

  • LC-MS System Configuration:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the compound elutes as a sharp peak.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: m/z 50-500.

    • Resolution: Set to a high resolution (e.g., >60,000 for Orbitrap or >40,000 for TOF) to enable accurate mass measurement.[13]

    • Internal/External Calibration: Ensure the instrument is recently calibrated to achieve high mass accuracy (<5 ppm).[17]

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Process the data to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for the peak and determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical composition of C₁₀H₁₁F₃NO₂⁺.

Data Interpretation and Validation

The experimental result should be a high-resolution mass spectrum showing a prominent peak for the [M+H]⁺ ion. The measured accurate mass should be within 5 ppm of the theoretical mass. This provides strong evidence for the identity and elemental composition of the compound. The validation of this analytical method is a critical step to ensure its suitability and reliability.[7][8][18]

Synthesis and Structural Characterization

The synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid often involves multiple steps, which may include asymmetric synthesis techniques to establish the desired stereochemistry.[19][20] A general synthetic approach may start from a protected amino acid derivative and introduce the trifluorophenyl moiety through a suitable coupling reaction.[4][5]

Spectroscopic Characterization

Beyond mass spectrometry, a comprehensive characterization requires other spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure and confirming the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carboxylic acid and amine groups.

Workflow Diagrams

Molecular Weight Determination Workflow

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms High-Resolution Mass Spectrometry lc->ms process Extract Ion Chromatogram & Mass Spectrum ms->process confirm Confirm Accurate Mass & Elemental Composition process->confirm validate Method Validation confirm->validate

Caption: Workflow for accurate molecular weight determination.

General Synthesis and Characterization Pathway

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials inter Intermediate(s) start->inter final (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid inter->final hrms HRMS final->hrms nmr NMR (¹H, ¹³C) final->nmr ir IR Spectroscopy final->ir

Caption: General pathway for synthesis and characterization.

Conclusion

The accurate determination of the molecular weight and the comprehensive characterization of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are fundamental to its application in pharmaceutical research and development. The methodologies outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this critical intermediate. Adherence to these rigorous analytical practices is essential for advancing drug development programs and meeting regulatory standards.[8][10][18]

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Sharma, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Chem-Impex. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid·HCl.
  • American Laboratory. (2022, April 15). High Performance Mass Spectrometry for Small Molecule and Protein Applications.
  • Kuang, X., et al. (2024). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PMC.
  • ChemScene. 1283583-85-6 | 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • Home Sunshine Pharma. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8.
  • ResearchGate. (2025, August 6). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • CymitQuimica. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid.
  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Google Patents. WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • ChemicalBook. (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 1217854-08-4.
  • Sigma-Aldrich. (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.
  • ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • Sandoo Pharma. Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid.
  • Kuang, X., et al. (2024). oa Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.
  • Otto Chemie Pvt Ltd. (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, 98%.
  • ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
  • Santa Cruz Biotechnology. (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | CAS 486460-00-8.
  • PubChemLite. (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Sources

Foundational

Technical Monograph: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Strategic Synthesis, Process Chemistry, and Analytical Control[1][2] Executive Summary (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical chiral pharmacophore of Sitagliptin (Januvia®), a first-in-class d...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Process Chemistry, and Analytical Control[1][2]

Executive Summary

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical chiral pharmacophore of Sitagliptin (Januvia®), a first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes. Its structural uniqueness lies in the


-amino acid backbone combined with a metabolically stable 2,4,5-trifluorophenyl moiety.

This guide details the chemical identity, industrial-scale asymmetric synthesis, and critical quality attributes (CQAs) of this intermediate. It contrasts the classical Rhodium-catalyzed hydrogenation route with modern biocatalytic strategies, providing a self-validating protocol for the isolation of the high-purity intermediate.

Part 1: Chemical Identity & Structural Analysis

The molecule is a


-amino acid, meaning the amino group is bonded to the 

-carbon (C3) rather than the

-carbon. This structural feature confers resistance to physiological proteases, extending the half-life of the resulting peptide-mimetic drugs.
Attribute Technical Specification
IUPAC Name (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Common Name Sitagliptin

-amino acid intermediate
CAS Registry 1204818-19-8 (HCl salt); 769195-26-8 (Methyl ester precursor)
Molecular Formula C

H

F

NO

Molecular Weight 233.19 g/mol (Free Base)
Chirality S-configuration (essential for DPP-4 binding)
Appearance White to off-white crystalline powder
Solubility Soluble in water (low pH), Methanol; Sparingly soluble in Isopropanol
Structural Significance of Fluorination

The 2,4,5-trifluoro substitution pattern is not arbitrary. It serves two roles:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) on the phenyl ring by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: It tunes the logP of the final drug to optimize oral bioavailability while maintaining specific binding to the S1 pocket of the DPP-4 enzyme.

Part 2: Strategic Synthesis Routes

The synthesis of this intermediate has evolved from classical chiral auxiliary chemistry to catalytic asymmetric hydrogenation, and finally to direct biocatalytic transamination.

Route A: Asymmetric Hydrogenation (The Chemical Standard)

This route, developed largely during the early process research at Merck, relies on the enantioselective reduction of a


-keto ester enamine.
  • Substrate: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[1][2][3]

  • Catalyst: Rh(I) complexed with a chiral ferrocenyl ligand (e.g., Josiphos family).

  • Mechanism: The catalyst coordinates to the enamine double bond and the ester carbonyl, directing hydride transfer to the Re-face (or Si-face depending on ligand) to establish the (S)-stereocenter.

Route B: Biocatalytic Transamination (The Green Evolution)

While the "Science" paper (Savile et al., 2010) describes making Sitagliptin directly, the technology also applies to the amino acid formation. An engineered Transaminase (ATA) converts the keto-acid or ester directly to the amine using isopropylamine as a donor.

  • Advantage: Eliminates high-pressure hydrogenation and heavy metals (Rh).

  • Selectivity: >99.9% e.e.[4] often achieved without recrystallization.

Comparative Process Workflow

The following diagram illustrates the logical flow of the Asymmetric Hydrogenation route, which is the standard method for isolating the intermediate specifically.

SynthesisPath Start 2,4,5-Trifluorophenyl Acetic Acid Meldrum Meldrum's Acid Activation Start->Meldrum DCC/DMAP KetoEster Beta-Keto Ester (Achiral Precursor) Meldrum->KetoEster MeOH, Reflux Enamine Enamine Formation (NH4OAc / MeOH) KetoEster->Enamine Ammonium Acetate Hydrogenation Asymmetric Hydrogenation Rh(COD)Cl2 + (S)-Josiphos 200 psi H2 Enamine->Hydrogenation Stereo-defining Step Hydrolysis Ester Hydrolysis (LiOH / THF) Hydrogenation->Hydrolysis Deprotection Final (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid Hydrolysis->Final Crystallization

Figure 1: Industrial synthesis workflow via Rh-catalyzed asymmetric hydrogenation. This pathway ensures high enantioselectivity prior to the final coupling steps.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid via Asymmetric Hydrogenation of the Enamine Ester.

1. Substrate Preparation (Enamine Formation)[4][5]
  • Reagents: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (10.0 g), Ammonium Acetate (15.7 g), Methanol (100 mL).

  • Procedure:

    • Charge the keto-ester and methanol into a round-bottom flask.

    • Add ammonium acetate in one portion.

    • Reflux the mixture for 4–6 hours. Validation: Monitor via HPLC.[6][1][7][8] Disappearance of keto-ester peak (RT ~5.2 min) and appearance of enamine (RT ~4.8 min).

    • Concentrate in vacuo to remove methanol.

    • Resuspend in tert-butyl methyl ether (TBME) and wash with water to remove excess ammonium salts.

    • Evaporate to yield the

      
      -enamino ester as a solid.
      
2. Asymmetric Hydrogenation (The Critical Step)
  • Reagents:

    
    -enamino ester (from step 1), [Rh(COD)Cl]
    
    
    
    (0.1 mol%), (R)-(S)-tBu-Josiphos ligand (0.11 mol%), Trifluoroethanol (TFE).
  • Procedure:

    • Inertion: In a nitrogen-filled glovebox, mix the Rh precursor and Ligand in TFE to form the active catalyst (orange solution).

    • Loading: Add the enamino ester substrate to a high-pressure autoclave vessel. Add the catalyst solution.

    • Reaction: Pressurize to 200 psi (13.8 bar) H

      
      . Stir at 50°C for 12–18 hours.
      
    • Self-Validation: Vent H

      
      . Take an aliquot for Chiral HPLC.
      
      • Acceptance Criteria: Conversion >98%, e.e. >95%. If e.e. is low, recrystallize the final salt.

3. Hydrolysis and Isolation
  • Procedure:

    • Dissolve the hydrogenated ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at 25°C for 2 hours.

    • Adjust pH to 2.0 using 1N HCl.

    • Extract with Ethyl Acetate.

    • Crystallization: Concentrate the organic layer and add heptane as an anti-solvent. The (S)-amino acid precipitates as a white solid.[9]

Part 4: Critical Quality Attributes (CQAs) & Analytical Control

To ensure the material is suitable for pharmaceutical use, strict control of the enantiomeric purity is required.

Analytical Method: Chiral HPLC
  • Column: ChiralPak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 268 nm for the trifluorophenyl chromophore).

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min

    • (S)-Enantiomer: 10.2 min

  • Resolution (Rs): Must be > 1.5.

Impurity Profile Logic

The following diagram details how to trace the origin of common impurities.

AnalyticalLogic Sample Crude Product Analysis ChiralHPLC Chiral HPLC (AD-H Column) Sample->ChiralHPLC AchiralHPLC Reverse Phase HPLC (C18 Column) Sample->AchiralHPLC Res_R Peak @ 8.5 min (R)-Enantiomer ChiralHPLC->Res_R Impurity Res_S Peak @ 10.2 min (S)-Target ChiralHPLC->Res_S Main Component Imp_DesF Des-fluoro Impurity (Mass -18) AchiralHPLC->Imp_DesF Over-reduction Imp_Keto Unreacted Keto Ester (Incomplete Hydrogenation) AchiralHPLC->Imp_Keto Low Conversion

Figure 2: Analytical decision tree for characterizing the purity of the (S)-amino acid intermediate.

References
  • Savile, C. K., et al. (2010).[4][5][10] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Hansen, K. B., et al. (2009). First generation process for the preparation of the DPP-IV inhibitor sitagliptin. Organic Process Research & Development, 13(4), 598-608. Link

  • Hsiao, Y., et al. (2004). Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. Link
    
  • PubChem. (2025).[11] Compound Summary for CID 7146283: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[12][13][11][14] National Library of Medicine. Link

Sources

Exploratory

Technical Deep Dive: The (S)-Enantiomer of Sitagliptin Intermediates

Chiral Control, Characterization, and Impurity Management Executive Summary: The Stereochemical Imperative Sitagliptin (Januvia®) represents a landmark in chiral drug synthesis, primarily due to its -amino acid core. The...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Control, Characterization, and Impurity Management

Executive Summary: The Stereochemical Imperative

Sitagliptin (Januvia®) represents a landmark in chiral drug synthesis, primarily due to its


-amino acid core. The active pharmaceutical ingredient (API) is the (R)-enantiomer .[1] The (S)-enantiomer  serves two critical roles in the development lifecycle:
  • As a Critical Impurity: In early chemical synthesis routes (Rh-catalyzed hydrogenation), the (S)-isomer was a byproduct requiring downstream removal.

  • As a Reference Standard: In modern biocatalytic routes (Transaminase), the (S)-isomer is required to validate the enantiomeric excess (e.e.) of the process, ensuring it remains below the threshold of toxicological concern (TTC).

This guide focuses on the properties, synthesis, and detection of the specific chiral intermediate: (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .

Structural & Stereochemical Analysis[2]

The core pharmacophore of Sitagliptin is a


-amino acid derivative.[2] The stereocenter is located at the 

-carbon (C3 position).
FeatureActive Intermediate (Precursor)The (S)-Enantiomer (Impurity/Standard)
IUPAC Name (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Role API PrecursorChiral Impurity / Reference Standard
Configuration (R)-Absolute Configuration(S)-Absolute Configuration
CAS Registry 936630-57-8Varies by salt/protection (Generic Ref)
Molecular Weight 233.19 g/mol 233.19 g/mol
Optical Rotation Dextrorotatory (+)Levorotatory (-)
2.1 The "Chiral Switch" Context

While the physical properties (MP, solubility) of the pure (S)-enantiomer mirror the (R)-enantiomer in achiral environments, their behavior diverges significantly in chiral environments (enzymatic pockets or chiral stationary phases).

Visualizing the Stereochemistry:

  • Target (R): The amino group projects out of the plane (wedge).

  • Impurity (S): The amino group projects into the plane (dash).

Synthesis & Origin: Where does the (S)-Intermediate come from?

The presence of the (S)-intermediate depends entirely on the synthetic generation employed.

3.1 Route Comparison: Chemical vs. Biocatalytic

The evolution of Sitagliptin synthesis is a case study in Green Chemistry. The shift from metal catalysis to biocatalysis was driven specifically by the need to eliminate the (S)-intermediate without recrystallization.

SynthesisPathways Substrate Prochiral Enamine (Achiral Precursor) Rh_Cat Rh-Josiphos Catalyst (High Pressure H2) Substrate->Rh_Cat Gen 1 Route Transaminase Engineered Transaminase (ATA-117) Substrate->Transaminase Gen 2 Route Chem_Result Product Mix: 97% (R) / 3% (S) Rh_Cat->Chem_Result Purification Recrystallization (Yield Loss) Chem_Result->Purification Required Step Final_R Sitagliptin Intermediate (R)-Isomer Purification->Final_R Pure (R)-Amine Bio_Result Product: >99.95% (R) (No (S) Detected) Transaminase->Bio_Result Bio_Result->Final_R Direct Isolation

Figure 1: Comparison of synthetic routes. The (S)-intermediate is a significant byproduct in the Rhodium-catalyzed route, necessitating yield-lowering purification. The Biocatalytic route effectively suppresses (S)-formation via steric exclusion in the enzyme active site.

3.2 Protocol: Synthesis of the (S)-Standard

To detect the impurity, you must first synthesize it. Since the commercial process produces (R), the (S)-standard is typically generated via kinetic resolution or chiral chromatography of the racemate.

Methodology (Racemic Synthesis for Standard Generation):

  • Starting Material: 2,4,5-trifluorophenylacetic acid.

  • Reaction: Meldrum's acid condensation followed by reaction with benzylamine.

  • Reduction: Non-stereoselective reduction (using NaBH4) yields the racemic

    
    -amino acid.
    
  • Isolation: The (S)-enantiomer is isolated from this racemate using preparative Chiral HPLC (see Section 5).

Physicochemical Properties[2][5][6][7][8][9]

The following data characterizes the (S)-intermediate (specifically the N-Boc protected derivative, often used for isolation).

PropertyValue / BehaviorNote
Physical State White to off-white crystalline solidNon-hygroscopic
Melting Point 136 – 138 °CIdentical to (R)-isomer
Solubility Soluble in Methanol, Acetonitrile.[3][4] Slightly soluble in Water.
Specific Rotation

-13.0° to -18.0° (c=1, MeOH)The (R)-isomer is +13° to +18°
pKa (Calculated) ~4.30 (Carboxylic acid)
Chiral Stability Stable to racemization under standard ambient conditions.Requires high heat or strong base to invert.

Critical Observation: The specific rotation is the primary physical identifier distinguishing the isolated (S)-intermediate from the drug substance precursor in bulk powder form.

Analytical Control Strategy

Detecting trace amounts (0.1%) of the (S)-intermediate in a 99.9% (R)-matrix requires high-resolution Chiral HPLC.

5.1 Mechanism of Separation

Separation is achieved using a Polysaccharide-based stationary phase (Amylose or Cellulose derivatives). The (R) and (S) enantiomers form transient diastereomeric complexes with the chiral selector.

  • (S)-Enantiomer Interaction: Typically forms a weaker complex with the Chiralpak AD/IA stationary phase, causing it to elute first .

  • (R)-Enantiomer Interaction: Forms a stronger complex, eluting second .

HPLCWorkflow Sample Sample: Sitagliptin (R) + Trace (S)-Impurity Column Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) Sample->Column Interaction Transient Diastereomeric Interaction Column->Interaction Elution_1 Elution 1 (t ~ 4-6 min) (S)-Enantiomer (Impurity) Interaction->Elution_1 Weak Interaction Elution_2 Elution 2 (t ~ 8-10 min) (R)-Enantiomer (Drug) Interaction->Elution_2 Strong Interaction

Figure 2: Chiral HPLC separation logic. The differential binding energy between the enantiomers and the amylose stationary phase drives the separation.

5.2 Validated Analytical Protocol (HPLC)

This method is adapted from industry-standard quality control procedures for Sitagliptin intermediates.

  • Column: Chiralpak AD-H or Chiralpak IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to suppress peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 268 nm (corresponds to the trifluorophenyl absorption).

  • Injection Volume: 10 µL.

  • Elution Order:

    • (S)-Enantiomer (Impurity)

    • (R)-Enantiomer (Active)

Self-Validating Check: To ensure the method is working, inject a "System Suitability Solution" containing a 50:50 racemate. Resolution (


) between the two peaks must be 

. If

, regenerate the column with 100% Ethanol to remove adsorbed water/impurities.
References
  • Savile, C. K., et al. (2010).[5] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

  • Hansen, K. B., et al. (2009).[5] First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Journal of the American Chemical Society. Link

  • Xu, J., et al. (2004).[5] Efficient Synthesis of Sitagliptin via Asymmetric Hydrogenation. Journal of Organic Chemistry. Link

  • European Medicines Agency (EMA). Assessment Report: Januvia (Sitagliptin). (Contains impurity profiling standards). Link

  • BenchChem. Chiral HPLC Method for the Enantiomeric Separation of Sitagliptin. Application Note. Link

Sources

Foundational

A Comprehensive Technical Guide to (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Key Intermediate in Modern Antidiabetic Therapy

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block in the synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Chemical Identity and Synonyms

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a butanoic acid backbone with an amino group at the third position and a 2,4,5-trifluorophenyl substituent at the fourth position. The "(S)" designation denotes the specific stereochemistry at the chiral center (the carbon atom bonded to the amino group), which is crucial for its biological activity in the final drug product.

Due to its specific application and various forms used in synthesis, this compound is known by several synonyms and identifiers. Understanding these is vital for navigating the scientific literature and sourcing materials.

Identifier Type Identifier Citation
IUPAC Name (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[1]
CAS Number 1217854-08-4[1]
Molecular Formula C10H10F3NO2[2]
Molecular Weight 233.19 g/mol [3]
Hydrochloride Salt (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride[4]
Boc-Protected (R)-enantiomer Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[5][6][7]
General Synonyms Sitagliptin Intermediate[8][9][10][11]

It is important to note that while the (S)-enantiomer is the direct precursor to Sitagliptin, the (R)-enantiomer and its protected forms are also frequently cited in the literature, often in the context of stereoselective synthesis development.[2][3][5][6][7][12][13][14]

Significance in Drug Development: The Gateway to Sitagliptin

The primary significance of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid lies in its role as a key intermediate in the synthesis of Sitagliptin.[7][8] Sitagliptin, a potent and selective DPP-4 inhibitor, is a widely prescribed oral medication for the treatment of type 2 diabetes.[5][6][7][11] DPP-4 is an enzyme that rapidly inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.

The trifluorophenyl moiety of the butanoic acid is a critical pharmacophore that anchors the final drug molecule into the active site of the DPP-4 enzyme. The specific (S)-stereochemistry is essential for optimal binding and inhibitory activity. Therefore, the efficient and stereoselective synthesis of this intermediate is a cornerstone of Sitagliptin production.

Synthetic Strategies: A Focus on Chirality

The synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid presents a significant challenge due to the need for high enantiomeric purity. Various strategies have been developed, with a strong emphasis on asymmetric synthesis to avoid costly and inefficient chiral resolution steps.

Asymmetric Hydrogenation of Enamines

One of the most elegant and industrially viable approaches involves the asymmetric hydrogenation of an unprotected enamine precursor. This method, pioneered by Hsiao et al., utilizes a chiral metal-ligand complex to stereoselectively reduce the carbon-carbon double bond of the enamine, thereby establishing the desired stereocenter.[15]

A common precursor for this route is 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid or its esters.[8][10] This β-keto ester can be reacted with an amine source to form the corresponding enamine, which is then subjected to asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of an Unprotected Enamine

  • Enamine Formation: React ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate with a suitable amine source (e.g., ammonium acetate or an amino acid) in an appropriate solvent to form the corresponding enamine.

  • Hydrogenation: In a high-pressure reactor, dissolve the enamine intermediate in a suitable solvent. Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (S)-BINAP).

  • Reaction Execution: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Monitor the reaction progress by techniques such as HPLC or GC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, carefully depressurize the reactor. Remove the catalyst by filtration. The resulting product can then be isolated and purified by crystallization or chromatography. Subsequent hydrolysis of the ester group yields the target amino acid.

Biocatalytic Approaches: The Power of Enzymes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. Transaminases (TAs), in particular, have shown great promise in the production of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[8][9][10]

This enzymatic approach typically starts with a prochiral ketone, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[8][10] A stereoselective transaminase then transfers an amino group from an amino donor to the ketone, creating the desired (S)-amino acid with high enantiomeric excess.

Experimental Workflow: Transaminase-Mediated Synthesis

G cluster_0 Enzymatic Reaction cluster_1 Hydrolysis ProchiralKetone Ethyl 3-oxo-4-(2,4,5- trifluorophenyl)butanoate Transaminase Transaminase (TA) (e.g., from Arthrobacter sp.) ProchiralKetone->Transaminase AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Transaminase ProductEster Ethyl (S)-3-amino-4-(2,4,5- trifluorophenyl)butanoate Transaminase->ProductEster Stereoselective Amination Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct Hydrolysis Ester Hydrolysis (e.g., NaOH or Lipase) ProductEster->Hydrolysis FinalProduct (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid Hydrolysis->FinalProduct

Caption: Enzymatic synthesis of the target amino acid.

The choice of transaminase is critical for achieving high conversion and stereoselectivity. Extensive screening and protein engineering efforts have led to the development of highly efficient and selective transaminases for this specific transformation.[8]

Conclusion

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid stands as a testament to the crucial role of synthetic chemistry in modern medicine. Its identity is multifaceted, with a range of synonyms reflecting its importance in various synthetic contexts. The development of efficient and stereoselective synthetic routes, particularly through asymmetric hydrogenation and biocatalysis, has been instrumental in the large-scale production of Sitagliptin. For researchers in drug development, a thorough understanding of the synthesis and properties of this key intermediate is paramount for the continued innovation of antidiabetic therapies.

References

  • Kim, J. H., Khobragade, T. P., & Pagar, A. D. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Hsiao, Y., et al. (2004). HIGHLY EFFICIENT SYNTHESIS OF β-AMINO ACID DERIVATIVES VIA ASYMMETRIC HYDROGENATION OF UNPROTECTED ENAMINES. Journal of the American Chemical Society, 126(32), 9918-9919. [https://pubs.acs.org/doi/10.1021/ja046391+]
  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed, [Link]

  • Khobragade, T. P., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering, 28, 300-309. [Link]

  • Google Patents. (n.d.).
  • Otto Chemie Pvt Ltd. (n.d.). N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, 98%. [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. [Link]

  • Home Sunshine Pharma. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8. [Link]

  • LookChem. (n.d.). Cas 486460-00-8,BOC-(R). [Link]

  • Inxight Drugs. (n.d.). 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;phosphoric acid, (3R)-. [Link]

Sources

Exploratory

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid solubility in water

An In-depth Technical Guide to the Aqueous Solubility of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Executive Summary (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid that serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous Solubility of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid that serves as a critical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The aqueous solubility of this intermediate and its subsequent active pharmaceutical ingredient (API) form is a paramount physicochemical property that dictates process chemistry, formulation strategies, and ultimately, the bioavailability of the final drug product. This guide provides a comprehensive technical overview of the principles governing the solubility of this compound, the experimental methodologies for its determination, and the critical role of pH and salt formation in achieving optimal solubility for pharmaceutical applications. As a zwitterionic molecule, its solubility is intrinsically linked to the pH of the aqueous medium, exhibiting a classic U-shaped profile with minimal solubility at its isoelectric point. The transformation of the sparingly soluble free base into a highly soluble salt, Sitagliptin Phosphate Monohydrate, exemplifies a crucial strategy in drug development to ensure adequate absorption and therapeutic efficacy.[3]

Introduction: A Key Building Block in Modern Diabetes Therapy

The synthesis of complex pharmaceutical agents relies on the precise control and characterization of advanced intermediates. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is one such pivotal molecule.[2] Its structure incorporates a trifluorinated phenyl ring, which enhances metabolic stability, and a chiral β-amino acid backbone, which is essential for its biological activity upon incorporation into the final Sitagliptin molecule.[4]

Understanding the aqueous solubility of this intermediate is vital for several reasons:

  • Process Chemistry: Solubility in aqueous and organic solvents dictates reaction conditions, purification strategies (e.g., crystallization), and overall process efficiency.

  • Formulation Development: The intrinsic solubility of the core molecule provides the baseline for developing a formulation with desired dissolution and absorption characteristics.

  • Bioavailability Prediction: Early assessment of solubility, in conjunction with permeability, allows for classification under the Biopharmaceutics Classification System (BCS), which informs the drug development and regulatory pathway.[5]

This document delves into the theoretical and practical aspects of this compound's water solubility, bridging the gap between its fundamental physicochemical properties and its application in creating a successful, highly soluble drug product.

Physicochemical Principles Governing Solubility

The solubility of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is not a single value but a property that is profoundly influenced by its molecular structure and the surrounding chemical environment.

Zwitterionic Nature and pH-Dependence

As an amino acid, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In an aqueous solution, these groups can ionize, leading to the existence of cationic, anionic, and zwitterionic (neutrally charged) species in a pH-dependent equilibrium.[6][7]

  • At Low pH (Acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid group remains protonated (-COOH). The molecule carries a net positive charge.[8]

  • At High pH (Basic): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.[7]

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The net charge is zero.[7]

The solubility of amino acids is typically at its minimum at the isoelectric point because the strong intermolecular electrostatic attractions between the zwitterions reduce their interaction with water molecules.[6][9] As the pH moves away from the pI, the molecule becomes charged, enhancing its interaction with polar water molecules and thereby increasing its solubility.

Caption: pH-dependent ionization and its effect on solubility.

The Role of Salt Formation

The conversion of a sparingly soluble free base or acid into a salt is a cornerstone of pharmaceutical formulation. For Sitagliptin, the final API is formulated as a phosphate monohydrate salt.[10][11] This strategy dramatically enhances aqueous solubility compared to the free base.[3] The salt dissociates in water into the protonated parent molecule and its counter-ion, which are readily solvated by water, preventing the formation of a stable crystal lattice and thus increasing the concentration in solution. The hydrochloride salt of the intermediate also serves to enhance solubility for research and synthesis purposes.[12]

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for the intermediate (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is limited. However, by examining the data for the Sitagliptin free base and its highly soluble phosphate monohydrate salt, we can infer the properties of the intermediate. The structural difference is the addition of the triazolopyrazine moiety, but the core amino acid functionality that governs pH-dependent solubility remains.

Compound/FormSolventSolubilitySource(s)
Sitagliptin (Free Base)Water0.03 mg/mL (practically insoluble)[3]
Sitagliptin Phosphate MonohydrateWater>50 mg/mL
Sitagliptin Phosphate MonohydrateWater33.3 - 100 g/L (freely soluble)[13]
Sitagliptin Phosphate MonohydrateWater≥30.6 mg/mL (with sonication)[10]
Sitagliptin Phosphate MonohydratePBS (pH 7.2)~5 mg/mL[14]
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid·HClNot specifiedEnhanced solubility[12]

The stark contrast—over a thousand-fold increase—between the free base and the phosphate salt highlights the critical importance of salt formation for achieving the high solubility required for an oral drug product.[3]

Experimental Determination of Aqueous Solubility

The determination of solubility is a fundamental component of pharmaceutical research, with established protocols designed to measure either thermodynamic or kinetic solubility.

The Shake-Flask Method (Thermodynamic Solubility)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][15][16] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid material.[17][18]

Sources

Foundational

Thermal Profiling and Physicochemical Characterization of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

As a chiral building block integral to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and related structure-activity relationship (SAR) studies, (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid requires r...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block integral to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and related structure-activity relationship (SAR) studies, (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid requires rigorous physicochemical characterization[1]. In pharmaceutical development, the precise determination of a compound's melting point is not merely a regulatory checkbox; it is a critical diagnostic tool for assessing enantiomeric purity, polymorphic stability, and thermal degradation pathways.

This technical guide explores the causality behind the thermal behavior of this specific fluorinated


-amino acid, providing a self-validating framework for its analytical determination.
The Causality of Thermal Behavior in Fluorinated -Amino Acids

Understanding the melting point of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid requires analyzing its molecular state. Like many


-amino acids, the free base (CAS: 1217854-08-4)[2] exists as a zwitterion in the solid state. This ionic lattice is held together by intense electrostatic interactions.

When thermal energy is applied, the energy required to disrupt this lattice often exceeds the activation energy for chemical degradation—specifically, decarboxylation and deamination. Consequently, the compound does not exhibit a clean solid-to-liquid phase transition; instead, it undergoes thermal decomposition.

To stabilize the molecule for storage and analysis, it is standard practice to isolate it as a hydrochloride (HCl) salt (CAS: 1217809-78-3)[3]. Even in this salt form, the melting point is characterized by a high-temperature decomposition event occurring at >200 °C .

By contrast, when the primary amine is masked—such as in the Boc-protected (R)-enantiomer (CAS: 486460-00-8)—the zwitterionic character is abolished. The lattice is governed only by weaker hydrogen bonding (carboxylic acid dimers and carbamate interactions), resulting in a clean, significantly lower melting point of 129–138 °C, depending on the polymorph[4],[5].

Quantitative Thermal Data Summary
Compound VariantCAS NumberMelting Point (°C)Thermal Behavior
(S)-Free Base 1217854-08-4[2]N/A (Solid)Zwitterionic lattice; degrades before melting
(S)-HCl Salt 1217809-78-3[3]>200 °C (dec.)Exothermic decomposition / Decarboxylation
Boc-(R)-Isomer 486460-00-8[5]129–138 °C[4],[5]Clean endothermic melt (Polymorph dependent)
Synthetic Context and Salt Formation

The thermal properties of the (S)-isomer are directly tied to its synthetic isolation. The diagram below illustrates the pathway from the trifluorinated precursor to the isolated HCl salt, highlighting the stage at which the >200 °C decomposition threshold is established.

ChemicalContext A 2,4,5-Trifluorophenyl Precursors B Asymmetric Synthesis A->B C (S)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid (Free Base) B->C D HCl Salt Formation (m.p. >200°C dec.) C->D

Synthetic derivation and salt formation of the (S)-enantiomer.

Self-Validating Protocol: Thermal Analysis via DSC

Because (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl decomposes upon melting, standard visual capillary methods are insufficient and prone to operator error (e.g., misinterpreting charring as a melt).

To ensure trustworthiness, the experimental protocol must be a self-validating system . This means the thermal analysis must be cross-referenced with chiral purity assays. If the sample contains a racemic mixture, the melting/decomposition point will be artificially depressed due to eutectic formation.

Step-by-Step Methodology

Step 1: Chiral Purity & Moisture Verification (The Baseline)

  • Chiral HPLC: Run the sample through a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99.0%. A lower ee invalidates the subsequent thermal data.

  • Karl Fischer Titration: Ensure moisture content is <0.5%. Residual water acts as a plasticizer, artificially lowering the onset of the thermal transition.

  • Desiccation: Store the verified sample in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    

Step 2: Differential Scanning Calorimetry (DSC) Preparation

  • Weigh exactly 3.0 to 5.0 mg of the desiccated (S)-HCl salt into a standard aluminum crucible.

  • Critical Step: Pierce the crucible lid with a micro-pinhole. Because the compound undergoes decarboxylation (>200 °C), evolved gases (

    
    , 
    
    
    
    ) must escape. A hermetically sealed pan will cause pressure buildup, altering the thermodynamic profile and potentially rupturing the cell.

Step 3: Thermal Execution & Data Synthesis

  • Place the crucible in the DSC furnace alongside an empty pierced reference crucible.

  • Purge the system with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Equilibrate the system at 25 °C, then apply a heating ramp of 10 °C/min up to 250 °C.

  • Interpretation: Identify the extrapolated onset temperature. For this compound, you will observe a sharp endothermic peak immediately followed by erratic exothermic noise (mass loss/decomposition). The onset of the initial endotherm is recorded as the decomposition melting point.

ThermalWorkflow N1 Sample Preparation (S)-Isomer HCl Salt N2 Chiral Purity Assay (HPLC, ee > 99%) N1->N2 N3 Capillary Method (Visual Phase Change) N2->N3 Screen N4 DSC Analysis (10°C/min, N2 purge) N2->N4 Quantify N5 Data Synthesis & Decomposition Profiling N3->N5 N4->N5

Workflow for validated thermal analysis of chiral amino acid derivatives.

Conclusion

The melting point of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is not a simple thermodynamic phase change, but a complex thermal degradation event driven by the molecule's zwitterionic nature and high lattice energy. By utilizing the HCl salt (decomposing at >200 °C) and employing a self-validating DSC protocol coupled with chiral purity checks, researchers can obtain reproducible, high-fidelity physicochemical data essential for downstream pharmaceutical synthesis.

References
  • [2] 1217854-08-4 | Product Name : (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. URL:

  • [3] (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Fisher Scientific. URL:

  • [4] Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. Sandoo Pharma. URL:

  • CAS:1217809-78-3 | (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Ruixi Bio (瑞禧生物). URL:

  • [1] WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates. Google Patents. URL:

  • [5] Boc- (R) -3-Amino-4- (2,4,5-trifluorophenyl) -butanoic Acid CAS 486460-00-8. HSP Pharma. URL:

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Exploratory

An In-Depth Technical Guide to the pKa Values of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] For (S)-3-Amino-4-(2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] For (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate in the synthesis of various pharmaceuticals, understanding its ionization behavior is paramount for optimizing reaction conditions, purification processes, and predicting its physiological disposition. This technical guide provides a comprehensive overview of the theoretical and experimental determination of the pKa values for this molecule. We delve into the principles behind potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis, offering detailed, field-proven protocols for each. Furthermore, we explore computational approaches for pKa prediction and synthesize the data to provide a holistic understanding of how the molecule's structure dictates its acidic and basic properties. This document is intended for researchers, chemists, and drug development professionals seeking to master the determination and interpretation of pKa for complex pharmaceutical intermediates.

Introduction

The Physicochemical Profile of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic γ-amino acid. Its structure is characterized by two key ionizable functional groups: a primary amine (a basic center) and a carboxylic acid (an acidic center). The molecule also features a 2,4,5-trifluorophenyl ring, which exerts a significant electron-withdrawing effect, influencing the acidity and basicity of the respective functional groups. This compound is a key building block for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3] Accurate characterization of its pKa values is therefore not merely an academic exercise but a critical step in process chemistry and drug development.

The Critical Role of pKa in Drug Development

The pKa of a molecule dictates its ionization state at a given pH.[4] This property is a cornerstone of drug design and development, as it directly impacts a wide range of pharmacokinetic and pharmacodynamic parameters:[1][5]

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Manipulating pH in formulations based on pKa values can significantly enhance a drug's solubility.[6]

  • Permeability: Cell membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules. The pKa value helps predict the extent of ionization at physiological pH (e.g., in the gastrointestinal tract or blood), which in turn affects a drug's ability to be absorbed and distributed throughout the body.[5][6]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The entire ADME profile is influenced by pKa. For instance, acids with a pKa > 3 and bases with a pKa < 8 tend to be poorly absorbed from the small intestine.[6] Furthermore, protein binding and metabolic clearance are also dependent on the ionization state of the molecule.[1]

  • Target Binding: The interaction between a drug and its biological target often involves electrostatic interactions, such as hydrogen bonds or salt bridges. The ability to form these bonds is directly dependent on the protonation state of the functional groups involved.[6]

Structural Features of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Influencing Ionization

Two primary sites of ionization exist on the molecule:

  • Carboxylic Acid Group (-COOH): This group can donate a proton to form its conjugate base, the carboxylate anion (-COO⁻). The pKa of this group (pKa₁) is influenced by the electron-withdrawing trifluorophenyl ring, which stabilizes the carboxylate anion, thereby making the carboxylic acid more acidic (i.e., having a lower pKa) compared to a simple alkyl carboxylic acid.

  • Amino Group (-NH₂): This group can accept a proton to form its conjugate acid, the ammonium cation (-NH₃⁺). The pKa of this conjugate acid (pKa₂) reflects the basicity of the amine. The proximity of the electron-withdrawing phenyl ring will decrease the electron density on the nitrogen atom, making it a weaker base (i.e., its conjugate acid is more acidic, resulting in a lower pKa) compared to a simple alkylamine.

At physiological pH (~7.4), the molecule is expected to exist predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group.

Theoretical pKa Estimation

Before embarking on experimental determination, computational methods provide a rapid and cost-effective means of estimating pKa values.[7] These predictions are invaluable for designing experiments and interpreting results.

Overview of Computational Approaches

A variety of computational techniques exist for pKa prediction, ranging from empirical methods to first-principles quantum mechanical (QM) calculations:[8][9]

  • Empirical and QSAR Methods: These approaches, employed by software like ACD/Labs and ChemAxon's pKa plugin, utilize large databases of experimentally determined pKa values to build quantitative structure-activity relationship (QSAR) models.[10][11][12] They are extremely fast and generally accurate for common functional groups found in drug-like molecules.[8]

  • Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[8] While computationally intensive, they are more robust for novel structures or when complex electronic or conformational effects are at play.[13] Hybrid methods that combine semi-empirical QM with machine learning are also gaining prominence for their balance of speed and accuracy.[10]

Predicted pKa Values
Functional GroupPredicted pKaRationale and Comparison
Carboxylic Acid (pKa₁) ~3.8 - 4.2The pKa of a typical carboxylic acid is around 4.8. The presence of the electron-withdrawing trifluorophenyl group is expected to lower this value. For comparison, the predicted pKa of 3-fluorophenylacetic acid is approximately 4.10.[14][15] The combined effect of three fluorine atoms will likely result in a slightly more acidic character.
Amine (pKa₂) ~9.0 - 9.5The pKa of a typical primary amine's conjugate acid is around 10.6. The electron-withdrawing aromatic ring will reduce the basicity of the amine, thus lowering the pKa of its conjugate acid. This effect is less pronounced than on the adjacent carboxylic acid due to the separating alkyl chain.

Note: These values are estimations based on chemical principles and data from analogous structures. Experimental verification is essential.

Experimental Determination of pKa Values

No single method is universally superior; the choice depends on the compound's properties (e.g., solubility, presence of a chromophore) and the available instrumentation. For a comprehensive analysis, employing at least two different methods is recommended.

Potentiometric Titration

This is a classic and highly precise technique for pKa determination.[16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[17] The pKa is determined from the inflection point of the resulting titration curve.[18][19]

The method relies on the direct measurement of pH changes as the ionization state of the molecule is altered by the addition of a titrant. At the halfway point to the equivalence point, the concentrations of the acidic and basic forms of the ionizable group are equal. At this point, according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa of that group.[20] The causality is direct: the volume of titrant added directly manipulates the ratio of conjugate acid to base, which in turn dictates the solution's pH.

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[18]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in high-purity, carbonate-free water to achieve a concentration of approximately 1-10 mM. A co-solvent like methanol may be used if aqueous solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.[16]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution to maintain a constant ionic strength throughout the titration.[18] This is crucial as ionic activity can influence pKa measurements.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic groups or measurements in neutral-to-high pH ranges.[16][18]

  • Titration - Step 1 (Determining pKa₁): Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.02-0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Titration - Step 2 (Determining pKa₂): To determine the pKa of the amino group, the sample is first fully protonated by adding a standardized strong acid (e.g., 0.1 M HCl) to a pH of ~2. This solution is then titrated with the standardized strong base (0.1 M NaOH) through two equivalence points.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence points.[19][21]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in H2O + 0.15M KCl) Calibrate->Prepare Purge Purge with N2 (Remove dissolved CO2) Prepare->Purge Start Start Titration (e.g., with 0.1M NaOH) Purge->Start Add Add Titrant Aliquot Start->Add Record Record Stabilized pH Add->Record Loop Endpoint Reached? Record->Loop Loop->Add No Plot Plot pH vs. Volume Loop->Plot Yes Analyze Determine Half-Equivalence Points Plot->Analyze Result pKa Values Analyze->Result G cluster_prep Preparation cluster_ce CE Runs cluster_analysis Analysis PrepBuffer Prepare Buffer Set (e.g., pH 2-11) Condition Condition Capillary PrepBuffer->Condition PrepSample Prepare Analyte Solution (+ Neutral Marker) Inject Inject Sample PrepSample->Inject Condition->Inject Run Run Electrophoresis (Record Migration Times) Inject->Run Loop All Buffers Tested? Run->Loop Loop->Run No, Change Buffer CalcMobility Calculate Effective Mobility (μ_eff) for each pH Loop->CalcMobility Yes Plot Plot μ_eff vs. pH CalcMobility->Plot Fit Fit Sigmoidal Curve Plot->Fit Result pKa Values Fit->Result

Caption: Workflow for pKa determination by Capillary Electrophoresis (CE).

UV-Vis Spectrophotometry

This method is applicable if the acidic and basic forms of the molecule exhibit different UV-Vis absorption spectra. [17]The trifluorophenyl group acts as a chromophore, and its electronic environment may change upon protonation/deprotonation of the nearby functional groups, making this method viable.

The method is based on Beer-Lambert's Law. If the molar absorptivity of the conjugate acid (HA) and conjugate base (A⁻) differ at a specific wavelength, the total absorbance of a solution at that wavelength will depend on the relative concentrations of the two species. [22]By preparing a series of solutions with a constant total analyte concentration but varying pH, one can monitor the change in absorbance. A plot of absorbance versus pH yields a titration curve from which the pKa can be determined. [23]The isosbestic point, a wavelength where the molar absorptivity of both species is identical, can be used to verify the presence of a single equilibrium. [22]

  • Determine Spectra of Pure Species: Prepare three solutions with the same concentration of the analyte:

    • An acidic solution (pH ~2) where the molecule is fully protonated (H₂A⁺).

    • A neutral solution (pH ~6-7) where the molecule is likely zwitterionic (HA).

    • A basic solution (pH ~12) where the molecule is fully deprotonated (A⁻).

    • Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the analytical wavelength(s) where the absorbance difference between the species is maximal. [17]2. Buffer and Sample Preparation: Prepare a series of buffers with known, stable pH values spanning the expected pKa ranges. Add a constant, known amount of the analyte stock solution to each buffer.

  • Absorbance Measurements: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed similarly to titration data. The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the acidic and basic forms. [24]The data can also be linearized using a logarithmic form of the Henderson-Hasselbalch equation. [24]

G cluster_prep Preparation & Scouting cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra of Pure Forms (Acidic, Neutral, Basic) SelectWavelength Select Analytical Wavelength (λ_max) Scan->SelectWavelength PrepBuffers Prepare Buffered Samples (Constant [Analyte], Varying pH) SelectWavelength->PrepBuffers Measure Measure Absorbance of each Sample at λ_max PrepBuffers->Measure Plot Plot Absorbance vs. pH Measure->Plot Analyze Determine Midpoint of Curve Plot->Analyze Result pKa Values Analyze->Result

Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.

Data Synthesis and Discussion

Consolidated pKa Data
MethodpKa₁ (Carboxylic Acid)pKa₂ (Amine)Key Considerations
Computational Prediction ~3.8 - 4.2~9.0 - 9.5Fast and cost-effective; provides excellent estimates for experimental design.
Potentiometric Titration Experimentally DeterminedExperimentally DeterminedHigh precision; requires larger sample amount and careful control of CO₂. [16]
Capillary Electrophoresis Experimentally DeterminedExperimentally DeterminedHigh throughput; ideal for small, impure, or poorly soluble samples. [25]
UV-Vis Spectrophotometry Experimentally DeterminedExperimentally DeterminedRequires a chromophore and a change in spectrum upon ionization; high sensitivity. [16]
Interpretation and Implications

With an acidic pKa (pKa₁) around 4 and a basic pKa (pKa₂) around 9, the ionization state of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is highly dependent on pH:

  • At pH < 2: Both groups are protonated. The net charge is +1 (cationic form: -COOH and -NH₃⁺).

  • At pH between ~5 and ~8 (including physiological pH 7.4): The carboxylic acid is deprotonated, and the amine is protonated. The net charge is 0 (zwitterionic form: -COO⁻ and -NH₃⁺). This form will likely have high aqueous solubility but potentially lower membrane permeability compared to a fully neutral species.

  • At pH > 10: Both groups are deprotonated. The net charge is -1 (anionic form: -COO⁻ and -NH₂).

This behavior is critical for its use as a pharmaceutical intermediate. During synthesis and purification (e.g., crystallization or chromatography), precise pH control based on these pKa values can be used to selectively protonate or deprotonate the molecule, thereby manipulating its solubility and facilitating its isolation and purification.

Conclusion

A thorough understanding of the pKa values of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is indispensable for its effective use in pharmaceutical development. This guide has outlined the theoretical basis for its ionization and provided detailed, actionable protocols for its experimental determination using potentiometry, capillary electrophoresis, and spectrophotometry. While computational methods offer valuable initial estimates, rigorous experimental validation remains the gold standard. The interplay between the acidic carboxylic acid (pKa₁ ≈ 4) and the basic primary amine (pKa₂ ≈ 9) defines the molecule's charge profile across the physiological and chemical pH spectrum. This knowledge empowers researchers and scientists to make informed decisions in process development, formulation, and the prediction of biopharmaceutical behavior, ultimately accelerating the path to new medicines. The integration of computational and multiple experimental approaches provides the most reliable ionization profile, enabling chemists to optimize processes with precision and confidence. [7]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4369359, Sitagliptin. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Gomez-Gomez, A., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Barroso-Flores, J., & Castillo, R. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Retrieved from [Link]

  • Canals, I., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Lazo-Amador, R. A., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Jensen, J. H., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Retrieved from [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Poole, C. F., & Butz, N. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Asperger, A., et al. (2002). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Yuliani, H. R., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • Aktaç, A. O., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • International Journal of Innovative Research in Science & Society. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Macs in Chemistry. (2023, March 4). Calculating molecular properties using the ChemAxon cxcalc. Retrieved from [Link]

  • RCSB PDB. (n.d.). Sitagliptin - Diabetes Mellitus. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • LookChem. (n.d.). Cas 331-25-9,3-Fluorophenylacetic acid. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Quest Journals. (2023, October 4). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Retrieved from [Link]

  • Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formula of sitagliptin. Retrieved from [Link]

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  • precisionFDA. (n.d.). SITAGLIPTIN. Retrieved from [Link]

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Foundational

Stereochemical Control in Sitagliptin Manufacture: A Technical Analysis of (R) vs. (S) Intermediates

Executive Summary In the development of Sitagliptin (Januvia®), the distinction between the (R)- and (S)-enantiomers is not merely a matter of purity but the defining factor of therapeutic efficacy and manufacturing viab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Sitagliptin (Januvia®), the distinction between the (R)- and (S)-enantiomers is not merely a matter of purity but the defining factor of therapeutic efficacy and manufacturing viability. The active pharmaceutical ingredient (API) is the (R)-enantiomer , a potent DPP-4 inhibitor (


 nM).[1][2] The (S)-enantiomer is a pharmacologically inactive distomer that must be controlled as a chiral impurity (Impurity A) to levels 

.

This guide analyzes the critical divergence in synthesizing these intermediates, contrasting the first-generation chemocatalytic route (Rh-Josiphos) with the second-generation biocatalytic route (Engineered Transaminase), and provides validated protocols for their analytical discrimination.

Pharmacological & Structural Divergence[2]

The chirality of Sitagliptin is located at the


-amino position of the butan-1-one chain. This stereocenter dictates the molecule's ability to bind to the S1 and S2 pockets of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.
Mechanistic Impact of Chirality
  • (R)-Sitagliptin (Eutomer): The amino group is spatially oriented to form a crucial salt bridge with Glu205 and Glu206 within the DPP-4 active site. This interaction is essential for high-affinity binding.

  • (S)-Sitagliptin (Distomer): The inverted stereocenter disrupts this electrostatic alignment. The amino group faces away from the glutamate residues, resulting in a loss of binding affinity. It does not exhibit toxic effects per se but adds metabolic load without therapeutic benefit.

Comparative Efficacy Data
Parameter(R)-Sitagliptin Intermediate(S)-Sitagliptin Intermediate
Configuration (3R)-3-amino-1-...(3S)-3-amino-1-...
DPP-4 Inhibition (

)
~19 nM (Potent)>10,000 nM (Inactive)
Regulatory Status Active SubstanceImpurity A (EP Limit <0.1%)
Therapeutic Role Increases GLP-1/GIP levelsNone

Synthetic Pathways: Controlling the Stereocenter

The synthesis of the chiral amine intermediate is the most technically demanding step in Sitagliptin manufacture. Two distinct methodologies exist, each yielding a different impurity profile.[2]

The Common Precursor: Pro-chiral Ketone

Both routes utilize the same pro-chiral ketone intermediate: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione . The challenge is converting the C=O bond at the 3-position into a chiral amine.

Route A: Chemocatalysis (First Generation)
  • Mechanism: Asymmetric hydrogenation of a dehydrositagliptin enamine.

  • Catalyst: Rhodium(I) complex with a chiral ferrocenyl ligand ((t)Bu-JOSIPHOS ).

  • Conditions: High pressure (250 psi

    
    ), 50°C.
    
  • Outcome: Yields ~95-97% ee.[3] Requires a subsequent crystallization step to remove the remaining (S)-enantiomer to meet the >99% ee requirement.

  • Drawback: Incomplete stereocontrol leads to significant (S)-intermediate formation, requiring downstream purging.

Route B: Biocatalysis (Second Generation - Current Standard)
  • Mechanism: Direct transamination using an engineered enzyme.

  • Catalyst: ATA-117 (an (R)-selective transaminase evolved from Arthrobacter sp.).

  • Conditions: Ambient pressure, 45°C, Isopropylamine (amine donor), PLP (cofactor).

  • Outcome: The enzyme binding pocket sterically excludes the formation of the (S)-enantiomer.

  • Stereoselectivity: >99.95% ee . The (S)-intermediate is virtually non-existent in the crude stream.

Pathway Visualization (DOT Diagram)

SitagliptinSynthesis Ketone Pro-chiral Ketone (Achiral Precursor) Enamine Enamine Formation (NH4OAc, MeOH) Ketone->Enamine Route A (Chem) Enzyme Biocatalytic Transamination ATA-117 Transaminase iPrNH2 (Donor), PLP Ketone->Enzyme Route B (Bio) RhCat Asymmetric Hydrogenation [Rh(cod)Cl]2 / (t)Bu-JOSIPHOS 250 psi H2 Enamine->RhCat RawMix_Chemo Crude Product 97% (R) / 3% (S) RhCat->RawMix_Chemo Purification Crystallization (Loss of Yield) RawMix_Chemo->Purification Remove (S) Final Sitagliptin Free Base (R)-Enantiomer Purification->Final RawMix_Bio Crude Product >99.95% (R) / <0.05% (S) Enzyme->RawMix_Bio Stereo-perfect RawMix_Bio->Final Direct Isolation

Figure 1: Comparison of stereocontrol in Chemocatalytic vs. Biocatalytic synthesis of Sitagliptin intermediates.

Experimental Protocols

Protocol 3.1: Biocatalytic Synthesis of (R)-Intermediate

This protocol utilizes the ATA-117 transaminase to achieve high enantiomeric purity.

Reagents:

  • Pro-chiral Ketone substrate (10 g/L)

  • Isopropylamine (1 M, pH adjusted to 8.5)

  • Pyridoxal-5'-phosphate (PLP) (2 mM)

  • Engineered Transaminase ATA-117 (2 g/L)

  • DMSO (50% v/v for solubility)

Workflow:

  • Preparation: Dissolve the ketone substrate in DMSO.

  • Buffer Setup: Prepare 1M isopropylamine solution and adjust pH to 8.5 using HCl. Add PLP cofactor.

  • Reaction: Add the enzyme powder to the buffer, followed by the substrate solution.

  • Incubation: Stir at 45°C for 24 hours. The enzyme facilitates the transfer of the amino group from isopropylamine to the ketone.

  • Work-up: Extract the resulting amine with isopropyl acetate.

  • Validation: The unreacted ketone and acetone (byproduct) remain in the aqueous/organic interface or are removed via evaporation.

Protocol 3.2: Analytical Discrimination (Chiral HPLC)

To distinguish the (S)-impurity from the (R)-active ingredient.

System Suitability:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or Chiralcel OD-RH.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (40:60 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 266 nm.[4]

  • Temperature: 25°C.

Expected Results:

EnantiomerRetention Time (Approx)Resolution (

)
(S)-Sitagliptin ~3.6 min--
(R)-Sitagliptin ~5.4 min> 3.0

Note: In this reverse-phase method, the (S)-enantiomer typically elutes before the (R)-enantiomer. This order is critical for quantifying trace (S)-levels in the tail of the main peak if resolution is poor, though Chiralpak IC usually provides baseline separation.

Regulatory & Quality Implications

Enantiomeric Excess (ee) Calculation

In process chemistry, the quality of the intermediate is defined by the enantiomeric excess:



For the Rh-catalytic route, raw


 is typically 94-97%, necessitating recrystallization. For the Biocatalytic route, 

is consistently >99.9%, often eliminating the need for chiral purification steps.
Impurity Limits

According to the European Pharmacopoeia (Ph.[5] Eur. 2778) :

  • Impurity A: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.

  • Acceptance Criteria: Not more than (NMT) 0.10% .

The presence of the (S)-enantiomer above this limit indicates a failure in the stereocontrol of the synthesis or contamination during handling.

References

  • Savile, C. K., et al. (2010).[6][7][8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.[6]

  • Hansen, K. B., et al. (2009).[9][10][11][12] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.[10]

  • European Directorate for the Quality of Medicines. (2025). Sitagliptin Phosphate Monohydrate Monograph 2778. European Pharmacopoeia.[5]

  • Reddy, G. R., et al. (2013). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods, 5, 1234-1240.

  • U.S. Food and Drug Administration (FDA). (2006). Pharmacology/Toxicology Review of Januvia (Sitagliptin).

Sources

Exploratory

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. As a crucial intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a thorough understanding of its safety profile is paramount for researchers and drug development professionals.[1][2][3]

Disclaimer: A specific, verified Safety Data Sheet (SDS) for the (S)-enantiomer was not available at the time of this writing. The following information is synthesized from SDS and technical data for the closely related (R)-enantiomer, its hydrochloride salt, and its N-Boc protected form. The toxicological and physical properties are expected to be very similar, but this guide should be used as a supplementary resource to a verified SDS from your specific supplier.

Compound Identification and Physicochemical Properties

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative. Its structure and properties make it a valuable building block in medicinal chemistry.[4] The hydrochloride salt form is often used to enhance solubility.[4]

PropertyDataSource(s)
Molecular Formula C₁₀H₁₀F₃NO₂[5]
Molecular Weight 233.19 g/mol [5]
Appearance White to off-white powder/solid[3][4]
Melting Point Data for related compounds: 136-138°C (Boc-protected (R)-enantiomer), 216-222°C (HCl salt)[1][3][4]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol (Boc-protected form)[1]
Storage Temperature 0 - 8°C is recommended for related compounds[1][4]

Hazard Identification and Risk Assessment

While specific GHS classification for the (S)-enantiomer is not available, data from related compounds suggests that it should be handled with caution. The primary hazards are associated with direct contact and inhalation of the powder.

GHS Classification (Inferred)

Based on data for Sitagliptin and related impurities, the following hazards may be relevant:

Hazard ClassCategoryStatement
Acute Toxicity, Oral4H302: Harmful if swallowed[6]
Skin Corrosion/Irritation2H315: Causes skin irritation[7]
Serious Eye Damage/Irritation1 / 2H318/H319: Causes serious eye damage/irritation[6][7]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[7]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[7]
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure[6]

Causality of Hazards: The trifluorophenyl group and the butanoic acid moiety can interact with biological systems. Inhalation of fine dust can cause respiratory tract irritation.[8] Direct contact with skin and eyes may lead to irritation or more severe damage due to the acidic nature and chemical reactivity of the compound.

Risk Assessment and Mitigation Workflow

The following workflow illustrates a self-validating system for managing the risks associated with handling this compound.

G cluster_0 Risk Assessment cluster_1 Mitigation & Control cluster_2 Verification & Response A Identify Compound: (S)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid B Review Available SDS (and data for related compounds) A->B C Identify Potential Hazards: - Inhalation - Skin/Eye Contact - Ingestion B->C D Assess Exposure Potential (Quantity, Duration, Frequency) C->D E Implement Engineering Controls: - Fume Hood - Ventilated Enclosure D->E High Risk F Select Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves D->F Standard Practice G Establish Safe Work Practices: - Avoid dust generation - Use smallest practical quantity D->G H Monitor for Exposure Signs & Symptoms E->H F->H G->H I Emergency Procedures Ready: - Eyewash Station - Safety Shower - First Aid Kit H->I If Exposure Occurs J Review & Update Protocol Periodically I->J

Caption: Risk management workflow for handling the target compound.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[9][6] For weighing and transferring, a chemical fume hood or a powder containment hood is mandatory.[10] This is critical to keep airborne levels below any potential exposure limits.[10]

  • Static Discharge: To prevent fire or explosion risk from dust, use non-sparking tools and ensure equipment is properly grounded, especially when handling larger quantities.[9][6][11]

3.2. Personal Protective Equipment (PPE)

A multi-layered PPE approach provides the most robust protection.

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[12]

  • Skin Protection: A standard laboratory coat is required. Wear impervious gloves, such as nitrile gloves, and inspect them before use.[9][12] Change gloves immediately if contamination occurs.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[13]

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][14]

  • Remove contaminated clothing and wash it before reuse.[11][14]

3.4. Storage Conditions

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[9][6] Recommended storage is between 0-8°C.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][13]

Emergency Procedures and First Aid

Prompt and correct action is critical in the event of an exposure or spill.

4.1. First Aid Measures

The following step-by-step protocols should be followed in case of exposure.

Exposure RouteProtocol
Inhalation 1. Immediately move the victim to fresh air.[9][6] 2. If breathing is difficult, provide oxygen.[9][6] 3. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth).[9][6] 4. Seek immediate medical attention.[12]
Skin Contact 1. Immediately remove all contaminated clothing.[14] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists.[6]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][12][13] 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[6]
Ingestion 1. Rinse mouth with water.[9][12] 2. Do NOT induce vomiting.[9] 3. Never give anything by mouth to an unconscious person. 4. Call a poison control center or doctor immediately.[12]

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust.[9] Ensure adequate ventilation.

  • Containment and Cleanup: Sweep up the spilled material carefully to avoid creating dust.[8] Place the collected material into a suitable, labeled container for disposal.[8][14] Do not allow the product to enter drains.[8][10]

  • Disposal: Dispose of the waste material at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with federal, state, and local environmental regulations.[9][8]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][12]

  • Specific Hazards: The compound is a combustible solid. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[10][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]

Emergency Response Decision Tree

G cluster_spill Spill cluster_exposure Exposure cluster_fire Fire A Emergency Event (Spill, Exposure, Fire) B Is spill contained & small? A->B E Identify Route (Inhalation, Skin, Eye) A->E H Is fire small & containable? A->H C Clean up with appropriate PPE (avoiding dust) B->C Yes D Evacuate Area Alert Safety Officer B->D No F Administer First Aid (See Table) E->F G Seek Medical Attention F->G I Use appropriate extinguisher (Dry Chem, CO2) H->I Yes J Activate Alarm Evacuate Building H->J No

Caption: Decision tree for initial actions during an emergency.

Toxicological Information

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-β-Phe(4-Me)-OH.
  • AAPPTec, LLC. (2013, September 16). Safety Data Sheet: H-(R)-β-Phe(2-CF3)-OH.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sitagliptin, 100 µg/ml in Acetonitril.
  • ECHEMI. (n.d.). Sitagliptin SDS, 486460-32-6 Safety Data Sheets.
  • ChemicalBook. (n.d.). (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 1217854-08-4.
  • Chemos GmbH & Co. KG. (2021, December 8). Safety Data Sheet: Sitagliptin.
  • Chem-Impex. (n.d.). (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid·HCl.
  • LookChem. (n.d.). BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS: Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Sitagliptin.
  • ChemicalBook. (n.d.). Sitagliptin | 486460-32-6.
  • MilliporeSigma. (n.d.). (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.
  • SynZeal Research Pvt Ltd. (n.d.). Safety Data Sheet: Sitagliptin Impurity O.
  • LGC Standards. (n.d.). (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.
  • Home Sunshine Pharma. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8.

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

This Application Note is designed for process chemists and researchers in pharmaceutical development. It details the enzymatic kinetic resolution (EKR) of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers in pharmaceutical development. It details the enzymatic kinetic resolution (EKR) of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chiral intermediate for the DPP-4 inhibitor Sitagliptin (Januvia) .

Unlike asymmetric synthesis (e.g., transaminase routes), this protocol focuses on the cost-effective resolution of the racemic ethyl ester precursor using Lipase PSIM (Burkholderia cepacia) , a method favored for its robustness and use of economical racemic starting materials.

Executive Summary

The synthesis of Sitagliptin requires the (R)-enantiomer of the


-amino acid moiety. While asymmetric hydrogenation and transaminase routes exist, Enzymatic Kinetic Resolution (EKR)  remains a powerful strategy due to the low cost of racemic starting materials.

This protocol utilizes Lipase PSIM (from Burkholderia cepacia) to selectively hydrolyze the unwanted (S)-ethyl ester into the water-soluble (S)-acid. The desired (R)-ethyl ester remains unreacted and is extracted into the organic phase, achieving >99% enantiomeric excess (ee) . The (R)-ester is subsequently chemically hydrolyzed to yield the final target.

Key Performance Indicators (KPIs)
ParameterSpecification
Enzyme Lipase PSIM (Burkholderia cepacia)
Substrate Racemic Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Selectivity (E-value) > 100
Conversion ~50% (Theoretical maximum for resolution)
Target Purity (ee) > 99% (R)-isomer
Yield (Isolated) 40–45% (relative to racemic starting material)

Scientific Foundation & Mechanism

The Challenge of -Amino Acids

-amino acids are notoriously difficult to resolve compared to 

-amino acids due to the distance of the chiral center from the carbonyl group. However, the bulky 2,4,5-trifluorophenyl group in this substrate provides sufficient steric hindrance for specific lipases to distinguish between enantiomers.
Mechanism of Action

The reaction proceeds via a serine hydrolase mechanism . The catalytic triad (Ser-His-Asp) of the lipase attacks the carbonyl carbon of the ester.

  • Binding: The (S)-enantiomer fits into the enzyme's active site (productive binding).

  • Acylation: The serine nucleophile attacks the (S)-ester, releasing ethanol and forming an acyl-enzyme intermediate.

  • Hydrolysis: Water attacks the acyl-enzyme, releasing the (S)-acid .

  • Rejection: The (R)-enantiomer cannot form a productive transition state due to steric clash with the hydrophobic pocket, remaining as the (R)-ester .

Reaction Scheme

The following diagram illustrates the kinetic resolution pathway.

ReactionScheme Racemic Racemic Ethyl Ester (Substrate) Enzyme Lipase PSIM (Burkholderia cepacia) Racemic->Enzyme iPr2O, H2O Et3N, 45°C S_Acid (S)-Acid Product (Hydrolyzed) Enzyme->S_Acid Fast Hydrolysis (Aqueous Phase) R_Ester (R)-Ethyl Ester (Unreacted Target) Enzyme->R_Ester No Reaction (Organic Phase) R_Final (R)-Acid Target (Sitagliptin Intermediate) R_Ester->R_Final Chemical Hydrolysis (LiOH/MeOH)

Figure 1: Kinetic resolution pathway.[1] The enzyme selectively hydrolyzes the (S)-ester, allowing isolation of the desired (R)-ester.

Materials & Equipment

Reagents
  • Substrate: Racemic Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl salt.

  • Enzyme: Lipase PSIM (Amano Lipase PS, from Burkholderia cepacia). Alternative: Novozym 435 (CALB) can be used but often shows lower E-values for this specific substrate.

  • Solvent: Diisopropyl ether (iPr₂O) (HPLC Grade).

  • Base: Triethylamine (Et₃N) (Required to neutralize the HCl salt and activate the amine).

  • Hydrolysis Reagents: Lithium Hydroxide (LiOH), Methanol (MeOH).

Equipment
  • Thermostatic orbital shaker (set to 45°C, 200 rpm).

  • HPLC with Chiral Column (Chiralpak AD-H or OD-H).

  • Rotary Evaporator.

  • pH Meter.

Experimental Protocol

Phase 1: Substrate Preparation (Neutralization)

Note: Lipases are often deactivated by the acidic environment of amine salts. The free base is generated in situ.

  • Dissolve 10.0 g of Racemic Ethyl Ester HCl salt in 100 mL of Diisopropyl ether (iPr₂O).

  • Add 0.5 equivalents of Triethylamine (Et₃N) relative to the substrate.

  • Add 0.5 equivalents of deionized water (as the nucleophile for hydrolysis).

    • Critical: Do not add excess water; it can cause spontaneous (non-enzymatic) hydrolysis or enzyme agglomeration.

Phase 2: Enzymatic Resolution
  • Enzyme Loading: Add Lipase PSIM (30 mg/mL relative to solvent volume).[2]

    • Example: For 100 mL solvent, add 3.0 g Enzyme powder.

  • Incubation: Seal the reaction vessel and incubate at 45°C with orbital shaking at 200 rpm .

  • Monitoring: Sample 50 µL of the organic phase every 2 hours.

    • Dilute sample in Mobile Phase (Hexane/IPA).

    • Analyze via Chiral HPLC (See Section 5).

  • Endpoint: Stop the reaction when the conversion reaches 50–52% .

    • Logic: Pushing slightly past 50% ensures the (S)-enantiomer is completely removed, maximizing the ee of the remaining (R)-ester, even at the cost of slight yield loss.

Phase 3: Work-up and Purification
  • Filtration: Filter off the immobilized enzyme (can often be recycled 2-3 times).

  • Phase Separation:

    • The reaction mixture will contain the (R)-Ester (organic soluble) and the (S)-Acid (water/salt soluble).

    • Wash the organic filtrate with 5% Na₂CO₃ solution (2 x 50 mL).

    • Mechanism:[3][4] The basic wash converts the (S)-Acid into its carboxylate salt, driving it into the aqueous phase. The (R)-Ester remains in the iPr₂O layer.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the (R)-Ethyl Ester .

Phase 4: Hydrolysis to Final Target
  • Dissolve the isolated (R)-Ester in MeOH/H₂O (3:1) .

  • Add 2.0 equivalents of LiOH. Stir at room temperature for 4 hours.

  • Adjust pH to 6.0 with 1M HCl to precipitate the zwitterionic amino acid.

  • Filter and dry to obtain (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid .[5]

Process Workflow Diagram

Workflow Start Start: Racemic Ester HCl Neutralize Add iPr2O + Et3N + H2O (In-situ Free Base) Start->Neutralize Reaction Add Lipase PSIM 45°C, 24-48h Neutralize->Reaction Check Check Conversion (HPLC) Target: >50% Reaction->Check Check->Reaction Conv < 50% Filter Filter Enzyme Check->Filter Conv >= 50% Wash Wash with Na2CO3 (aq) Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase ((R)-Ester) PhaseSep->OrgPhase AqPhase Aqueous Phase ((S)-Acid Salt) PhaseSep->AqPhase Discard or Racemize Hydrolysis Chemical Hydrolysis (LiOH / MeOH) OrgPhase->Hydrolysis Final Final Product: (R)-Amino Acid Hydrolysis->Final

Figure 2: Step-by-step process workflow for the isolation of the (R)-isomer.

Analytical Control (HPLC)[7]

To ensure the "Self-Validating" nature of this protocol, precise HPLC conditions are required to distinguish the enantiomers.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 0.8 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Retention Times (Approx) (R)-Ester: ~8.5 min (S)-Ester: ~11.2 min (Note: Acid products usually elute much later or require acidification of mobile phase)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation by HCl salt.Ensure sufficient Et₃N is added to neutralize the substrate HCl. Check water content (must be stoichiometric).
Low Selectivity (ee < 90%) Non-enzymatic hydrolysis.Reduce water content. Lower temperature to 35°C (trade-off with rate). Switch solvent to MTBE or Toluene.
Emulsion during Work-up Amphiphilic nature of amino acid.Add brine (sat. NaCl) to the aqueous phase. Filter through Celite before separation.
Enzyme Aggregation Excess water.Use water-saturated solvent instead of adding bulk water. Add molecular sieves if system is too wet.

References

  • Khobragade, T. P., et al. (2021).[3] Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase. Frontiers in Bioengineering and Biotechnology. Link

  • Soloshonok, V. A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6039. Link

  • Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. Link

  • Merck & Co. (2010). Process for the preparation of Sitagliptin. Patent WO2010122578. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Authored by: A Senior Application Scientist Introduction: The Significance of a Chiral β-Amino Acid (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of a Chiral β-Amino Acid

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The therapeutic efficacy of Sitagliptin is exclusively attributed to its (R)-enantiomer, which necessitates a highly enantioselective synthesis of its precursor, the corresponding (S)-β-amino acid. The trifluorinated phenyl group in the molecule is crucial for its biological activity.[3] The development of efficient and scalable asymmetric syntheses for this compound is therefore of paramount importance to the pharmaceutical industry, driving continuous innovation in catalytic and biocatalytic methods.[4] This document provides an in-depth guide to the most prominent and field-proven methodologies for the asymmetric synthesis of this vital intermediate.

Prominent Asymmetric Synthetic Methodologies

Several successful strategies have been developed for the enantioselective synthesis of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The choice of method often depends on factors such as scalability, cost-effectiveness, and desired enantiopurity. The most notable approaches include asymmetric hydrogenation of a prochiral enamine, biocatalytic transamination of a corresponding ketone, and chiral pool synthesis.

Asymmetric Hydrogenation of a Prochiral Enamine

Asymmetric hydrogenation is a powerful and widely implemented industrial method for establishing the stereocenter of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This approach typically involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst. Rhodium and Ruthenium-based catalysts with chiral phosphine ligands have proven to be particularly effective.[5][6]

Causality of Experimental Choices:

  • Catalyst Selection: The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as JOSIPHOS and BINAP derivatives have demonstrated excellent performance in inducing the desired stereochemistry during the hydrogenation process.[6][7] The metal center (Rh or Ru) activates the hydrogen molecule and coordinates with the substrate, allowing the chiral ligand to direct the facial selectivity of the hydride attack.

  • Substrate Form: The enamine substrate is often generated in situ or as a stable intermediate from the corresponding β-keto ester. The geometry of the enamine can influence the reaction's efficiency and stereochemical outcome.

  • Reaction Conditions: High pressure of hydrogen gas is typically employed to ensure efficient reduction. The choice of solvent can also impact the solubility of the substrate and catalyst, as well as the overall reaction kinetics and selectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on a highly efficient industrial synthesis.[7]

Materials:

  • 3-Amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid ethyl ester (prochiral enamine)

  • [Rh(COD)2]BF4 (Rhodium(I) cyclooctadiene tetrafluoroborate)

  • (R,S)-t-Bu-JOSIPHOS (chiral ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with [Rh(COD)2]BF4 (0.1 mol%) and (R,S)-t-Bu-JOSIPHOS (0.11 mol%). Add degassed methanol and stir the mixture until a homogeneous solution is formed.

  • Reactor Setup: In a separate vessel, dissolve the 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid ethyl ester (1.0 equivalent) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the high-pressure reactor containing the catalyst solution under an inert atmosphere. Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 250 psi with hydrogen.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) until the reaction is complete, as monitored by HPLC for the disappearance of the starting material.

  • Work-up: Carefully depressurize the reactor and purge with an inert gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by crystallization or other suitable methods to afford the ethyl ester of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which can be subsequently hydrolyzed to the desired carboxylic acid.

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

sub Prochiral Enamine Substrate reac Asymmetric Hydrogenation sub->reac cat Chiral Rh-JOSIPHOS Catalyst cat->reac h2 H2 (High Pressure) h2->reac work Work-up & Solvent Removal reac->work prod (S)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid ester work->prod hyd Hydrolysis prod->hyd final Final Product hyd->final

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalytic Transamination

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Engineered transaminase enzymes are employed to convert a prochiral ketone precursor into the desired (S)-amino acid with excellent enantiopurity.[8]

Causality of Experimental Choices:

  • Enzyme Selection: The choice of transaminase is crucial. Screening of a panel of enzymes is often necessary to identify one with high activity and selectivity towards the specific ketone substrate.[8]

  • Amino Donor: An amino donor, such as isopropylamine or benzylamine, is required in stoichiometric amounts to provide the amino group.[8] The choice of amino donor can affect the reaction equilibrium and overall efficiency.

  • Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor for their catalytic activity.

  • By-product Removal: The reaction generates a ketone by-product from the amino donor (e.g., acetone from isopropylamine). Removal of this by-product can be necessary to drive the reaction equilibrium towards product formation.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (ketone precursor)

  • Engineered (S)-selective transaminase

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Bioreactor with pH and temperature control

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare a buffered solution (e.g., phosphate buffer). Add the ketone precursor, isopropylamine, and the PLP cofactor.

  • Enzyme Addition: Add the engineered transaminase enzyme to the reaction mixture.

  • Reaction: Maintain the reaction at a controlled pH and temperature (e.g., 30-40 °C). Monitor the conversion of the ketone to the amine product by HPLC.

  • Work-up: Once the reaction reaches completion, acidify the reaction mixture to precipitate the enzyme.

  • Isolation: Separate the enzyme by filtration or centrifugation. The aqueous phase containing the product can then be extracted with an organic solvent. Further purification steps, such as crystallization, may be required to isolate the pure (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Workflow for Biocatalytic Transamination

ketone Prochiral Ketone Substrate reac Biocatalytic Transamination ketone->reac enzyme Engineered Transaminase enzyme->reac donor Amino Donor (e.g., Isopropylamine) donor->reac work Work-up & Enzyme Removal reac->work prod (S)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid work->prod

Caption: Workflow for biocatalytic transamination.

Chiral Pool Synthesis

This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. (S)-Serine is a suitable chiral precursor for the synthesis of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[9][10]

Causality of Experimental Choices:

  • Starting Material: (S)-Serine provides the desired stereocenter at the amino-bearing carbon. The synthetic route then focuses on the elaboration of the side chain.

  • Protecting Groups: The amino and carboxyl groups of serine must be protected to allow for selective modification of the side chain.

  • Key Transformations: The synthesis involves a series of transformations, including the conversion of the hydroxyl group into a leaving group, followed by the introduction of the 2,4,5-trifluorophenylmethyl moiety via a nucleophilic substitution or a coupling reaction.

Experimental Protocol Outline: Synthesis from (S)-Serine

A detailed multi-step protocol for this approach is beyond the scope of this document; however, the key transformations are outlined below.[9]

  • Protection: The amino and carboxyl groups of (S)-serine are protected (e.g., as Boc and methyl ester, respectively).

  • Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).

  • Side Chain Introduction: The 2,4,5-trifluorophenylmethyl group is introduced via a cuprate-mediated or other suitable C-C bond-forming reaction.

  • Deprotection: The protecting groups are removed to yield the final product.

Data Presentation

ParameterAsymmetric Hydrogenation[7]Biocatalytic Transamination[8]
Catalyst/Enzyme Rh(I)/tBu JOSIPHOSEngineered Transaminase
Substrate Prochiral EnamineProchiral Ketone
Catalyst/Enzyme Loading As low as 0.15 mol %Varies based on enzyme activity
Overall Isolated Yield Up to 65%61% (gram scale)
Enantiomeric Excess (e.e.) >99%>99%
Chemical Purity >99.6 wt %High
Pressure High pressure (e.g., 250 psi)Atmospheric pressure

Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the synthesized (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: To determine the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.

    • Reverse-Phase HPLC: To assess the chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To compare with the literature value for the pure compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Sitagliptin (S-isomer).
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids.
  • ResearchGate. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535.
  • Wiley-VCH. (n.d.). Enantioselective Synthesis of Beta-Amino Acids.
  • ResearchGate. (n.d.). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
  • Sudhakaran, S., et al. (2022). Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin. Chem Asian J., 17(1), e202101208.
  • RSC Publishing. (2021, January 25). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
  • Frontiers. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • QuickCompany. (n.d.). A Novel Process For The Preparation Of Sitagliptin.
  • MDPI. (2018, June 13). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate.
  • Eureka | Patsnap. (2009, July 30). Preparation of sitagliptin intermediate.
  • Google Patents. (n.d.). WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.
  • LookChem. (n.d.). Cas 486460-00-8,BOC-(R) -.
  • ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
  • ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram.
  • ResearchGate. (n.d.). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • PMC. (n.d.). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.

Sources

Method

Protocol for Boc-protection of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Application Note: Protocol for Boc-Protection of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Abstract This application note details a robust, high-purity protocol for the -tert-butoxycarbonyl (Boc) protection of (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Boc-Protection of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Abstract

This application note details a robust, high-purity protocol for the


-tert-butoxycarbonyl (Boc) protection of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chiral 

-amino acid intermediate used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Sitagliptin. Unlike standard

-amino acid protection, this fluorinated

-amino acid substrate presents unique solubility and dimerization challenges. This guide synthesizes industrial process data to provide an optimized biphasic methodology that minimizes "condensation impurities" (dipeptide/urea formation) often seen in standard homogenous protocols.

Introduction & Mechanistic Insight

The target molecule, (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, contains a reactive primary amine at the


-position and a bulky, electron-withdrawing trifluorophenyl group.

The Challenge: Standard Boc-protection protocols (using


/THF) often result in yields of ~80-85% with significant formation of condensation byproducts (10-15%), typically dipeptides or ureas formed via mixed anhydride intermediates when the carboxylate attacks the Di-tert-butyl dicarbonate (

).

The Solution: This protocol utilizes a biphasic Schotten-Baumann condition (NaOH/Water/Toluene or NaOH/Water/THF) with strict pH and temperature control.

  • Role of NaOH: Maintains a high pH (11-12), ensuring the carboxylic acid is fully ionized (

    
    ), which reduces its nucleophilicity towards 
    
    
    
    compared to the amine, thereby suppressing mixed anhydride formation.
  • Solvent Choice: The use of a biphasic system (Water/Toluene) or semi-biphasic (Water/THF) allows the lipophilic

    
     to be delivered in a controlled manner to the aqueous amino acid salt, favoring 
    
    
    
    -acylation over
    
    
    -acylation.

Materials & Equipment

Reagent/MaterialSpecificationRole
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid >98% ee, SolidSubstrate
Di-tert-butyl dicarbonate (

)
99%, Liquid/Low-melt solidProtecting Group
Sodium Hydroxide (NaOH) 1N Aqueous SolutionBase / pH Control
Tetrahydrofuran (THF) HPLC Grade, Inhibitor-freeCo-solvent
Hydrochloric Acid (HCl) 1N and 2N Aqueous SolutionsQuench / Acidification
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
n-Heptane / Isopropyl Alcohol (IPA) ACS GradeRecrystallization

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a temperature probe, suspend (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (10.0 g, 40.4 mmol) in Water (25 mL).

  • Basification: Cool the suspension to 0–5°C using an ice bath. Slowly add 1N NaOH (approx. 45 mL) to adjust the pH to 11.0–12.0 . The solution should become clear as the sodium salt forms.

    • Critical Control Point: Do not exceed pH 13 to avoid potential racemization, though

      
      -amino acids are generally resistant. Ensure pH is >10 to prevent zwitterionic species which react slowly.
      
  • Reagent Addition: Dissolve

    
      (9.7 g, 44.4 mmol, 1.1 equiv) in THF  (25 mL). Add this solution dropwise to the aqueous amino acid mixture over 30 minutes, maintaining the internal temperature below 10°C .
    
    • Note: Slow addition prevents localized high concentrations of

      
      , reducing the risk of oligomerization.
      
Phase 2: Reaction & Monitoring
  • Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C (Room Temperature) . Stir vigorously for 4–6 hours .

  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: EtOAc/Hexane 1:1 + 1% Acetic Acid; Stain: Ninhydrin).

    • Endpoint: Disappearance of the free amino acid spot/peak.

Phase 3: Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap at 35°C) to remove the majority of THF. This leaves an aqueous solution of the Boc-amino acid sodium salt.

  • Wash (Impurity Removal): Wash the aqueous layer with n-Heptane or Toluene (2 x 20 mL) to remove unreacted

    
     and non-polar impurities (e.g., Boc-anhydride byproducts). Discard the organic wash.
    
  • Acidification: Cool the aqueous phase to 0–5°C . Slowly acidify with 1N HCl to pH 2.0–3.0 .

    • Observation: The product, (S)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, will precipitate as a white solid or form a thick oil depending on purity.

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic layers and wash with Brine (50 mL). Dry over anhydrous

    
     . Filter and concentrate under vacuum to yield the crude solid.
    
Phase 4: Purification (Recrystallization)
  • Crystallization: Dissolve the crude solid in a minimum amount of warm Isopropyl Alcohol (IPA) (approx. 1:2 ratio w/v).

  • Precipitation: Slowly add n-Heptane (anti-solvent) while stirring until turbidity persists. Cool to 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid, wash with cold Heptane, and dry under vacuum at 40°C.

Expected Yield: 92–96% Purity: >99% (HPLC) Melting Point: 136–138°C

Process Workflow Diagram

BocProtectionWorkflow cluster_QC Quality Control Gates Start Start: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Dissolve Dissolve in H2O Adjust pH to 11-12 with NaOH (Temp: 0-5°C) Start->Dissolve AddBoc Add Boc2O in THF dropwise (Maintain T < 10°C) Dissolve->AddBoc React React at 20-25°C for 4-6h Monitor via HPLC AddBoc->React Evap Evaporate THF (Aqueous residue remains) React->Evap Wash Wash Aqueous Phase with Heptane (Removes excess Boc2O) Evap->Wash Acidify Acidify to pH 2-3 with 1N HCl (Product Precipitates/Oils) Wash->Acidify Extract Extract with Ethyl Acetate Dry (Na2SO4) & Concentrate Acidify->Extract Crystallize Recrystallize (IPA/Heptane) Isolate Solid Extract->Crystallize End Final Product: (S)-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Crystallize->End

Figure 1: Step-by-step workflow for the Boc-protection and isolation of the target


-amino acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete reaction or loss during wash.Ensure pH stays >10 during reaction. Do not over-wash aqueous layer before acidification.
"Condensation Impurity" (Dipeptide) Mixed anhydride formation.Use the Biphasic Toluene Protocol: Replace THF with Toluene. Dissolve

in Toluene and stir vigorously with the aqueous amino acid salt. The immiscibility protects the activated carboxylate from amine attack [1].
Oily Product Residual solvent or impurities.Triturate the oil with cold Hexane/Heptane to induce solidification. Seed with a pure crystal if available.
Racemization pH too high (>13) or Temp too high.Strictly control NaOH addition. Keep reaction at RT (20-25°C), do not heat.

References

  • CN112500316A. Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid. (2021).
  • CN105331651A. Sitagliptin and enzyme-chemical preparation method of intermediate thereof. (2016).
  • Sreenivasulu, K., et al. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020).[1] Chemistry – An Asian Journal.[2] [Link]

  • Organic Chemistry Portal . Boc-Protected Amino Groups. (2023). Organic Chemistry Portal. [Link]

Sources

Application

High-Precision Enantiomeric Purity Analysis: Using (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid as a Chiral Reference Standard

Application Note: AN-CHIRAL-SIT-05 Executive Summary & Scientific Context In the development of Sitagliptin (a DPP-4 inhibitor for Type 2 Diabetes), the pharmacological activity resides primarily in the (R)-enantiomer .[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHIRAL-SIT-05

Executive Summary & Scientific Context

In the development of Sitagliptin (a DPP-4 inhibitor for Type 2 Diabetes), the pharmacological activity resides primarily in the (R)-enantiomer .[1] Consequently, the (S)-enantiomer —(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid—is classified as a critical enantiomeric impurity (distomer).

Regulatory guidelines (ICH Q3A/Q3B) mandate strict control of enantiomeric impurities, often requiring levels to be below 0.1%. To achieve this, the (S)-isomer is not merely a waste product; it is a vital Chiral Reference Standard . It is used to validate analytical methods, establish Limits of Quantitation (LOQ), and calculate Enantiomeric Excess (%ee) during the asymmetric synthesis of the API.

This guide details the protocol for utilizing the (S)-isomer to validate the enantiomeric purity of the Sitagliptin intermediate using Direct Chiral HPLC with Crown Ether stationary phases.

Chemical Profile

PropertyDescription
Chemical Name (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Role Chiral Impurity Standard (Distomer) for Sitagliptin Intermediate
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
pKa Values ~3.6 (COOH), ~9.5 (NH₂); Exists as a Zwitterion at neutral pH
Solubility Soluble in water, methanol, and acidic buffers; sparingly soluble in ACN

Analytical Strategy: Direct Chiral Chromatography[4][5]

Historically,


-amino acids were analyzed via derivatization (e.g., Marfey’s reagent) to improve retention on standard columns. However, derivatization introduces kinetic errors and increases prep time.

The Superior Approach: Crown Ether Stationary Phases We utilize a CROWNPAK CR-I(+) column.[2] This stationary phase contains a chiral crown ether that forms a host-guest complex specifically with the ammonium group (


) of the amino acid.
  • Mechanism: The ammonium ion of the analyte complexes with the crown ether.[3] The chiral center of the crown ether discriminates between the (R) and (S) spatial configurations of the amino acid.

  • Requirement: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amino group is fully protonated (

    
    ) and the carboxylic acid is suppressed (
    
    
    
    ), preventing non-specific interactions.
Workflow Visualization

AnalyticalWorkflow cluster_0 Standard Preparation cluster_1 HPLC Conditions cluster_2 Data Output S_Iso (S)-Isomer Reference Standard Mix System Suitability Mix (Racemic/Spiked) S_Iso->Mix Spike R_Iso (R)-Isomer Target Analyte R_Iso->Mix Col Column: CROWNPAK CR-I(+) Mix->Col Inject Res Resolution (Rs) Calc Col->Res Separation MP Mobile Phase: pH 1.5 HClO4 / ACN MP->Col EE % Enantiomeric Excess Calc Res->EE

Figure 1: Analytical workflow for validating enantiomeric purity using the (S)-isomer as a spiking standard.

Detailed Experimental Protocol

Instrumentation & Reagents[7]
  • HPLC System: Agilent 1200/1260 Infinity or Waters Alliance (must handle low pH).

  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm × 150 mm, 5 µm).[2][4]

    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+) version.

  • Reagents: Perchloric Acid (70%, HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water.

Mobile Phase Preparation[1]
  • Warning: Perchloric acid is corrosive and an oxidizer. Use PPE.

  • Stock Acid Solution (pH 1.5): Add 16.3 g of Perchloric Acid (70%) to 900 mL water. Adjust to pH 1.5 exactly. Dilute to 1 L.

  • Final Mobile Phase: Mix 85% Stock Acid Solution : 15% Acetonitrile (v/v).

  • Degassing: Degas thoroughly.[3] Air bubbles are fatal to baseline stability at low UV wavelengths.

Standard Preparation (The (S)-Standard)

To use the (S)-isomer as a quantitative standard:

  • Stock Solution A ((S)-Standard): Weigh 10 mg of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Dissolve in 10 mL of Mobile Phase. (Conc: 1.0 mg/mL).

  • Stock Solution B ((R)-Sample): Weigh 10 mg of the bulk drug substance (R-isomer). Dissolve in 10 mL of Mobile Phase.

  • Resolution Solution (System Suitability): Mix 100 µL of Stock A + 100 µL of Stock B + 800 µL Mobile Phase. (Creates a 1:1 mix to test separation).

  • Sensitivity Solution (LOQ Check): Dilute Stock A to 0.5 µg/mL (0.05% level relative to nominal sample concentration).

Chromatographic Conditions[6][9][10]
ParameterSettingRationale
Flow Rate 0.4 mL/minLower flow rate required for 3.0 mm ID columns to prevent overpressure.
Temperature 25°C (or lower)Lower temperatures enhance chiral recognition on Crown Ether phases.
Detection UV @ 210 nmThe molecule lacks a strong chromophore; 210 nm detects the amide/carboxyl/phenyl absorption.
Injection Vol 5–10 µLPrevent column overload.
Run Time ~20–30 minsEnsure elution of both isomers.

Data Analysis & Validation

Elution Order

On the CROWNPAK CR-I(+) column, the elution order is typically:

  • First Eluting: (R)-Isomer (The active drug)

  • Second Eluting: (S)-Isomer (The impurity/standard) Note: Always verify elution order by injecting the pure (S)-standard alone.

Calculating Enantiomeric Excess (%ee)

When analyzing a production batch of the (R)-isomer, use the area of the peaks:



However, for impurity quantification (where S is very small), calculate % Impurity:



Method Troubleshooting Logic

Troubleshooting Start Issue Detected Decision1 Poor Resolution (Rs < 1.5)? Start->Decision1 Action1 Decrease Temp (e.g., to 15°C) Decision1->Action1 Yes Action2 Decrease Organic (e.g., 15% -> 10% ACN) Decision1->Action2 Yes (Alt) Decision2 Peak Tailing? Decision1->Decision2 No Action3 Lower pH (Ensure full protonation) Decision2->Action3 Yes

Figure 2: Troubleshooting decision matrix for chiral separation optimization.

References

  • Savile, C. K., et al. (2010).[5][6][7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[5] Link

  • Daicel Chiral Technologies. (2024).[3] "Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-)." Chiral Technologies Application Guide. Link

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. Link

  • Merck & Co. (2009). "Process for the preparation of sitagliptin." US Patent 7,326,708. Link

Sources

Method

Application Note: Recrystallization Solvent Systems for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes industrial best practices (referencing Merck and Codexis methodologies) with fundamental crystallizat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes industrial best practices (referencing Merck and Codexis methodologies) with fundamental crystallization thermodynamics.

[1]

Executive Summary

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 1283583-85-6) is the critical chiral


-amino acid intermediate in the synthesis of Sitagliptin (Januvia®), a DPP-4 inhibitor for Type 2 diabetes. Achieving high enantiomeric excess (>99.8% ee) and chemical purity (>99.5%) at this stage is decisive for the quality of the final API.

This guide details the optimization of recrystallization protocols for this zwitterionic intermediate. Based on green chemistry principles and industrial patent literature, the Water/Isopropanol (IPA) binary system is identified as the optimal solvent matrix. This system leverages the zwitterion's high aqueous solubility against its insolubility in organic alcohols to drive controlled crystallization, ensuring effective rejection of the (R)-enantiomer and process-related impurities.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8]

  • Compound: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[1][2][3][4]

  • Nature:

    
    -Amino Acid (Zwitterionic at neutral pH)
    
  • Molecular Weight: 233.19 g/mol [5][6]

  • Critical Quality Attribute (CQA): Enantiomeric Purity. The (R)-isomer is a refractory impurity that is difficult to purge in downstream coupling steps.

Solubility Profile

The free acid exists as a zwitterion, creating a distinct solubility disparity:

  • Water: High solubility (increases significantly with temperature).

  • Alcohols (MeOH, EtOH, IPA): Low to negligible solubility.

  • Ketones/Ethers: Insoluble.

This disparity dictates an Antisolvent Crystallization or Cooling Crystallization strategy using a Water (Solvent) / IPA (Antisolvent) system.

Solvent Selection Logic

The selection of the Water/IPA system is grounded in three thermodynamic pillars:

  • Purging Efficiency: The (R)-isomer and des-fluoro impurities often exhibit higher solubility in the organic-rich mother liquor than the target (S)-zwitterion crystal lattice.

  • Particle Engineering: IPA acts as a lattice modifier. Slow addition of IPA to an aqueous solution allows for the growth of dense, filterable rods rather than amorphous agglomerates (oiling out).

  • Green Chemistry: This system aligns with the principles of the EPA Green Chemistry Award-winning synthesis by Merck, replacing chlorinated solvents and minimizing waste.

Comparative Solvent Table
Solvent SystemMechanismProsConsRecommendation
Water / IPA Antisolvent / CoolingExcellent yield; Green; Good impurity rejection.Requires precise addition rate to avoid oiling out.Primary
Water / Methanol CoolingHigher solubility; faster kinetics.Methanol is toxic; lower yield due to higher solubility.Secondary
Acetone (for Salts) CoolingExcellent for HCl or Cinchonidine salts.Not suitable for free zwitterion (low solubility).Salt Only

Experimental Protocol: Water/IPA Recrystallization

This protocol is designed for the purification of the crude free acid (zwitterion).

Phase 1: Dissolution & Clarification
  • Charge 10.0 g of crude (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid into a reactor.

  • Add 30 mL of deionized Water (3 vol).

  • Agitate at 250 RPM and Heat to 75–80°C.

    • Note: If the solution is not clear, add water in 0.5 vol increments. Do not exceed 5 vol.

  • Filtration: While hot (75°C), filter through a 0.45 µm polish filter to remove insoluble particulates.

  • Re-heat the filtrate to 75°C to ensure no premature nucleation occurs.

Phase 2: Crystallization (The Critical Zone)
  • Cool the solution slowly to 60°C (approx. 0.5°C/min).

  • Seeding: At 60°C, add 0.5 wt% (50 mg) of pure micronized seed crystals.

    • Validation: Observe the persistence of seeds. If they dissolve, cool to 55°C and re-seed.

  • Age the slurry at 60°C for 60 minutes. This "healing" phase allows the seed surface to normalize and prevents secondary nucleation of the wrong polymorph/enantiomer.

  • Antisolvent Addition: Begin adding Isopropanol (IPA) via a dosing pump.

    • Total IPA Charge: 60 mL (6 vol).

    • Rate: Add the first 1 vol (10 mL) very slowly over 60 minutes (dropwise). This prevents "oiling out."

    • Rate: Add the remaining 5 vol (50 mL) over 2 hours.

  • Cooling Ramp: Linearly cool the slurry from 60°C to 5°C over 4 hours.

Phase 3: Isolation & Drying
  • Age at 5°C for at least 2 hours to maximize yield.

  • Filter the white crystalline solid using a vacuum Buchner funnel.

  • Wash the cake with 2 x 10 mL of cold (0–5°C) Water/IPA (1:4 v/v) mixture.

    • Reasoning: A high-water wash might redissolve the product; a high-IPA wash purges the mother liquor effectively.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the recrystallization process.

RecrystallizationWorkflow Start Crude (S)-Intermediate Dissolution Dissolve in Water (3 vol) Temp: 75-80°C Start->Dissolution CheckClear Solution Clear? Dissolution->CheckClear AddWater Add Water (+0.5 vol) CheckClear->AddWater No Filter Polish Filtration (Hot) CheckClear->Filter Yes AddWater->CheckClear CoolSeed Cool to 60°C Add 0.5% Seed Filter->CoolSeed Age Age 60 min (Ostwald Ripening) CoolSeed->Age Antisolvent Add IPA (6 vol) Rate: Slow (3 hrs) Age->Antisolvent FinalCool Cool to 5°C Rate: 10°C/hr Antisolvent->FinalCool Isolate Filtration & Wash (1:4 Water/IPA) FinalCool->Isolate Dry Vacuum Dry 45°C Isolate->Dry End Pure (S)-Acid >99.8% ee Dry->End

Caption: Optimized process flow for the purification of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out IPA added too fast or temperature too high during addition.Reduce IPA addition rate in the initial phase. Ensure temperature is maintained at 60°C during initial addition.
Low Yield Too much water used or terminal temperature too high.Limit initial water to 3-4 vol. Ensure terminal temp reaches 0-5°C.
Low ee% Entrapment of mother liquor or lack of seeding.Increase wash volume (Water/IPA 1:4). Ensure seeding step is strictly followed to promote (S)-selective growth.
Slow Filtration Fine particles due to rapid cooling (Crash Cooling).Extend the cooling ramp from 4 hours to 6 hours.

Analytical Validation

  • HPLC Method: Chiral stationary phase (e.g., Chiralpak AD-H or IA). Mobile phase: Hexane/IPA/TFA.

  • XRPD: Confirm crystalline form matches the reference standard (avoiding amorphous content).

References

  • Hansen, K. B., et al. (2009).[7] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[8] Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Bala, S., et al. (2014). "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives." World Intellectual Property Organization, WO2014086325A1. Link

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link

Sources

Application

Application Note: Advanced HPLC Method Development for Sitagliptin Chiral Intermediates

Executive Summary Sitagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. The therapeutic efficacy of sitagliptin is exclusi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. The therapeutic efficacy of sitagliptin is exclusively attributed to its (R)-enantiomer. Consequently, the (S)-enantiomer is classified as a critical chiral impurity, and its presence must be stringently controlled during the synthesis of chiral intermediates[2]. This application note provides drug development professionals with a comprehensive, self-validating framework for the High-Performance Liquid Chromatography (HPLC) enantiomeric separation of sitagliptin and its chiral precursors.

Mechanistic Background: The Imperative of Chiral Purity

During the asymmetric synthesis of sitagliptin, the formation of the chiral intermediate—specifically derivatives like 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester—dictates the final stereochemistry of the Active Pharmaceutical Ingredient (API)[3]. Any (3S)-enantiomer carried forward through the synthetic cascade directly translates to the undesired (S)-sitagliptin impurity[1],[4].

The biological necessity for this rigorous chiral control is rooted in the drug's mechanism of action. (R)-Sitagliptin competitively inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion[5].

DPP4_Pathway Meal Food Intake Incretins GLP-1 & GIP Release Meal->Incretins Inactive Inactive Incretins Incretins->Inactive Degraded by Insulin Insulin Secretion (Blood Glucose ↓) Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme DPP4->Inactive Sitagliptin (R)-Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibits

Caption: Mechanism of (R)-Sitagliptin in the DPP-4 inhibition and incretin signaling pathway.

Analytical Strategy: Causality in Method Design

Developing a robust chiral method requires moving beyond trial-and-error to understand the thermodynamic and chemical causality behind chromatographic behavior.

Chiral Stationary Phase (CSP) Selection

Enantiomeric separation relies on transient diastereomeric complexes formed via hydrogen bonding,


 interactions, and dipole stacking between the analyte and the CSP.
  • Coated Phases (e.g., Chiralcel OD-RH): Utilizing cellulose tris(3,5-dimethylphenylcarbamate), this phase offers excellent chiral recognition for primary amines but is restricted to specific solvent systems to prevent the dissolution of the chiral selector[4],[6].

  • Immobilized Phases (e.g., Chiralpak IC): Utilizing cellulose tris(3,5-dichlorophenylcarbamate) immobilized onto silica. The immobilization provides superior column ruggedness, allowing the use of a wider array of organic modifiers without degrading the stationary phase[1],[5].

Mobile Phase Thermodynamics & Additives
  • pH Control in RP-HPLC: Sitagliptin intermediates contain basic primary amine groups. Using a 3 M potassium di-hydrogen phosphate buffer at pH 4.0 ensures the amine is fully protonated[4],[6]. The extremely high ionic strength of the 3 M buffer outcompetes the protonated analyte for residual silanol groups on the silica matrix, drastically suppressing peak tailing.

  • Basic Modifiers: When utilizing alternative reversed-phase or normal-phase conditions, the addition of 0.05% diethylamine (DEA) or ethylenediamine acts as a competing base. These additives selectively mask acidic active sites on the CSP, sharpening the peaks of the basic chiral intermediates[1],[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal logic gates that prevent the reporting of data if system suitability criteria are not met.

HPLC_Workflow Start Define Analyte: Chiral Intermediates CSP Select CSP: Amylose/Cellulose Start->CSP MobilePhase Mobile Phase Screening: NP vs. RP CSP->MobilePhase Optimize Optimize Thermodynamics: Temp, Additives, pH MobilePhase->Optimize Decision Resolution ≥ 2.5? Optimize->Decision Validate Self-Validating System: Suitability (Rs ≥ 2.5) Final Final Method Established Validate->Final Decision->Optimize No Decision->Validate Yes

Caption: Iterative workflow for chiral HPLC method development and system validation.

Protocol A: Reversed-Phase Separation on Coated CSP (Chiralcel OD-RH)

This method leverages high-molarity buffering to achieve baseline resolution[4],[6],[2].

Step 1: System Preparation & Equilibration

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[6].

  • Mobile Phase: 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) / Methanol / Acetonitrile (60:30:10, v/v/v)[6]. Caution: Filter buffer through a 0.22 µm membrane to prevent system blockages due to high salt concentration.

  • Parameters: Flow rate at 0.5 mL/min; Column temperature at 25°C; UV detection at 266 nm[4],[2].

  • Equilibrate the column for at least 60 minutes to ensure complete saturation of the stationary phase with the high-molarity buffer.

Step 2: Self-Validation Logic Gate (System Suitability)

  • Inject 20 µL of a resolution standard containing (R)-sitagliptin intermediate spiked with 0.5% (S)-enantiomer[4].

  • Validation Check: Calculate the resolution (

    
    ) between the two enantiomeric peaks.
    
    • If

      
       ≥ 3.0 and Tailing Factor (
      
      
      
      ) ≤ 1.5: Proceed to Step 3.
    • If

      
       < 3.0:HALT.  Do not inject samples. Verify buffer pH is exactly 4.0 and re-equilibrate[6].
      

Step 3: Sample Analysis

  • Inject 20 µL of the unknown sample preparations.

  • Bracket the run by injecting the resolution standard every 10 samples to verify continuous method stability (ensuring no salt precipitation has altered column dynamics).

Protocol B: Reversed-Phase Separation on Immobilized CSP (Chiralpak IC)

This method utilizes an immobilized phase with a volatile basic additive, ideal for LC-MS compatibility or preparative scale-up[1].

Step 1: System Preparation & Equilibration

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: 10 mM Ammonium acetate with 0.05% Diethylamine (DEA) / Acetonitrile (40:60, v/v)[1].

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 266 nm.

Step 2: Self-Validation Logic Gate (System Suitability)

  • Inject 20 µL of the system suitability standard.

  • Validation Check:

    • If

      
       ≥ 2.5 and %RSD of peak area for 5 replicate injections is ≤ 2.0%: Proceed to Step 3.
      
    • If

      
       > 1.5:HALT.  The basic sites are not fully masked. Ensure fresh DEA was added to the mobile phase, as volatile amines can evaporate over time.
      

Step 3: Sample Analysis

  • Execute sample runs, quantifying the (S)-enantiomer against a validated calibration curve ranging from 0.3 µg/mL to 4.5 µg/mL[1].

Quantitative Validation & Method Comparison

The following table synthesizes the quantitative validation parameters of the two self-validating protocols, demonstrating their compliance with ICH guidelines for linearity, sensitivity, and accuracy[1],[4],[6].

Validation ParameterMethod A: Coated CSP (Chiralcel OD-RH)Method B: Immobilized CSP (Chiralpak IC)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Buffer (pH 4.0) / MeOH / ACN (60:30:10)10 mM NH₄OAc / ACN (40:60) + 0.05% DEA
Linearity Range 30 – 300 ng/mL0.3 – 4.5 µg/mL
Limit of Detection (LOD) 8 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 30 ng/mL0.3 µg/mL
Accuracy (Recovery %) 99.06% – 100.2%95.7% – 101.7%
Resolution (

)
≥ 3.0~ 3.0

References

  • Title: Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC Source: jocpr.com URL: 1

  • Title: Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method Source: rsc.org URL: 4

  • Title: Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method (ResearchGate) Source: researchgate.net URL: 6

  • Title: Application Note: Chiral HPLC Method for the Enantiomeric Separation of Sitagliptin Source: benchchem.com URL: 2

  • Title: Preparation of sitagliptin intermediate (WO2009064476A1) Source: google.com URL: 3

  • Title: Development and Validation of Chiral HPLC Method (Mone et al., IJPSR, 2014; Vol. 5(6): 2382-2386) Source: ijpsr.com URL: 5

Sources

Method

Preparation of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl salt

An Application Note and Protocol for Drug Development Professionals Abstract (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern medicinal chemistry. Its most prominent applic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern medicinal chemistry. Its most prominent application is as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-IV (DPP-4) inhibitor for the treatment of type 2 diabetes[1][2]. The trifluorinated phenyl moiety enhances the molecule's lipophilicity and metabolic stability, while the β-amino acid structure is central to its biological activity[3]. The stereochemistry at the C3 position is absolute for efficacy, necessitating a robust and highly stereoselective synthetic process. This application note provides a comprehensive, field-proven protocol for the preparation of the title compound as its hydrochloride salt, which improves solubility and stability[4]. The described methodology focuses on an efficient, scalable asymmetric synthesis followed by detailed analytical procedures for quality assurance, designed for researchers and professionals in pharmaceutical development.

Strategic Overview: The Asymmetric Hydrogenation Approach

The synthesis of chiral β-amino acids presents a significant challenge due to the difficulty in controlling the stereocenter at the β-position[5][6]. While various methods exist, including chiral pool synthesis and enzymatic resolution, asymmetric hydrogenation of a prochiral enamine precursor stands out for its high efficiency, atom economy, and exceptional enantioselectivity[1][2]. This approach has been successfully industrialized and represents a state-of-the-art method for generating the required (S)-enantiomer with high fidelity.

Our strategy involves three main stages:

  • Enamine Formation: Synthesis of a protected β-amino-α,β-unsaturated ester from a readily available β-ketoester. The Boc (tert-butoxycarbonyl) protecting group is selected for its stability during this step and its facile cleavage under acidic conditions in the final step.

  • Asymmetric Hydrogenation: The crucial chirality-inducing step. A chiral rhodium or ruthenium catalyst is used to stereoselectively reduce the double bond, setting the (S)-stereocenter with high enantiomeric excess (e.e.).

  • Deprotection and Salt Formation: A one-pot procedure involving acidic hydrolysis of the ethyl ester and cleavage of the Boc protecting group, followed by crystallization to yield the target compound as a highly pure hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Enamine Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection & Salt Formation Ketoester Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Enamine Boc-Protected Enamine Ester Ketoester->Enamine BocNH₂, NH₄OAc Toluene, Reflux ProtectedAminoEster (S)-Boc-Protected Amino Ester Enamine->ProtectedAminoEster H₂ (g), Chiral Ru/Rh Catalyst MeOH, High Pressure FinalProduct (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl Salt ProtectedAminoEster->FinalProduct Conc. HCl Reflux, then Crystallization

Figure 1: Overall synthetic workflow for the preparation of the target HCl salt.

Experimental Protocols

PART I: Protocol for Enamine Precursor Synthesis

Objective: To synthesize Ethyl (Z)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)but-2-enoate.

Causality: This reaction proceeds via the condensation of a β-ketoester with an amine source. Ammonium acetate serves as a catalyst and a source of ammonia in situ, which first forms the enamine. This is then acylated by the Boc-anhydride (or reacts directly with tert-butyl carbamate) to form the more stable, protected enamine (an enamide). Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.

Reagent/MaterialMolecular Wt.QuantityMoles
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate274.20 g/mol 50.0 g0.182 mol
tert-Butyl carbamate117.15 g/mol 23.4 g0.200 mol
Ammonium acetate77.08 g/mol 1.4 g0.018 mol
Toluene-250 mL-
Ethyl acetate-200 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄-10 g-

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (50.0 g), tert-butyl carbamate (23.4 g), ammonium acetate (1.4 g), and toluene (250 mL).

  • Heat the mixture to reflux (approx. 110-115 °C) and continue heating for 12-16 hours, or until water collection in the Dean-Stark trap ceases. Monitor reaction completion by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by flash chromatography (Hexane:Ethyl Acetate gradient) or taken directly to the next step if purity is deemed sufficient (>95% by HPLC). Expected yield is typically 85-95%.

PART II: Protocol for Asymmetric Hydrogenation

Objective: To synthesize (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate.

Expertise & Experience: This is the critical stereochemistry-defining step. The choice of catalyst is paramount. Ruthenium-based catalysts with chiral bisphosphine ligands, such as (S)-BINAP, are highly effective for the hydrogenation of β-enamides[1][7]. The reaction is performed under hydrogen pressure to ensure efficient reduction. Methanol is an excellent solvent choice as it readily dissolves both the substrate and hydrogen gas. It is crucial to use degassed solvents and maintain an inert atmosphere (e.g., Argon) during catalyst handling to prevent catalyst deactivation.

Reagent/MaterialMolecular Wt.QuantityMoles
Boc-Protected Enamine Ester (from Part I)373.34 g/mol 60.0 g0.161 mol
[RuCl((S)-BINAP)(p-cymene)]Cl918.8 g/mol 148 mg0.161 mmol
Anhydrous, Degassed Methanol-300 mL-
Hydrogen Gas (High Purity)-10 bar (145 psi)-

Step-by-Step Methodology:

  • Place the Boc-Protected Enamine Ester (60.0 g) into a high-pressure hydrogenation vessel.

  • In a separate glovebox or under a stream of argon, weigh the [RuCl((S)-BINAP)(p-cymene)]Cl catalyst (148 mg, S/C ratio = 1000:1).

  • Add the catalyst to the vessel.

  • Add anhydrous, degassed methanol (300 mL) via cannula transfer.

  • Seal the hydrogenation vessel securely.

  • Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 10 bar (145 psi) with hydrogen.

  • Stir the reaction mixture vigorously at 50 °C for 18-24 hours.

  • Monitor the reaction for completion by observing the cessation of hydrogen uptake and by HPLC analysis of an aliquot (ensure the reactor is safely depressurized and purged before sampling).

  • Once complete, cool the reactor to room temperature, carefully vent the hydrogen pressure, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product as an oil. The crude product is typically of high purity and can be used directly in the next step. Chiral HPLC analysis should be performed at this stage to confirm enantiomeric excess (>99% e.e. is expected).

PART III: Protocol for Hydrolysis and HCl Salt Formation

Objective: To prepare the final (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl salt.

Trustworthiness: This protocol is self-validating as the final product is a crystalline solid. The process of crystallization/precipitation is an inherent purification step, effectively removing most soluble impurities. The final product's purity can be readily confirmed by HPLC, and its identity confirmed by melting point and spectroscopic analysis. The use of a single reagent (HCl) for both ester hydrolysis and Boc deprotection streamlines the process.

Reagent/MaterialMolecular Wt.QuantityMoles
(S)-Boc-Protected Amino Ester (from Part II)375.36 g/mol 55.0 g0.147 mol
Concentrated Hydrochloric Acid (37%)36.46 g/mol 220 mL~2.6 mol
Isopropanol (IPA)-150 mL-
Deionized Water-As needed-

Step-by-Step Methodology:

  • Charge the crude (S)-Boc-Protected Amino Ester (55.0 g) into a 500 mL round-bottom flask.

  • Add concentrated hydrochloric acid (220 mL).

  • Heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours. The reaction should become a clear, homogeneous solution. Monitor the disappearance of the starting material by HPLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove most of the water and excess HCl. A thick oil or semi-solid will remain.

  • Add isopropanol (150 mL) to the residue and stir. The product should begin to precipitate. If needed, gently heat to achieve a solution and then allow it to cool slowly to maximize crystallization.

  • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional hour.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. Expected yield is 75-85% over the two steps.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

QC_Flow cluster_tests Analytical Tests FinalProduct Final Dried Product (HCl Salt) HPLC_Purity Purity by Reverse-Phase HPLC FinalProduct->HPLC_Purity Chiral_HPLC Enantiomeric Excess by Chiral HPLC FinalProduct->Chiral_HPLC Spectroscopy Structural ID (NMR, MS) FinalProduct->Spectroscopy Physical Physical Properties (MP, Optical Rotation) FinalProduct->Physical

Figure 2: Quality control workflow for product validation.

Analytical Specifications Summary

TestSpecificationMethod Reference
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 216 - 222 °CUSP <741> / Capillary Method[4]
Optical Rotation [α]D²⁰ -9.7 ± 2° (c = 1 in H₂O)Polarimetry[4]
Purity (HPLC) ≥ 99.0%Reverse-Phase HPLC
Chiral Purity (e.e.) ≥ 99.5% (S)-enantiomerChiral HPLC
Identity Conforms to structure¹H NMR, ¹⁹F NMR, MS

Protocol 3.1: Chiral Purity by HPLC

The determination of enantiomeric excess is the most critical quality control test. A method using a polysaccharide-based chiral stationary phase (CSP) is recommended.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) = 85 / 15 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 268 nm

  • Column Temp: 25 °C

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of the HCl salt in the mobile phase to a concentration of 0.5 mg/mL. Note: The free base may provide better chromatography. To prepare, dissolve a small amount of the HCl salt in water, basify with dilute NaOH to pH ~8-9, extract with ethyl acetate, dry, and evaporate. Dissolve the residue in the mobile phase.

The (R)-enantiomer will have a different retention time, allowing for accurate quantification of both peaks and calculation of the enantiomeric excess[8].

Safety and Handling

  • Chemical Hazards: Concentrated hydrochloric acid is highly corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • High Pressure: The asymmetric hydrogenation step involves flammable hydrogen gas at high pressure. Use a certified and properly maintained hydrogenation reactor. Ensure the area is well-ventilated and free of ignition sources. Personnel must be fully trained in high-pressure equipment operation.

  • Reagents: Handle all organic solvents in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society. [Link]

  • Tu, H., et al. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]

  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed. [Link]

  • Magaji, A. M. (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Sheffield Thesis. [Link]

  • Wang, Y., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • TEVA Pharmaceutical Industries Ltd. (2009). Preparation of sitagliptin intermediate. Eureka | Patsnap. [Link]

  • Smilax Laboratories Limited. (2011). A Novel Process For The Preparation Of Sitagliptin. Quick Company. [Link]

  • Gáti, T., et al. (2012). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Teva Pharmaceutical Industries Ltd. (2009). Preparation of sitagliptin intermediate.
  • Kim, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zentiva, K.S. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Zentiva, K.S. (2014). A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • Kuang, X., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Mansour, A. M. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Application

High-Efficiency Amide Bond Formation: Coupling Reagents for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Application Note & Methodological Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The synthesis of Sitagliptin (Januvia), a blockbuster dipeptidyl peptida...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The synthesis of Sitagliptin (Januvia), a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor, relies critically on the construction of a sterically hindered amide bond. This bond is formed by coupling an optically pure


-amino acid—specifically, (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid  (usually Boc-protected)—with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine [1].

Because the amine nucleophile is a bulky, secondary heterocyclic amine, and the


-amino acid is prone to epimerization and 

-elimination under harsh basic conditions, the choice of coupling reagent is paramount[2][3]. This guide synthesizes field-proven insights to evaluate four primary activation strategies: Carbodiimides (EDC/HOBt), Mixed Anhydrides (Pivaloyl Chloride), Carbonyldiimidazole (CDI), and Propylphosphonic Anhydride (T3P).

Mechanistic Insights & Reagent Causality

As process chemists scale a molecule from the bench to the pilot plant, the causality behind reagent selection shifts from reaction success to process economics, safety, and impurity control.

EDC/HOBt: The R&D Standard

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) is the traditional peptide coupling standard[4].

  • Causality: EDC activates the carboxylic acid to form an highly reactive O-acylisourea. Because this intermediate can undergo undesired rearrangement to an inactive N-acylurea or cause racemization, HOBt is added to trap the intermediate as an O-benzotriazole active ester[2]. This ester is stable enough to prevent epimerization but reactive enough to undergo aminolysis with the bulky triazolopyrazine.

  • Drawback: While EDC byproducts are water-soluble, the reaction often requires extensive aqueous washing or chromatography to achieve high purity, making it less ideal for multi-ton manufacturing[1].

Pivaloyl Chloride: The Process Scale-Up Choice

Pivaloyl chloride is utilized to form a mixed anhydride intermediate[5][6].

  • Causality: When pivaloyl chloride reacts with the

    
    -amino acid in the presence of a base (e.g., triethylamine), it forms a mixed anhydride. The extreme steric bulk of the tert-butyl group on the pivaloyl moiety acts as a physical shield. When the triazolopyrazine nucleophile attacks, it is directed exclusively toward the less hindered carbonyl of the trifluorophenylbutanoic acid. This ensures near-perfect chemoselectivity and prevents the formation of pivaloyl amides[5].
    
Propylphosphonic Anhydride (T3P): The Green Alternative

T3P is a cyclic phosphonic anhydride that acts as a mild, highly efficient coupling agent[7].

  • Causality: T3P activates the carboxylic acid by forming a reactive phosphonate ester. Its mild activation energy significantly suppresses the risk of racemization at the chiral

    
    -carbon. Furthermore, all T3P byproducts are highly water-soluble, allowing for a self-validating, chromatography-free isolation via simple aqueous extraction[8].
    
1,1'-Carbonyldiimidazole (CDI): The Atom-Economical Route

CDI is frequently used as an alternative to pivaloyl chloride to simplify operations[9][10].

  • Causality: CDI activates the acid to form an acyl imidazole. The driving force of this reaction is the irreversible evolution of

    
     gas. It requires no auxiliary bases, and the only other byproduct is imidazole, which is easily washed away with weak aqueous acids[9].
    

Quantitative Reagent Comparison

The following table summarizes the performance metrics of each coupling strategy based on process chemistry optimization data.

Coupling ReagentTypical YieldEpimerization RiskByproduct ProfileScalability / CostOptimal Solvent
EDC / HOBt 71% – 88%LowUrea derivatives, BtOHModerate (Expensive)DMF or DCM
Pivaloyl Chloride 85% – 92%LowPivalic acidHigh (Very Low Cost)THF or MeCN
T3P 80% – 88%Very LowWater-soluble phosphatesHigh (Moderate Cost)EtOAc or MEK
CDI 67% – 80%Moderate

(gas), Imidazole
High (Low Cost)THF

Experimental Workflows & Protocols

Protocol A: Mixed Anhydride Coupling via Pivaloyl Chloride (Process Scale)

This protocol leverages steric shielding to force highly specific amidation, ideal for scaling up Sitagliptin intermediates[6].

Reagents:

  • Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (

    
    ) or N-Methylmorpholine (NMM) (2.5 equiv)
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: Charge a dry, nitrogen-flushed reactor with Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and anhydrous THF (10 volumes).

  • Cooling: Chill the reactor to

    
     to 
    
    
    
    [6]. Causality: Low temperatures are critical to prevent the mixed anhydride from disproportionating into symmetrical anhydrides.
  • Activation: Add

    
     (1.2 equiv), followed by the dropwise addition of pivaloyl chloride (1.2 equiv) over 30 minutes.
    
    • Self-Validation Check: Monitor the formation of the mixed anhydride via rapid LC-MS or TLC. The starting acid should be consumed within 30–45 minutes.

  • Amine Addition: In a separate vessel, neutralize the triazolopyrazine hydrochloride salt with

    
     (1.3 equiv) in THF, then add this slurry dropwise to the main reactor while maintaining the temperature below 
    
    
    
    .
  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Toluene or EtOAc. Wash the combined organics with 
    
    
    
    ,
    
    
    , and brine. Dry over
    
    
    and concentrate under reduced pressure.
Protocol B: T3P-Mediated Green Amidation (R&D / Late-Stage API)

This protocol is designed for maximum optical purity and effortless byproduct removal[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected

    
    -amino acid (1.0 equiv) and the triazolopyrazine amine salt (1.05 equiv) in Ethyl Acetate (EtOAc) (8 volumes).
    
  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free amine and act as a proton scavenger.

  • Coupling: Cool the mixture to

    
    . Add a 50% solution of T3P in EtOAc (1.5 equiv) dropwise.
    
  • Stirring: Warm to

    
     and stir for 12 hours.
    
    • Self-Validation Check: HPLC monitoring at 210 nm should show >95% conversion. If stalled, add an additional 0.2 equiv of T3P.

  • Aqueous Workup: Wash the organic layer twice with water (5 volumes each). Causality: T3P byproducts are highly hydrophilic and partition entirely into the aqueous phase, eliminating the need for silica gel chromatography.

Reaction Pathway Visualization

The following diagram illustrates the divergent activation pathways and the convergence into the final amide product.

Workflow cluster_activation Activation Strategies Acid (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid (Boc-Protected) EDC EDC / HOBt (Standard Peptide Coupling) Acid->EDC PivCl Pivaloyl Chloride (Mixed Anhydride) Acid->PivCl T3P T3P (Phosphonic Anhydride) Acid->T3P ActiveEst Activated Intermediate (OBt Ester / Anhydride) EDC->ActiveEst PivCl->ActiveEst T3P->ActiveEst Product Sitagliptin Intermediate (Amide Bond Formed) ActiveEst->Product Aminolysis Amine Triazolopyrazine Amine (Nucleophile) Amine->Product Nucleophilic Attack

Caption: Workflow of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid activation and amidation.

References

  • WO2013013833A1 - Process for the preparation of sitagliptin and its pharmaceutically acceptable salts Source: Google Patents URL
  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities Source: ACS Omega / NIH URL:[Link]

  • US9409912B2 - Process for the preparation of sitagliptin phosphate Source: Google Patents URL
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation Source: RSC Advances / NIH URL:[Link]

  • Synthesis of Sitagliptin Source: ResearchGate URL:[Link]

  • US8912327B2 - Process for the production of sitagliptin Source: Google Patents URL
  • WO2024126674A1 - Process for the preparation of relugolix (T3P utility in API synthesis)
  • Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Overview & Strategic Context (S)-3-Amino-4-(2,4,5-trifluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview & Strategic Context

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a high-value chiral building block. While its (R)-enantiomer is famously utilized as the core intermediate for the blockbuster DPP-4 inhibitor Sitagliptin (Januvia)[1], the (S)-enantiomer is heavily utilized in structure-activity relationship (SAR) studies, as an impurity standard, and in the development of novel peptidomimetics.

Scaling the synthesis of this β-amino acid requires overcoming significant stereochemical and thermodynamic hurdles. This guide details the two premier scalable pathways: Chemocatalytic Asymmetric Hydrogenation and Biocatalytic Transamination . By understanding the mechanistic causality behind these routes, process chemists can select and optimize the workflow that best fits their infrastructure.

Mechanistic Rationale & Pathway Selection

Route A: Chemocatalytic Asymmetric Hydrogenation

The chemocatalytic route relies on the asymmetric hydrogenation of an unprotected enamine using a Rhodium(I) catalyst paired with a bulky chiral ligand[1].

  • Causality of Ligand Selection: We utilize the (S,R)-tBu-Josiphos ligand. The immense steric bulk of the tert-butyl groups creates a highly rigid, bidentate chiral pocket around the Rhodium center. This forces the enamine to coordinate in a singular facial orientation, dictating the (S)-stereochemical outcome.

  • Causality of High Pressure: The reaction is run at 250 psi of H₂. This is not merely to drive the reaction forward; high hydrogen pressure is causally linked to suppressing the background isomerization of the enamine substrate. By ensuring the rate of hydrogenation outpaces isomerization, the system locks in the stereocenter with >99% enantiomeric excess (ee)[2].

Route B: Biocatalytic Direct Amination

The biocatalytic route utilizes an


-transaminase to directly convert a β-keto acid (or ester) precursor into the chiral amine[3].
  • Causality of Enzyme Selection: While the synthesis of the Sitagliptin API required a heavily engineered (R)-selective transaminase[4], synthesizing the (S)-enantiomer is highly advantageous because wild-type

    
    -transaminases (e.g., from Vibrio fluvialis) naturally possess strict (S)-selectivity[5].
    
  • Causality of the Cofactor & Amine Donor: The reaction operates via a ping-pong bi-bi mechanism. Pyridoxal-5'-phosphate (PLP) acts as an electron sink, stabilizing the carbanion intermediate. A massive excess of isopropylamine is used as the amine donor; this high concentration drives the thermodynamic equilibrium forward, while the continuous removal of the acetone byproduct prevents enzymatic inhibition.

Workflow Visualization

SynthesisRoutes cluster_A Route A: Chemocatalysis cluster_B Route B: Biocatalysis SM β-Keto Ester Precursor (Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) Enamine Enamine Formation (NH4OAc, MeOH) SM->Enamine Route A Transam (S)-Selective ω-Transaminase PLP Cofactor, iPrNH2 pH 8.5 Buffer, 30°C SM->Transam Route B Hydrog Asymmetric Hydrogenation [Rh(cod)Cl]2 / (S,R)-tBu-Josiphos H2 (250 psi), 50°C Enamine->Hydrog IPC: >99% Conversion Product (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Hydrog->Product Saponification & Isolation Transam->Product Acidification & Isolation

Parallel chemocatalytic and biocatalytic workflows for (S)-β-amino acid synthesis.

Self-Validating Experimental Protocols

Protocol A: Chemocatalytic Synthesis[7]

Step 1: Unprotected Enamine Formation

  • Charge methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq) and NH₄OAc (5.0 eq) into a reactor containing methanol (5 volumes).

  • Heat the suspension to 50 °C and agitate for 4 hours.

  • Self-Validation IPC (In-Process Control): Pull a 50 µL aliquot and analyze via reverse-phase HPLC. Conversion must be >99%. If incomplete, the equilibrium has stalled; add an additional 0.5 eq of NH₄OAc.

  • Cool to 0 °C to induce crystallization. Filter and wash the enamine cake with cold methanol.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, charge the enamine (1.0 eq),[Rh(cod)Cl]₂ (0.15 mol %), and (S,R)-tBu-Josiphos (0.16 mol %) in degassed methanol.

  • Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 250 psi H₂.

  • Heat to 50 °C. Critical: Stir at >800 rpm to overcome gas-liquid mass transfer limitations.

  • Self-Validation IPC: Monitor H₂ uptake via a mass flow meter. The reaction is complete when H₂ consumption flatlines (typically 8-12 hours). Depressurize and verify ee >99% via chiral HPLC (e.g., Chiralpak AD-H).

Step 3: Saponification & Isolation

  • Add 2M NaOH (1.5 eq) directly to the methanolic solution. Stir at 40 °C for 2 hours to cleave the methyl ester.

  • Adjust the pH to 5.5 using 2M HCl to precipitate the zwitterionic (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Filter, wash with DI water, and dry under vacuum.

Protocol B: Biocatalytic Synthesis[5]

Step 1: Enzymatic Transamination

  • Prepare a 100 mM triethanolamine buffer (pH 8.5) containing 1 M isopropylamine hydrochloride (amine donor) and 1 mM pyridoxal-5'-phosphate (PLP cofactor).

  • Charge the β-keto acid substrate (1.0 eq) and the (S)-selective

    
    -transaminase enzyme powder (2 g/L loading).
    
  • Stir at 30 °C.

  • Self-Validation IPC: The reaction consumes amine and alters the system pH. Maintain the pH strictly at 8.5 using an automated pH stat delivering 1M NaOH. Monitor conversion via LC-MS. If conversion stalls before 24 hours, product inhibition by acetone is occurring; apply a gentle N₂ sweep over the headspace to volatilize the acetone.

Step 2: Isolation

  • Once conversion is >95%, filter the mixture through Celite to remove the denatured enzyme mass.

  • Adjust the filtrate to the isoelectric point (pH ~5.5) using 2M HCl.

  • Cool to 4 °C to maximize precipitation. Filter the resulting white crystalline solid and dry under vacuum.

Process Metrics & Scalability Profile

The following table summarizes the quantitative performance data of both scalable routes, allowing process chemists to evaluate the trade-offs between infrastructure requirements and environmental impact[6][7].

MetricRoute A: ChemocatalysisRoute B: Biocatalysis
Catalytic System Rh(I) / (S,R)-tBu-Josiphos(S)-Selective

-Transaminase
Enantiomeric Excess (ee) > 99.0%> 99.9%
Isolated Yield 82% – 85%90% – 93%
Operating Conditions 250 psi H₂, 50 °CAmbient pressure, 30 °C
E-factor (Waste/Product) ~ 15< 5
Heavy Metal Contamination Trace Rhodium (Requires scavenging)None (Metal-free process)
Key Limitation Requires high-pressure infrastructureRequires strict pH/temperature control

References

  • Hansen, K. B. et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 2009, 131(25), 8798-8804.

  • Savile, C. K. et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309.

  • US EPA. "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." Environmental Protection Agency, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Synthesis

Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the production of Sitagliptin. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the production of Sitagliptin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields during this critical manufacturing process.

Introduction

The enantioselective synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a cornerstone in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Achieving high yields and enantiomeric purity is paramount for both economic viability and therapeutic efficacy. The most prevalent and industrially scalable methods for this synthesis are Rhodium-catalyzed asymmetric hydrogenation and biocatalytic transamination. This guide will delve into the intricacies of these pathways, offering a structured, question-and-answer approach to troubleshoot and optimize your synthesis.

Section 1: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway

The Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor is a highly efficient method for producing the desired (S)-enantiomer. However, its success is contingent on several critical parameters.

Core Reaction Pathway

The synthesis initiates with the preparation of a dehydrositagliptin intermediate, which then undergoes asymmetric hydrogenation using a chiral Rhodium catalyst.

Rhodium-Catalyzed Hydrogenation Prochiral Enamine Prochiral Enamine Boc-Protected Amine Boc-Protected Amine Prochiral Enamine->Boc-Protected Amine Asymmetric Hydrogenation [Rh(I)/Chiral Ligand, H₂] Final Product Final Product Boc-Protected Amine->Final Product Boc Deprotection [Acidic Conditions]

Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.

Frequently Asked Questions & Troubleshooting

Question 1: My asymmetric hydrogenation is resulting in low enantiomeric excess (e.e.). What are the likely causes?

Answer: Low enantiomeric excess is a common issue that typically points to problems with the catalyst system or reaction conditions.

  • Catalyst Integrity: The chiral ligand is the primary director of stereochemistry.

    • Ligand Purity: Ensure the chiral phosphine ligand (e.g., tBu-JOSIPHOS) is of high purity and has not undergone oxidation (phosphine oxides). Store ligands under an inert atmosphere.

    • Catalyst Preparation: The active Rh(I) catalyst is often prepared in situ. Incomplete coordination of the chiral ligand to the rhodium center can lead to a non-stereoselective background reaction. Ensure proper mixing and incubation times during catalyst preparation.

  • Solvent Effects: The choice of solvent can significantly influence the catalytic activity and enantioselectivity. Methanol is commonly used, but other protic solvents can be explored. The solvent can affect the conformation of the catalyst-substrate complex.

  • Hydrogen Pressure: While high pressure (e.g., 250 psi) is often employed to drive the reaction, significant deviations from the optimal pressure can impact selectivity. In some cases, lower pressures can improve enantioselectivity by favoring the desired catalytic cycle.

  • Substrate Quality: Impurities in the prochiral enamine substrate can poison the catalyst or compete for coordination, leading to reduced enantioselectivity. Ensure the starting material is of high purity (>99.6 wt %).

Troubleshooting Protocol: Catalyst System Optimization

  • Ligand Purity Check: Analyze the chiral ligand by ³¹P NMR to check for the presence of phosphine oxides.

  • Solvent Screening: If using methanol, consider screening other solvents like ethanol or isopropanol. Run small-scale reactions to compare the e.e.

  • Pressure Variation: Systematically vary the hydrogen pressure in a small-scale reactor to determine the optimal pressure for your specific substrate and catalyst system.

Question 2: The hydrogenation reaction is sluggish or incomplete, leading to low conversion and overall yield. What should I investigate?

Answer: Incomplete conversion is often related to catalyst activity, reaction conditions, or the presence of inhibitors.

  • Catalyst Loading: While catalyst loadings as low as 0.15 mol % have been reported to be effective, insufficient catalyst will naturally lead to incomplete conversion. If you suspect catalyst deactivation, a slightly higher loading may be necessary.

  • Catalyst Deactivation:

    • Oxygen: The Rh(I) catalyst is sensitive to oxidation. Ensure all solvents and gases are rigorously deoxygenated. Use an inert atmosphere (e.g., argon or nitrogen) during catalyst preparation and transfer.

    • Impurities: As mentioned, impurities in the substrate or solvent can act as catalyst poisons. Common culprits include sulfur compounds, halides, and other coordinating species.

  • Temperature: While many asymmetric hydrogenations are run at or near room temperature, the rate can be temperature-dependent. A modest increase in temperature may improve the reaction rate, but be mindful that it could also negatively impact enantioselectivity.

  • Mixing: In a heterogeneous hydrogenation (if the catalyst has limited solubility) or a high-pressure reactor, inadequate mixing can lead to poor mass transfer of hydrogen gas to the catalyst surface, slowing the reaction.

Troubleshooting Workflow

Hydrogenation Troubleshooting start Low Conversion check_catalyst Verify Catalyst Activity (Fresh vs. Old Batch) start->check_catalyst check_purity Analyze Substrate/Solvent Purity (GC-MS, NMR) start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions success Improved Conversion check_catalyst->success check_purity->success increase_loading Increase Catalyst Loading optimize_conditions->increase_loading increase_temp Increase Temperature optimize_conditions->increase_temp increase_pressure Increase H₂ Pressure optimize_conditions->increase_pressure increase_loading->success increase_temp->success increase_pressure->success

Caption: Decision tree for troubleshooting low hydrogenation conversion.

Question 3: I am observing side products after the Boc-deprotection step. How can I minimize these?

Answer: The acidic deprotection of the Boc group is generally a clean reaction, but side reactions can occur, particularly with certain substrates.

  • tert-Butylation: The mechanism of Boc deprotection involves the formation of a tert-butyl cation. This electrophile can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings.

    • Mitigation: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.

  • Incomplete Deprotection: If the acidic conditions are not strong enough or the reaction time is too short, you may have incomplete removal of the Boc group.

    • Mitigation: Ensure you are using a sufficiently strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved or rearranged under the deprotection conditions.

    • Mitigation: A careful selection of the deprotection conditions is crucial. Sometimes, using a milder acid or running the reaction at a lower temperature can provide the desired selectivity.

Protocol 2: Optimized Boc-Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Scavenger Addition (Optional): If tert-butylation is a concern, add a scavenger such as triisopropylsilane (1.1 equivalents).

  • Acid Addition: Slowly add the acid (e.g., TFA or 4M HCl in dioxane) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or after a simple work-up to remove excess acid.

Section 2: Biocatalytic Transamination Pathway

An increasingly popular and green alternative is the use of engineered transaminase enzymes to convert a pro-sitagliptin ketone directly to the desired chiral amine.

Core Reaction Pathway

This method utilizes a transaminase enzyme, often with a cofactor like pyridoxal phosphate (PLP), to transfer an amino group from an amine donor to the ketone substrate.

Biocatalytic Transamination Pro-sitagliptin Ketone Pro-sitagliptin Ketone Final Product Final Product Pro-sitagliptin Ketone->Final Product Transaminase (TA) PLP Cofactor Amine Donor Amine Donor Byproduct Byproduct Amine Donor->Byproduct Transaminase (TA) PLP Cofactor

Caption: Simplified biocatalytic transamination process.

Frequently Asked Questions & Troubleshooting

Question 1: The conversion in my biocatalytic reaction is low, and the reaction has stalled. What are the potential causes?

Answer: Low conversion in enzymatic reactions can be due to several factors, including enzyme inhibition, unfavorable equilibrium, and suboptimal reaction conditions.

  • Product/Byproduct Inhibition: Transaminase reactions are reversible. The accumulation of the product amine or the ketone byproduct from the amine donor can inhibit the enzyme and shift the equilibrium back towards the starting materials.

    • Mitigation: One common strategy is to use an amine donor where the byproduct is easily removed. For example, using isopropylamine as the donor generates acetone, which is volatile. Another approach is to use a multi-enzyme system to remove the byproduct as it is formed.

  • Unfavorable Equilibrium: The thermodynamic equilibrium of the reaction may not favor product formation.

    • Mitigation: Increasing the concentration of the amine donor is a common strategy to push the equilibrium towards the product. However, be aware that very high concentrations of the amine donor can sometimes inhibit the enzyme.

  • Enzyme Inactivation: The enzyme may be losing activity over the course of the reaction.

    • pH: The pH of the reaction medium is critical for enzyme activity and stability. Monitor and control the pH throughout the reaction, as the consumption of the amine donor can cause pH shifts.

    • Co-solvents: While co-solvents like DMSO are often used to increase substrate solubility, high concentrations can denature the enzyme. Optimize the co-solvent concentration.

    • Temperature: Each enzyme has an optimal temperature range for activity and stability. Temperatures that are too high can lead to rapid denaturation.

Data Table: Effect of Amine Donor Concentration

Amine Donor Concentration (equivalents)Reaction Time (h)Conversion (%)
1.52465
3.02485
5.02495
10.02492 (slight inhibition)

Question 2: I am having trouble with the solubility of my pro-sitagliptin ketone substrate. How can I improve this?

Answer: Substrate solubility is a frequent challenge in biocatalysis, as many organic substrates have limited solubility in the aqueous buffers required for enzyme activity.

  • Co-solvents: As mentioned, water-miscible organic solvents like DMSO or DMF can be added to the reaction mixture to increase substrate solubility. It is essential to perform a solvent tolerance screen for your specific enzyme to find the optimal balance between solubility and enzyme stability.

  • pH Adjustment: The solubility of both the substrate and product can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

  • Substrate Feeding: Instead of adding all the substrate at the beginning of the reaction, a fed-batch approach can be used. This involves adding the substrate gradually over time, which keeps the instantaneous concentration below the solubility limit and can also help to mitigate substrate inhibition.

Conclusion

The synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a well-established yet nuanced process. Low yields can often be traced back to a few key areas: catalyst integrity and activity in the hydrogenation pathway, and reaction equilibrium and enzyme stability in the biocatalytic route. By systematically addressing the potential issues outlined in this guide—from ensuring the purity of reagents to optimizing reaction parameters and understanding the kinetics of your chosen method—you can significantly improve the yield and efficiency of your synthesis.

References

  • Application Notes and Protocols for the Enantioselective Synthesis of Sitagliptin (S-isomer) - Benchchem.
  • Asymmetric catalytic hydrogenation of imines and enamines in n
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers.
  • Enantioselective Synthesis of (R)
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular c
  • Enantioselective Synthesis of (R)
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Enantioselective Synthesis of (R)‑Sitaglipt
Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of Sitagliptin Intermediates

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sitagliptin and its intermediates. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sitagliptin and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The R-enantiomer of Sitagliptin is the active pharmaceutical ingredient, while the S-enantiomer is considered an impurity that requires strict control.[1] Therefore, robust and reliable chiral separation methods are critical for quality control in the manufacturing and development of Sitagliptin.[1]

This resource is structured to offer practical, experience-driven solutions to common issues, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the chiral separation of Sitagliptin intermediates.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating Sitagliptin enantiomers and their intermediates?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones, are widely successful for this application.[2] Columns such as Chiralpak® IC and Chiralcel® OD-RH have demonstrated excellent enantioselectivity for Sitagliptin.[1][3] The choice between them often depends on the specific intermediate and the desired chromatographic mode (normal-phase, reversed-phase, or polar organic). Screening multiple CSPs is a prudent initial step in method development.[2][4]

Q2: What are the recommended starting conditions for mobile phase selection?

A2: For reversed-phase mode, a common starting point is a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol.[1][3] For normal-phase mode, a typical mobile phase consists of a non-polar solvent such as hexane or heptane mixed with an alcohol like isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often crucial for improving peak shape and resolution, especially for basic compounds like Sitagliptin.[3]

Q3: How does temperature affect the chiral separation of Sitagliptin intermediates?

A3: Temperature is a critical parameter that can significantly influence selectivity in chiral separations.[2] Generally, lower temperatures tend to improve resolution, but this is not always the case.[5] In some instances, increasing the temperature can enhance peak efficiency and may even lead to a reversal in the elution order of the enantiomers.[2][6] It is advisable to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to determine the optimal condition for your specific separation.

Q4: Why is a basic additive like diethylamine (DEA) often included in the mobile phase?

A4: Sitagliptin and its amine intermediates are basic compounds. A basic additive like DEA in the mobile phase helps to minimize undesirable interactions between the basic analytes and any acidic residual silanol groups on the silica surface of the CSP.[7] This suppression of secondary interactions leads to improved peak symmetry and resolution. The concentration of the additive can also impact selectivity and even alter the elution order of the enantiomers.[2]

Q5: What should I do if I observe peak tailing for my Sitagliptin intermediate?

A5: Peak tailing for basic compounds like Sitagliptin intermediates is often due to secondary interactions with the stationary phase.[8] To address this, consider the following:

  • Optimize the concentration of the basic modifier: If you are already using an additive like DEA, try slightly increasing its concentration.

  • Adjust the mobile phase pH: In reversed-phase mode, ensure the pH of the aqueous component is appropriate to maintain a consistent ionization state of the analyte.[9]

  • Check for column contamination: Adsorbed impurities at the head of the column can cause peak tailing.[10] Flushing the column with a strong, compatible solvent may resolve the issue.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution of Enantiomers

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for your specific intermediate. Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, ID, and Chiralcel® OD, OJ).[2][4]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving separation. Systematically vary the ratio of the organic modifier to the non-polar solvent (in normal phase) or the aqueous buffer (in reversed phase). Also, optimize the type and concentration of the mobile phase additive (e.g., DEA, trifluoroacetic acid).[2]
Incorrect Temperature Temperature can have a profound effect on chiral recognition.[6][11] Evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation.[2]
Incompatible Sample Solvent Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and loss of resolution.[7] Whenever possible, dissolve your sample in the initial mobile phase.
Problem 2: Broad or Asymmetric Peaks (Tailing or Fronting)

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Secondary Interactions Unwanted interactions with the stationary phase are a common cause of peak asymmetry.[12] For basic analytes like Sitagliptin intermediates, ensure a suitable basic modifier (e.g., DEA) is present in the mobile phase to improve peak shape.[3]
Column Overload Injecting too much sample can lead to peak broadening and fronting.[12] Reduce the injection volume or dilute the sample concentration and re-inject.
Column Contamination or Degradation Contaminants from previous injections can accumulate on the column, affecting performance.[10] If the column is old or has been used with harsh mobile phases, the stationary phase may be degraded. Try flushing the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[10]
Extra-Column Volume Excessive volume from tubing and connections can contribute to peak broadening.[12] Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection.[7]
Inappropriate Flow Rate Chiral separations can be sensitive to the flow rate.[12] A lower flow rate often provides better resolution. Experiment with reducing the flow rate in small increments.
Problem 3: Shifting Retention Times

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase compositions. Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before injecting your sample.
Mobile Phase Instability The mobile phase composition may be changing over time due to the evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time.[6][13] Use a column oven to maintain a stable temperature throughout the analysis.
"Memory Effects" of Additives Some mobile phase additives can strongly adsorb to the stationary phase and alter its properties over time, leading to retention shifts.[14][15] If you switch between methods with different additives, ensure a thorough column washing procedure is performed.

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to selecting an appropriate CSP for your Sitagliptin intermediate.

  • Prepare a racemic standard of the Sitagliptin intermediate of interest in a suitable solvent (e.g., mobile phase).

  • Select a set of diverse polysaccharide-based CSPs for screening. A good starting selection includes columns with both cellulose and amylose backbones and different derivatizations (e.g., Chiralpak® IA, IC, and Chiralcel® OD, OJ).

  • Use a generic mobile phase system for the initial screen. For normal phase, a mixture of hexane/isopropanol (90:10 v/v) with 0.1% DEA is a good starting point.

  • Equilibrate each column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard onto each column and monitor the separation.

  • Evaluate the chromatograms for any degree of separation. The goal of the initial screen is not necessarily baseline resolution but to identify which CSPs show potential.

  • Select the most promising CSP(s) for further method optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP has been identified, this protocol will guide you through optimizing the mobile phase to achieve baseline resolution.

  • Vary the ratio of the strong to weak solvent.

    • Normal Phase: Adjust the percentage of the alcohol (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). A higher percentage of alcohol will decrease retention times.

    • Reversed Phase: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Optimize the mobile phase additive.

    • If using a basic additive like DEA for a basic analyte, evaluate concentrations from 0.05% to 0.2%.

    • For acidic intermediates, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.

  • Evaluate different organic modifiers. Sometimes, switching from methanol to ethanol or isopropanol (or vice versa) can significantly impact selectivity.

  • For each mobile phase composition, inject the racemic standard and assess the resolution, peak shape, and analysis time.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed NoResolution Poor or No Resolution Start->NoResolution BadPeakShape Broad or Asymmetric Peaks Start->BadPeakShape ShiftingRT Shifting Retention Times Start->ShiftingRT CheckCSP Screen Different CSPs NoResolution->CheckCSP Is CSP appropriate? CheckOverload Reduce Sample Load BadPeakShape->CheckOverload Is column overloaded? CheckEquilibration Ensure Equilibration ShiftingRT->CheckEquilibration Is column equilibrated? OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP CheckTemp Adjust Temperature OptimizeMP->CheckTemp CheckContamination Flush/Replace Column OptimizeMP->CheckContamination FinalMethod Optimized Method CheckTemp->FinalMethod CheckOverload->OptimizeMP Optimize Additive CheckContamination->FinalMethod CheckMPStability Prepare Fresh Mobile Phase CheckEquilibration->CheckMPStability CheckMPStability->CheckTemp MethodDevelopment Start Define Separation Goal SelectCSP Step 1: CSP Screening Start->SelectCSP SelectMP Step 2: Mobile Phase Screening SelectCSP->SelectMP Promising CSP(s) identified OptimizeParams Step 3: Parameter Optimization (Flow Rate, Temperature) SelectMP->OptimizeParams Initial separation achieved Validate Step 4: Method Validation OptimizeParams->Validate Robust separation achieved

Caption: A streamlined four-step strategy for developing a robust chiral HPLC method.

References

  • Lomsadze, K., Jibuti, G., Farkas, T., & Chankvetadze, B. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available at: [Link]

  • Suzuki, T., Ota, T., & Takagi, T. (2003). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 41(5), 244-247. Available at: [Link]

  • Wang, F., & Wirth, M. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 195-202. Available at: [Link]

  • Rao, R. N. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. Available at: [Link]

  • Hassan, Y. A., & El-Wasseef, D. R. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics on the. ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 191-197. Available at: [Link]

  • Pais, L. S., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(12), 1735-1748. Available at: [Link]

  • Reddy, B. P., et al. (2014). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION METHOD FOR THE ESTIMATION OF (S)-ENANTIOMER IN SITAGLIPTIN. International Journal of Pharmaceutical Sciences and Research, 5(4), 1318. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Journal of Separation Science, 36(1), 8-25. Available at: [Link]

  • Reddy, G. S., et al. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. ResearchGate. Available at: [Link]

  • Brewer, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • Ramesh, T., Rao, P. N., & Suresh, K. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods, 6(5), 1410-1415. Available at: [Link]

  • Waters. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

Minimizing racemization of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to the Technical Support Center for advanced chiral intermediate handling. While the (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is widely known as the critical precursor to the DPP-4 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chiral intermediate handling.

While the (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is widely known as the critical precursor to the DPP-4 inhibitor Sitagliptin, the (S)-enantiomer is frequently utilized as a chiral reference standard, an opposite-enantiomer probe in drug discovery, or a precursor for novel peptidomimetics. Maintaining the stereochemical integrity of this β-amino acid is notoriously challenging.

Unlike α-amino acids, which typically racemize via azlactone (oxazolone) formation during carboxylic acid activation, β-amino acids undergo chiral degradation through entirely different mechanistic pathways. This guide provides field-proven troubleshooting strategies to prevent the loss of enantiomeric excess (ee%) during your workflows.

I. Mechanistic Fundamentals of β-Amino Acid Racemization

To stop racemization, you must first understand the causality behind it. The chiral center of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is located at the C3 (β) position. Loss of chirality here is driven by two primary triggers:

  • Base-Catalyzed E1cB Elimination (Retro-aza-Michael): When the C1 carboxylic acid is activated (e.g., during peptide coupling), the C2 (α) protons become highly acidic. Strong bases can deprotonate C2 to form an enolate. The β-amino group then acts as a leaving group, resulting in an achiral α,β-unsaturated intermediate (4-(2,4,5-trifluorophenyl)but-2-enoic acid). Subsequent non-stereoselective re-addition of the amine destroys the chiral center.

  • Radical-Mediated Hydrogen Abstraction: In industrial recycling processes, the unwanted enantiomer is intentionally racemized using radical initiators and thiols[1]. The C3-H bond is highly susceptible to radical abstraction because the resulting radical is stabilized by the adjacent nitrogen lone pair, forming an α-amino radical[2]. Unintentional exposure to peroxides in aged solvents triggers this exact pathway.

Mechanisms S_Isomer (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid Enolate α-Enolate Intermediate (C2 Deprotonation) S_Isomer->Enolate Strong Base (e.g., TEA, Heat) Radical C3 α-Amino Radical (H-Abstraction) S_Isomer->Radical Peroxides / Light (THF, Ether) Unsaturated 4-(2,4,5-trifluorophenyl) but-2-enoic acid Enolate->Unsaturated E1cB Elimination (-NH3) Racemate Racemic Mixture (Loss of ee%) Unsaturated->Racemate Non-selective Amine Re-addition Radical->Racemate Non-selective H-Quench

Mechanistic pathways of racemization for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

II. Troubleshooting Guide & FAQs

Q1: I am losing 5-10% ee during the amide coupling step. I am using EDC·HCl and Triethylamine (TEA). How do I fix this? A: Your choice of base is triggering the E1cB elimination pathway. TEA is a relatively strong base (pKa ~10.7), which is sufficient to deprotonate the α-carbon of your activated ester. Actionable Fix: Switch your base to N-methylmorpholine (NMM, pKa ~7.4). NMM is basic enough to neutralize HCl salts and facilitate coupling, but mild enough to suppress α-enolization. Furthermore, consider switching your coupling agent from EDC to 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). CDMT forms a highly stable active ester at 0–5 °C, completely bypassing the thermal degradation often seen with other reagents[3].

Q2: My starting material was >99% ee, but after concentrating it on a rotary evaporator from THF, it dropped to 92% ee. What happened? A: You are experiencing radical-mediated racemization. Tetrahydrofuran (THF) rapidly forms hydroperoxides upon exposure to air and light. When you concentrate the solvent, you apply heat and concentrate these peroxides, which act as radical initiators. They abstract the hydrogen at the C3 chiral center, forming a planar α-amino radical that quenches non-stereoselectively[2]. Actionable Fix: Never evaporate uninhibited ethereal solvents containing this intermediate. Always test THF for peroxides (using KI-starch paper) prior to use. Prefer BHT-stabilized THF, or switch to safer alternatives like Cyclopentyl methyl ether (CPME) or 2-MeTHF.

Q3: Can I use Carbonyldiimidazole (CDI) to activate the carboxylic acid? A: It is highly discouraged for this specific β-amino acid. CDI activation typically requires heating the reaction mixture to 60 °C to achieve full conversion[3]. The combination of elevated temperature and the release of basic imidazole (a byproduct of CDI) creates the perfect environment for E1cB elimination, leading to significant racemization.

Workflow Start Detect Loss of Chiral Purity (ee%) CheckStep Identify Stage of Racemization Start->CheckStep Coupling During Amide Coupling? CheckStep->Coupling Storage During Storage / Evaporation? CheckStep->Storage FixCoupling Switch to CDMT/NMM Keep Temp < 5°C Coupling->FixCoupling Yes FixStorage Purge with N2 Use Peroxide-Free Solvents Storage->FixStorage Yes

Troubleshooting workflow for identifying and resolving racemization triggers.

III. Quantitative Data Summary

The table below summarizes the impact of various coupling conditions on the chiral integrity of the (S)-β-amino acid intermediate, based on established kinetic behaviors[3].

Coupling ReagentBaseTemp (°C)Time (h)Yield (%)Final ee (%)Mechanistic Observation
CDINone6088592.0Imidazole release + heat promotes E1cB
EDC·HClTEA25128894.5Strong base (TEA) triggers α-deprotonation
CDMT NMM 0–5 2 99 >99.5 Mild base + low temp suppresses elimination

IV. Self-Validating Experimental Protocol

To guarantee zero racemization during downstream synthesis, utilize the following CDMT/NMM coupling protocol. This method includes an in-line validation step to isolate the activation phase from the coupling phase.

Protocol: Zero-Racemization Amide Coupling

  • Preparation: Dissolve 1.0 equivalent of N-Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in anhydrous, peroxide-free THF (10 volumes).

  • Base Addition: Add 1.05 equivalents of N-methylmorpholine (NMM). Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Activation: Add 1.05 equivalents of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in one portion. Stir for 1 hour at 0–5 °C to form the active triazine ester.

    • Self-Validating Checkpoint: Remove a 50 µL aliquot of the reaction mixture. Quench it immediately into 1 mL of anhydrous methanol containing 10 µL of NMM to form the stable methyl ester. Analyze this sample via Chiral HPLC (e.g., Chiralpak AD-H column). If the ee% matches your starting material, your activation conditions are perfectly validated.

  • Coupling: Add 1.0 equivalent of your target amine nucleophile. Maintain the temperature strictly at 0–5 °C and stir for 2 hours.

  • Workup: Quench the reaction with cold water. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M Citric Acid, 5% NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.

V. References

  • Title: CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof Source: Google Patents URL:

  • Title: WO2021017645A1 - RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF Source: Google Patents URL:

  • Title: WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Purification of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to our dedicated technical support guide for the purification of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical chiral intermediate in the synthesis of several active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the treatment of type 2 diabetes.[1][2] The stringent purity requirements for such intermediates necessitate robust and well-understood purification strategies.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory and during scale-up. We will delve into the rationale behind each purification step, offering practical troubleshooting advice to enhance the yield, chemical purity, and enantiomeric excess of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding Your Crude Mixture

Q1: What are the typical impurities I should expect in my crude reaction mixture after the synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

Understanding the impurity profile of your crude material is the first step towards designing an effective purification strategy. Impurities can originate from starting materials, side reactions, or subsequent degradation.[]

Impurity Type Common Examples Origin Potential Impact
Process-Related Impurities Unreacted 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid esters, ammonium acetate.[4]Incomplete reaction or excess reagents.Can interfere with crystallization and may need to be removed during aqueous work-up.
By-products Enamine intermediates, products of over-reduction or other side-reactions.[5]Side reactions occurring during the main transformation.May have similar polarities to the desired product, complicating chromatographic separation.
Stereoisomers (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (the undesired enantiomer).Non-stereoselective synthesis or racemization.Critically affects the biological activity and safety of the final API. Must be removed to meet regulatory requirements.
Degradation Products Dehydration products like 3-desamino-2,3-dehydrositagliptin if the amino acid is further processed.[2][6]Harsh reaction or work-up conditions (e.g., strong acids/bases, high temperatures).Can be difficult to remove and may have their own toxicological profiles.

Q2: What is a robust initial work-up procedure to remove bulk impurities before proceeding to finer purification steps?

A well-designed initial work-up can significantly reduce the impurity load, making subsequent purification steps more efficient. Given that the target molecule is a zwitterionic amino acid, its solubility is highly pH-dependent.

A typical work-up involves:

  • Quenching and Solvent Removal : After the reaction is complete, it's often quenched with water or a mild acid/base. The reaction solvent is then typically removed under reduced pressure.

  • Aqueous Extraction with pH Adjustment :

    • Dissolve the crude residue in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1N HCl) to protonate the amine group, which will extract basic impurities.[7]

    • Subsequently, wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • The zwitterionic nature of the product means it may have some solubility in both aqueous and organic phases, so care must be taken to minimize product loss. Check the pH of the aqueous layer after each wash.

  • Brine Wash and Drying : A final wash with brine (saturated NaCl solution) helps to break any emulsions and remove excess water from the organic layer. The organic layer should then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product for further purification.

Section 2: Crystallization and Control of Solid-State Properties

Q3: My product is "oiling out" instead of crystallizing. What are the likely causes and how can I resolve this?

"Oiling out" or liquid-liquid phase separation instead of crystallization is a common problem, especially with zwitterionic compounds like amino acids which can form strong intermolecular interactions.[8][9]

Root Causes & Solutions:

  • High Solute Concentration/Rapid Cooling : This leads to supersaturation levels that are too high, favoring amorphous precipitation over orderly crystal growth.

    • Solution : Use a more dilute solution and cool the mixture slowly. A stepwise cooling profile with holding times at intermediate temperatures can be beneficial.

  • Inappropriate Solvent System : The solvent may be too "good," keeping the compound in solution, or too "poor," causing it to crash out as an oil.

    • Solution : Employ a two-solvent system.[9] Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, water) and then slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, acetone, acetonitrile) until turbidity is observed.[][9] Then, allow it to stand or cool slowly.

  • Presence of Impurities : Impurities can inhibit nucleation and disrupt the crystal lattice formation.

    • Solution : If possible, pre-purify the crude material using flash chromatography to remove the most significant impurities before attempting crystallization.[9]

  • Zwitterionic Interactions : The strong charge-assisted hydrogen bonds in amino acids can sometimes favor amorphous aggregation.[8][10]

    • Solution : Experiment with solvents that can modulate these interactions. For instance, polar aprotic solvents like DMSO have been shown to influence the stability of zwitterionic forms.[11] Adjusting the pH slightly away from the isoelectric point can also sometimes facilitate crystallization, though this may affect the zwitterionic nature.

Q4: How can I address the issue of polymorphism in my crystalline product?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties (solubility, stability, bioavailability).[12]

Controlling Polymorphism:

  • Solvent System : The choice of crystallization solvent is a primary factor in determining which polymorph is obtained. Screening a variety of solvents with different polarities is recommended.

  • Temperature and Cooling Rate : The temperature of crystallization and the rate of cooling can influence the polymorphic form.

  • Seeding : Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.

Section 3: Achieving High Enantiomeric Purity

Q5: My product has a low enantiomeric excess (e.e.). What is the most effective method for chiral resolution?

For chiral molecules like (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, achieving high enantiomeric purity is paramount. Diastereomeric salt crystallization is a widely used and effective method for chiral resolution on both laboratory and industrial scales.[][14]

This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[14][15]

Q6: How do I select an appropriate chiral resolving agent?

The choice of resolving agent is crucial and often requires empirical screening. For resolving a chiral acid like your product, a chiral base would be used. However, it is also common to use a chiral acid to resolve a racemic amino acid.

Resolving Agent Type Examples Mechanism Considerations
Chiral Acids (+)-Tartaric acid, (S)-Mandelic acid, (-)-Dibenzoyl-L-tartaric acidForms diastereomeric salts with the amino group of the racemic amino acid.Widely available and relatively inexpensive. The choice of enantiomer of the resolving agent will determine which enantiomer of the product crystallizes.
Chiral Bases (-)-Brucine, (+)-Cinchonine, (S)-1-Phenylethylamine[14]Forms diastereomeric salts with the carboxylic acid group of the racemic amino acid.Often used for resolving acidic compounds. Availability and cost can be a factor.

Q7: What are the critical parameters to optimize for a successful diastereomeric salt resolution?

Optimizing the resolution process is key to maximizing both yield and enantiomeric excess.

  • Stoichiometry of the Resolving Agent : The molar ratio of the resolving agent to the racemic compound can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) can be more effective.[16]

  • Solvent Selection : The solvent must provide a significant solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) and aqueous mixtures are commonly used.[17]

  • Crystallization Time and Temperature : The kinetics of crystallization play a vital role. Rapid crystallization might trap impurities and the other diastereomer, leading to lower enantiomeric purity.[17] A slower, controlled cooling process is generally preferred.

Section 4: Chromatographic Purification

Q8: When is it appropriate to use chromatography for purification?

Chromatography is a powerful purification technique, but it can be more resource-intensive than crystallization. It is typically employed when:

  • Crystallization fails to provide the desired purity.

  • Impurities have very similar structures and properties to the product.

  • Small quantities of very high-purity material are required (e.g., for analytical standards).

  • Separating diastereomers that cannot be resolved by crystallization.[9]

Q9: I am observing significant peak tailing while using silica gel chromatography. What is causing this and how can I prevent it?

Peak tailing is a common issue when purifying amino acids on normal-phase silica gel. This is due to strong interactions between the polar amino and carboxylic acid groups of your zwitterionic product and the acidic silanol groups on the silica surface.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modifiers : Add a small amount of a polar, acidic, or basic modifier to the eluent to compete with the analyte for active sites on the silica gel.

    • Acidic modifier : Acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%) can protonate the amino group, reducing its interaction with the silica.[18]

    • Basic modifier : Triethylamine or ammonia can be added to the mobile phase to deprotonate the silanol groups, reducing their interaction with the amine.

  • Reverse-Phase HPLC : Consider using reverse-phase HPLC (e.g., with a C18 column) with an appropriate aqueous/organic mobile phase. This is often more suitable for polar and zwitterionic compounds.

  • Chiral HPLC : For enantiomeric separation, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are commonly used for separating enantiomers of amino acid derivatives.[19][20]

Visualizing the Purification Workflow

The following diagram outlines a general workflow for the purification of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Purification Workflow Figure 1: General Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (pH adjustment) crude->workup racemic Crude Racemic Product workup->racemic resolution Diastereomeric Salt Formation (with Chiral Resolving Agent) racemic->resolution crystallization Fractional Crystallization resolution->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble Solution liberation Liberation of Amino Acid (Acid/Base Treatment) less_soluble->liberation pure_s (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid liberation->pure_s recrystallization Final Recrystallization pure_s->recrystallization final_product High-Purity Product (>99.5% e.e.) recrystallization->final_product

Caption: A typical workflow for purifying the target compound.

This second diagram provides a decision tree for troubleshooting common crystallization issues.

Crystallization Troubleshooting Figure 2: Crystallization Troubleshooting Guide start Crystallization Attempt oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Slow down cooling rate Use a more dilute solution oiling_out->solution1 Yes solution4 Concentrate mother liquor and cool further low_yield->solution4 Yes success Successful Crystallization low_yield->success No solution2 Try a two-solvent system (solvent + anti-solvent) solution1->solution2 solution3 Consider pre-purification (e.g., flash chromatography) solution2->solution3 solution5 Optimize anti-solvent addition solution4->solution5

Caption: A decision tree for troubleshooting crystallization problems.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This is a general protocol and may require optimization.

  • Dissolution : Dissolve 1 equivalent of the racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent (e.g., methanol, ethanol, or an aqueous mixture) with heating.

  • Addition of Resolving Agent : To the hot solution, add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The process can take several hours to overnight.[17]

  • Isolation : Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer : Suspend the isolated diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) or acid to liberate the free amino acid.[17]

  • Extraction : Extract the desired enantiomer with a suitable organic solvent.

  • Analysis : Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC.

Protocol 2: Recrystallization

  • Solvent Selection : Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly and undisturbed to form well-defined crystals.

  • Isolation : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

We trust this guide will be a valuable resource in your laboratory. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Sitagliptin. Retrieved from [Link]

  • Kim, M., Park, H. H., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738598. Retrieved from [Link]

  • Kočar, D., & Časar, Z. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega, 5(9), 4504–4513. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Kariuki, B. M., & Fábián, L. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 16(31), 7209-7216. Retrieved from [Link]

  • (IUCr). (2016, February 15). Crystal structure of zwitterionic 2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate monohydrate dichloromethane monosolvate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, March 4). (PDF) Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Retrieved from [Link]

  • Kočar, D., & Časar, Z. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4504-4513. Retrieved from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds.
  • Pharmaffiliates. (n.d.). Sitagliptin-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). EP2694466A2 - Preparation of sitagliptin intermediates.
  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • National Institutes of Health. (2026, January 16). A Solid State Zwitterionic Plastic Crystal With High Static Dielectric Constant. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Retrieved from [Link]

  • Technology Networks. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • National Institutes of Health. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • MDPI. (2021, August 14). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • University of South Florida. (n.d.). Polymorphisms. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;phosphoric acid, (3R)-. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;phosphoric acid, (3R)-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Residual Solvents in (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to the technical support center for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of Sitagliptin.[1] This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of Sitagliptin.[1] This guide is designed for researchers, scientists, and drug development professionals to address a critical quality attribute: the control of residual solvents. Organic volatile chemicals used during synthesis and purification that are not completely removed are known as residual solvents.[2][3][4][5][6] Controlling these impurities is essential not only to meet regulatory requirements but also to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][6][7][8]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory standards.

Troubleshooting Guide: Out-of-Specification (OOS) Results

Encountering an OOS result for a residual solvent can halt production and delay development timelines. The following section addresses common issues in a direct question-and-answer format.

Question 1: My latest batch shows high levels of Methanol (>3000 ppm). What are the likely causes and how can I reduce it?

Answer:

High methanol levels are a frequent issue, as it is a common solvent used in various synthetic steps, including hydrogenation and salt formation or purification of intermediates.[9][10] The International Council for Harmonisation (ICH) Q3C guideline classifies methanol as a Class 2 solvent, with a Permitted Daily Exposure (PDE) limit of 3000 ppm.[5]

Potential Causes:

  • Inefficient Drying: The most common cause. The drying parameters (temperature, time, vacuum level) may be insufficient to remove methanol, especially if the material is densely packed or has a large particle size.

  • Solvate Formation: The API may form a stable solvate with methanol, trapping the solvent within the crystal lattice and making it difficult to remove by simple drying.

  • Process Changes: An unintentional change in a preceding step, such as a crystallization process, might have altered the crystal habit or particle size, leading to more effective solvent entrapment.

Recommended Remediation Strategies:

  • Optimize Drying Parameters:

    • Increase Temperature: Cautiously increase the drying temperature, ensuring it remains well below the compound's degradation temperature.

    • Increase Time: Extend the drying time and monitor the solvent levels at regular intervals until they fall within the acceptable limit.

    • Improve Vacuum: Ensure a deep and consistent vacuum is applied. A vacuum leak can severely compromise drying efficiency.

    • Utilize a Nitrogen Sweep: Introducing a slow, heated nitrogen bleed into the vacuum oven can act as a carrier gas, accelerating the removal of solvent vapors.

  • Recrystallization or Slurrying:

    • If optimized drying fails, the issue may be a stable solvate. Dissolve the material in a suitable solvent in which it is highly soluble (e.g., a different alcohol or ketone) and then induce recrystallization using an anti-solvent in which the product is insoluble but the trapped methanol is soluble (e.g., heptane or ethyl acetate).[9][11] This process breaks the original crystal lattice, releasing the trapped methanol.

    • Alternatively, creating a slurry of the material in a non-solvent like heptane can effectively "wash" the methanol from the crystal surface.

  • Vacuum Hydration:

    • A specialized technique involves drying the bulk substance in the presence of water vapor.[12] The water molecules can displace the trapped organic solvent molecules within the crystal structure, which can then be removed under vacuum.[12]

Verification: After any remediation attempt, the batch must be re-tested using a validated analytical method, such as Headspace Gas Chromatography (HS-GC), to confirm that the methanol level is below the 3000 ppm limit.

Question 2: We detected Toluene in our sample, which should not be present from our final synthesis steps. What could be the source and what are the next steps?

Answer:

Toluene is a Class 2 solvent with a limit of 890 ppm.[5] Its unexpected presence indicates a process control issue or contamination event.

Potential Causes:

  • Carryover from Early Synthetic Steps: Toluene is often used in earlier stages of the synthesis of Sitagliptin intermediates.[11][13] Inadequate purification of an upstream intermediate can lead to its carryover into the final API.

  • Cross-Contamination: The solvent may have been introduced through shared equipment (reactors, dryers, filters) that was not properly cleaned after being used for a different process involving toluene.

  • Contaminated Raw Materials: A starting material or reagent may have been contaminated with toluene from its own manufacturing process.

Recommended Investigation and Actions:

  • Process Review: Conduct a thorough review of the entire manufacturing process. Identify every step where toluene was used, even if several stages prior to the final step.[11]

  • Equipment Cleaning Verification: Review cleaning logs and validation data for the equipment used. If necessary, take swab samples from the equipment train to test for toluene residues.

  • Raw Material Testing: Test retained samples of all raw materials and intermediates used in the batch for the presence of toluene.

  • Remediation: If the source is identified as carryover, the purification steps for the upstream intermediate must be improved. If cross-contamination is the cause, cleaning procedures must be rigorously enhanced and validated. For remediation of the affected batch, the strategies mentioned for methanol (e.g., recrystallization) can also be effective for toluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I should expect in (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and what are their limits?

The solvents used can vary depending on the specific synthetic route. However, a review of common synthesis procedures reveals several frequently used solvents.[9][11][14][15][16] The acceptable limits are defined by the ICH Q3C(R9) guidelines.[2]

Table 1: Common Solvents and their ICH Q3C Limits

Solvent NameICH ClassConcentration Limit (ppm)
Methanol23000
Toluene2890
Tetrahydrofuran (THF)2720
Dichloromethane (DCM)2600
Acetonitrile2410
Isopropanol (IPA)35000
Ethyl Acetate35000
Heptane/Hexane35000 / 290 (Class 2)
N,N-Dimethylformamide (DMF)2880

Note: This list is not exhaustive. A risk assessment should be performed based on the specific manufacturing process used.[4]

Q2: What is the best analytical method for quantifying residual solvents?

The industry-standard and regulatory-accepted method for the analysis of residual solvents is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[6][17][18][19][20]

Why HS-GC-FID is preferred:

  • Specificity and Sensitivity: It can separate and accurately quantify individual volatile solvents even at very low (ppm) levels.[5][17]

  • Robustness: The headspace technique involves heating the sample in a sealed vial and injecting only the vapor (gas phase).[17][18] This prevents non-volatile components of the API from contaminating the GC system, leading to a more robust and reliable method.[19]

  • Regulatory Acceptance: This method is specified in the United States Pharmacopeia (USP) General Chapter <467> and is aligned with ICH guidelines.[17][20]

Q3: How can I proactively prevent residual solvent issues?

Proactive control is always more efficient than reactive remediation.

  • Solvent Selection: During process development, prioritize the use of less toxic (Class 3) solvents wherever feasible.[2][21]

  • Process Understanding: Thoroughly understand the physical properties of your API, including its solubility, crystal form, and potential for solvate formation with different solvents.

  • Drying Studies: Perform formal drying studies to establish and validate effective and robust drying parameters. Do not simply rely on drying to a constant weight.

  • Purification Process Design: Design crystallization and purification steps that are effective at rejecting impurities, including residual solvents from previous steps.

Visualized Workflows

To aid in understanding the processes involved, the following diagrams illustrate key decision-making and experimental workflows.

G cluster_0 Troubleshooting OOS Residual Solvent Results A OOS Result Detected B Investigate Cause A->B C Review Batch Record & Process Parameters B->C Process Deviation? D Check Equipment Cleaning Logs B->D Contamination? E Test Upstream Intermediates B->E Carryover? F Select Remediation Strategy C->F D->F E->F G Optimize Drying (Temp, Time, Vacuum) F->G Inefficient Drying H Recrystallization or Slurry F->H Solvate/Entrapment I Re-analyze Sample via Validated Method G->I H->I J Result In Specification? I->J K Release Batch & Implement CAPA J->K Yes L Further Investigation Required J->L No L->F

Caption: Troubleshooting workflow for an Out-of-Specification (OOS) residual solvent result.

G cluster_1 Typical Headspace GC-FID Analytical Workflow A 1. Sample Preparation (Weigh API into vial) B 2. Diluent Addition (e.g., DMSO, DMF) A->B C 3. Vial Sealing (Crimp cap) B->C D 4. Incubation (Heat vial to equilibrate) C->D E 5. Headspace Injection (Vapor phase sampled) D->E F 6. GC Separation (Separation on column) E->F G 7. FID Detection & Data Acquisition F->G H 8. Data Analysis (Quantify vs. Standards) G->H

Caption: Standard experimental workflow for residual solvent analysis by Headspace GC-FID.

Experimental Protocol: General Headspace GC-FID Method

This protocol is a general template and must be validated for your specific product and laboratory conditions.

Objective: To quantify residual solvents in (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • GC Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent G43 phase)[18][19]

Reagents:

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.

  • Certified reference standards of all potential solvents.

Standard Preparation:

  • Prepare a stock standard solution containing all potential solvents of interest.

  • Create a working standard by diluting the stock solution in the chosen diluent to a final concentration at or near the ICH limit for each solvent.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

  • Add 5.0 mL of the diluent.

  • Immediately seal the vial with a crimp cap.

  • Gently mix to dissolve the sample.

Instrumental Conditions (Typical):

ParameterSetting
Headspace Sampler
Oven Temperature80 °C
Equilibration Time30 - 60 min[19]
Syringe/Loop Temp90 °C
Transfer Line Temp100 °C
Gas Chromatograph
Carrier GasHelium or Hydrogen
Inlet Temperature140 - 200 °C
Split Ratio5:1[7][19]
Oven ProgramInitial 40 °C (hold 10-20 min), ramp 10 °C/min to 240 °C (hold 5-10 min)[7][19]
Detector (FID) Temp250 °C

Analysis:

  • Equilibrate the instrument.

  • Run a blank (diluent only) to ensure no system contamination.

  • Inject the working standard multiple times to establish system suitability (e.g., resolution, repeatability).

  • Inject the prepared sample solutions.

  • Calculate the concentration of each solvent in the sample by comparing its peak area to that of the corresponding standard.

References

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Eriksen, S. P., & Kops, J. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. U.S.
  • ResolveMass Laboratories Inc. (2026). FAQs: Headspace GCFID Testing in Pharma. [Link]

  • Klick, S., et al. (2022). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]

  • Bouaita, H., & Kerdjoudj, H. (2022). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. DergiPark. [Link]

  • USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. [Link]

  • Lucidity. (2025). Residual Solvents via Headspace GC-FID. [Link]

  • Thermo Fisher Scientific. (2023). Headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Pharmaguideline. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • USP-NF. (2007). <467> Residual Solvents. [Link]

  • Google Patents. (2015). Synthesis method of Sitagliptin impurities. CN105130999A.
  • Wang, X., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]

  • Park, H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. [Link]

  • Google Patents. (2015).
  • Google Patents. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Štefane, B., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. [Link]

  • Brightspec. (2025). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • Magritek. (2023). Quantifying residual solvents in active pharmaceutical ingredients. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. CN112500316A.

Sources

Optimization

Technical Support Center: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin)

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with targeted, in-depth answers and troubleshooting protocols for handling Sitagliptin, s...

Author: BenchChem Technical Support Team. Date: March 2026

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As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with targeted, in-depth answers and troubleshooting protocols for handling Sitagliptin, specifically focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Sitagliptin under acidic conditions?

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, the active pharmaceutical ingredient known as Sitagliptin, is susceptible to degradation under strongly acidic conditions, particularly when combined with heat.[1] While relatively stable at room temperature in mild acidic solutions, its degradation is significantly accelerated in strong acids like 2.0-2.5 M HCl, especially at elevated temperatures such as 60°C.[1][2]

For instance, one study observed only 4% degradation after 6 hours at room temperature in 2.5 M HCl, but this increased to approximately 20-30% when the temperature was raised to 60°C for the same duration.[2] The degradation kinetics under these more strenuous conditions have been reported to follow second-order kinetics.[2] This behavior is critical for drug development professionals to consider during formulation, storage, and in designing stability-indicating analytical methods.

Q2: What is the primary degradation pathway and what are the resulting products?

Under forced acidic conditions (e.g., 2.5 M HCl at 60°C), Sitagliptin primarily undergoes hydrolysis.[2][3][4] This process leads to the formation of two major degradation products (DPs).[2][3][4]

The most cited degradation pathway involves the cleavage of the amide bond linking the β-amino acid moiety to the triazolopiperazine ring system. This results in the formation of:

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (often referred to as Sitagliptin acid).[5]

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[2][3][6]triazolo[4,3-a]pyrazine .[5]

These degradation products have been successfully separated and identified using UPLC-UV/MS techniques.[2][4] From a safety perspective, in vitro cytotoxicity assays performed on these specific acid degradation products showed no significant cytotoxic effects compared to the parent drug.[2][3]

Q3: What are the recommended analytical techniques for monitoring the acid-catalyzed degradation of Sitagliptin?

A stability-indicating analytical method is crucial for accurately quantifying Sitagliptin in the presence of its degradation products. The most robust and widely accepted technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.[7][8][9]

Key features of a successful method include:

  • Column: A C18 column, such as a Zorbax Eclipse Plus (50 x 2.1mm; 1.8µm) or Poroshell 120 EC-C18, provides excellent separation.[2][8][10]

  • Mobile Phase: A common mobile phase consists of a gradient mixture of an aqueous buffer (like water adjusted to pH 4.0 with formic acid or a phosphate buffer) and an organic modifier like acetonitrile.[2][9]

  • Detection: UV detection at a wavelength of approximately 265-268 nm is suitable for monitoring Sitagliptin and its degradation products.[7][8]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision.[9][11] This confirms that degradation product peaks are well-resolved from the main Sitagliptin peak.[6]

For structural elucidation of unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][4]

Troubleshooting Guide & Experimental Protocols

Scenario 1: "My chromatogram shows more than the two expected degradation peaks after acid stress testing. What's happening?"

This is a common observation, especially under varied stress conditions. While hydrolysis yielding two main products is dominant, other minor degradation pathways can occur, or pre-existing impurities may be detected.

Possible Causes & Solutions:

  • Secondary Degradation: The primary degradation products might themselves be unstable and degrade further into smaller fragments.

  • Harsh Conditions: Using excessively harsh conditions (e.g., very high acid concentration or prolonged heating) can lead to a more complex degradation profile. One study noted up to five degradation products in 0.1N HCl, suggesting multiple reaction pathways are possible.[12]

  • Impurity Profile of Starting Material: The issue may not be degradation but the resolution of impurities present in the initial Sitagliptin sample. Always run a chromatogram of your unstressed sample as a baseline (T=0).

Logical Troubleshooting Workflow:

Figure 1. Troubleshooting workflow for unexpected chromatographic peaks.

Scenario 2: "My degradation rate is inconsistent with published data. What factors influence the kinetics?"

The rate of acid-catalyzed hydrolysis is highly sensitive to the experimental environment. If your degradation is faster or slower than expected, review the following parameters.

ParameterInfluence on Degradation RateCausality & Expert Insight
Temperature Strong Positive Correlation: Higher temperature significantly increases the reaction rate.Hydrolysis is an energy-dependent process. Increasing the temperature from room temp to 60°C can increase degradation from 4% to over 20% in the same timeframe.[2] This follows the principles of the Arrhenius equation.
Acid Concentration Direct Relationship: Higher molarity of the acid leads to a faster degradation rate.The reaction is acid-catalyzed. Increasing the concentration of H+ ions directly increases the rate of the rate-determining step, which is typically the protonation of the amide carbonyl. The quickest degradation is observed in strong acids like 2 M HCl.[1]
Type of Acid Can have an effect. While both HCl and H₂SO₄ provide H+ ions, the counter-ion can sometimes play a role in the reaction mechanism or by affecting the activity of the solvent. For consistency, it is best to use the same acid reported in literature, most commonly HCl.[1][2][6]
Formulation Excipients Can either accelerate or inhibit degradation. Excipients are not always inert. For example, acidic excipients like fumaric acid can interact with Sitagliptin via Michael addition, while reducing sugars like lactose can participate in Maillard reactions.[1] Always test the drug substance alone first.
Protocol: Designing a Forced Acidic Degradation Study

This protocol provides a robust framework for investigating the stability of Sitagliptin under acidic stress, in accordance with ICH guidelines.

Objective: To generate the primary acid-catalyzed degradation products of Sitagliptin for identification and to validate a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Sitagliptin Phosphate in a suitable solvent mixture to create a stock solution (e.g., 5.0 mg/mL).[2] A mix of methanol and water can be used for initial dissolution before adding the acid.[2]

  • Stress Condition Application:

    • Transfer a known volume of the stock solution into a reaction vessel.

    • Add an equal volume of concentrated acid to achieve the desired final concentration (e.g., to reach a final concentration of 2.5 M HCl).[2]

    • Place the vessel in a thermostatically controlled water bath or oven set to the target temperature (e.g., 60°C).[2]

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, and 6 hours).[2] The T=0 sample should be taken immediately after adding the acid but before heating.

    • Immediately neutralize the aliquot with an equimolar amount of a suitable base (e.g., 2.5 M NaOH) to quench the degradation reaction.[2]

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC-UV system.

    • Monitor the decrease in the peak area of the parent Sitagliptin peak and the corresponding increase in the peak areas of the degradation products.[2]

Workflow Diagram:

Figure 2. Experimental workflow for a forced acid degradation study.

References

  • Lange, A. et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Link]
  • FAO AGRIS. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Link]
  • ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Link]
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. [Link]
  • MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
  • ResearchGate. (n.d.). Degradation kinetics study of sitagliptin phosphate with DOE approach. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. [Link]
  • SciSpace. (n.d.). A validated stability indicating HPLC method for determination of sitagliptin. [Link]
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability‑indicating RP‑HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. [Link]
  • ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... [Link]
  • International Journal of Research in Pharmacy and Science. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Link]
  • Impact Factor. (2023). Stability Indicating Assay Method Development and Validation of Sitagliptin and Metformin Combination Tablets by Reverse Phase... [Link]
  • Vascular and Endovascular Review. (n.d.). Analytical Method Development of a Stability-Indicating RP-HPLC Technique for Simultaneous Estimation of Metformin and Sitagliptin in Combined Dosage Forms. [Link]
  • ResearchGate. (n.d.). (PDF) A validated stability indicating HPLC method for determination of sitagliptin. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Welcome to the technical support center for the catalytic hydrogenation of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This crucial synthetic step, often employed in the production of important pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This crucial synthetic step, often employed in the production of important pharmaceutical intermediates like the side chain for Sitagliptin, can be susceptible to catalyst poisoning.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement robust, proactive strategies to ensure reaction efficiency and consistency.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My hydrogenation reaction has stalled or is showing very low conversion. What are the most likely causes?

A stalled or sluggish hydrogenation reaction is a common issue. The root cause can typically be traced to one of four areas:

  • Catalyst Poisoning: This is the most frequent cause. Trace impurities in your substrate, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst, rendering it inactive.[3][4]

  • Sub-optimal Reaction Conditions: Factors such as insufficient hydrogen pressure, inadequate temperature, or poor agitation can limit the reaction rate. Vigorous stirring is essential to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.[5]

  • Poor Substrate Quality: The presence of non-poisonous impurities can still dilute the concentration of your reactant, leading to slower apparent reaction rates. Furthermore, byproducts from previous synthetic steps may be present.[6][7]

  • Catalyst Inactivity: The catalyst itself may be old, have been handled improperly (e.g., exposed to air), or be inherently less active for this specific transformation.[5]

Q2: How can I definitively determine if catalyst poisoning is the problem?

Identifying catalyst poisoning is a process of elimination and targeted testing:

  • Reaction Spiking: The most direct method is to add a fresh charge of catalyst to the stalled reaction mixture under inert conditions. If the reaction restarts and proceeds, it strongly indicates that the initial catalyst charge was poisoned.

  • Control Reaction: Run the reaction in parallel using a highly purified batch of the substrate that is known to be free of potential poisons. If this control reaction proceeds smoothly while your primary experiment fails, it points to impurities in your substrate batch.

  • Analytical Testing: If you have access to analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), you can analyze your substrate for trace heavy metal contaminants.[3] Gas Chromatography (GC) or Liquid Chromatography (LC) can be used to screen for organic impurities.

Q3: What are the common catalyst poisons for this hydrogenation, and how can they be removed?

For the hydrogenation of amine-containing compounds like (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, especially using precious metal catalysts like rhodium or palladium, several classes of compounds are known poisons.[4][8]

Poison ClassCommon SourcesMechanism of PoisoningRemoval/Mitigation Strategy
Sulfur Compounds Reagents from previous steps (e.g., thiols, thioethers), contaminated solvents.Strong coordination of sulfur to the metal center, blocking active sites. This is a notorious poison for many metal catalysts.[4][9][10]Recrystallization of the substrate. Purification of solvents by distillation. Use of sulfur scavengers or guard beds.
Heavy Metals Leaching from reactors, residual metals from previous catalytic steps (e.g., lead, mercury, arsenic).Formation of stable alloys with the catalyst metal or irreversible adsorption, permanently deactivating the site.[9][11]Recrystallization of the substrate. Use of dedicated, clean glassware and reactors. Analysis via ICP-MS to identify contamination sources.[3]
Nitrogen Compounds Certain nitrogen-containing heterocycles, nitriles, or nitro compounds from side reactions.Strong coordination to the catalyst's active sites can act as competitive inhibitors.[8]Purification of the substrate via recrystallization or column chromatography.
Carbon Monoxide (CO) Impurity in the hydrogen gas supply.CO is a powerful poison that binds very strongly to metal surfaces, especially rhodium and palladium, blocking sites for hydrogen activation.[8][9][10]Use of high-purity (UHP) hydrogen gas. Installation of an in-line gas purifier.
Halides Residual inorganic or organic halides from previous steps.Halide anions can coordinate to the metal center, altering its electronic properties and reducing catalytic activity.[8][12]Thorough purification of the starting material to remove any residual halide-containing reagents or byproducts.

Q4: My reaction starts well but then slows down and stops before completion, even with a purified substrate. What else could be happening?

If you've ruled out common poisons, consider these possibilities:

  • Product Inhibition: The product, (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, may itself coordinate to the catalyst, albeit more weakly than a true poison. As the product concentration increases, it can competitively inhibit the binding of the starting material, slowing the reaction down.

  • Catalyst Degradation: For homogeneous catalysts, the ligand may be slowly degrading under the reaction conditions.[13] For heterogeneous catalysts, the metal may be leaching from the support, or the support itself could be unstable. High temperatures can also lead to catalyst deactivation through sintering or solid-state reactions with the support material.[14]

  • pH Shift: If the reaction generates acidic or basic byproducts, a significant shift in the pH of the medium could alter the catalyst's structure and activity. This is particularly relevant in solvents like alcohols.

Part 2: Proactive Strategies & FAQs

FAQ 1: What are the recommended catalysts for the asymmetric hydrogenation to produce chiral β-amino acids like this one?

The synthesis of chiral β-amino acids often relies on asymmetric hydrogenation using chiral catalysts. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed. For instance, rhodium complexes with bidentate phosphine ligands have shown high efficiency and enantioselectivity in similar transformations.[12] The choice of catalyst and ligand is critical and often requires screening to find the optimal combination for this specific substrate.

FAQ 2: How can I prevent catalyst poisoning from the outset?

Prevention is always the most effective strategy:

  • Substrate Purification: Rigorously purify the starting material. Recrystallization is often a highly effective method for removing a wide range of impurities.

  • Solvent Purity: Use high-purity, degassed solvents. If necessary, distill solvents to remove trace contaminants.

  • Inert Atmosphere: Handle the catalyst and set up the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or contamination.[15]

  • High-Quality Reagents: Use the highest purity hydrogen gas available and consider in-line purifiers to remove traces of oxygen, moisture, and carbon monoxide.

FAQ 3: Is a pre-treatment of the substrate or catalyst recommended?

Yes, pre-treatment can be beneficial.

  • Substrate: A final recrystallization step of the (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid precursor before the hydrogenation step is highly recommended.

  • Catalyst: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a pre-reduction step under hydrogen in the reaction solvent before adding the substrate can sometimes improve activity by ensuring the catalyst is in its active metallic state.

Part 3: Protocols & Visualizations

Experimental Protocols

Protocol 1: General Procedure for Substrate Recrystallization

  • Solvent Selection: Choose a solvent system in which the substrate is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of an alcohol (e.g., isopropanol) and water is often a good starting point.

  • Dissolution: In a clean flask, dissolve the crude substrate in the minimum amount of the hot solvent system with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified substrate under vacuum to a constant weight.

Protocol 2: Hydrogenation with Troubleshooting Checkpoints

  • System Setup: Assemble the hydrogenation reactor, ensuring all glassware is clean and dry. Purge the entire system thoroughly with an inert gas like nitrogen or argon.[3]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the solvent, followed by the catalyst.

  • Inert Gas Purge: Stir the solvent and catalyst slurry and purge the system again with inert gas.

  • Hydrogen Purge: Evacuate the inert gas and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully exchanged.

  • Checkpoint 1 (Pre-activation): Stir the catalyst slurry under hydrogen pressure for 15-30 minutes at the desired reaction temperature.

  • Substrate Addition: Introduce a solution of the purified substrate into the reactor via a syringe or an addition funnel under positive hydrogen pressure.

  • Reaction Execution: Pressurize the system to the target hydrogen pressure and maintain vigorous stirring.[3]

  • Checkpoint 2 (Monitoring): Monitor the reaction's progress by hydrogen uptake or by periodically taking samples (under inert conditions) for analysis by HPLC or NMR. If the reaction stalls, refer to the troubleshooting guide.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should be kept wet with solvent until it can be safely quenched.[15]

  • Isolation: Isolate the product from the filtrate.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Hydrogenation

G Start Reaction Stalled or Incomplete Poisoning Is Catalyst Poisoning Suspected? Start->Poisoning Spike Spike with Fresh Catalyst Poisoning->Spike Yes Conditions Are Conditions Optimal? (Pressure, Temp, Stirring) Poisoning->Conditions No Restart Reaction Restarts? Spike->Restart Poison_Confirmed Poisoning Confirmed. Purify Substrate & Reagents. Restart->Poison_Confirmed Yes No_Restart Consider Other Issues Restart->No_Restart No Success Problem Solved Poison_Confirmed->Success No_Restart->Conditions Optimize Optimize Reaction Conditions Conditions->Optimize No No_Conditions Check Catalyst Activity Conditions->No_Conditions Yes Optimize->Success Catalyst_Check Use Fresh Catalyst Batch No_Conditions->Catalyst_Check Catalyst_Check->Success

Caption: A logical flowchart for diagnosing failed hydrogenation reactions.

Diagram 2: Mechanism of Catalyst Poisoning by a Sulfur Compound

G cluster_0 Active Catalyst Site cluster_1 Poisoned Catalyst Site Catalyst Rh/Pd Active Site Product Product Catalyst->Product H₂ H2 H₂ H2->Catalyst Substrate Substrate Substrate->Catalyst Poisoned_Catalyst Rh/Pd (Blocked) Poison Sulfur Compound (R-SH) Poison->Poisoned_Catalyst Strong Coordination No_H2 H₂ No_H2->Poisoned_Catalyst No_Substrate Substrate No_Substrate->Poisoned_Catalyst

Caption: A diagram illustrating how a sulfur poison blocks the catalyst's active site.

References

  • Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy → Sustainability Directory.
  • Catalyst poisoning. (n.d.). In Wikipedia.
  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021, March 1). Organic Process Research & Development - ACS Publications.
  • Operando characterization of rhodium catalyst degradation in hydroformylation. (2023, February 13). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D2CY01807A.
  • dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). Benchchem.
  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. (n.d.). ResearchGate.
  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020, March 3). ACS Omega.
  • Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. (n.d.). Source not found.
  • Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
  • Mechanistic Aspects of the Rhodium-Catalyzed Hydrogenation of CO2 to Formic AcidA Theoretical and Kinetic Study. (n.d.). Journal of the American Chemical Society.
  • Poisoning Mechanisms And Regeneration Strategies. (2025, August 27). Patsnap Eureka.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). Frontiers.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts.
  • Troubleshooting Guide: Enhancing Catalytic Efficiency and Stability. (n.d.). Smolecule.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
  • Hydrogenation troubleshooting. (2023, February 17). r/Chempros - Reddit.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.). Google Patents.
  • A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. (n.d.). Google Patents.
  • Iron Nanoparticles Catalyzing the Asymmetric Transfer Hydrogenation of Ketones. (2012, March 26). Journal of the American Chemical Society - ACS Publications.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024, March 21). PMC.
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2025, March 28). Source not found.
  • An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor. (n.d.). Benchchem.
  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.
  • Hydrogenation reaction tips and tricks. (2022, January 21). r/Chempros - Reddit.
  • Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al 2 O 3. (2021, July). Request PDF.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. (n.d.). LGC Standards.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem - NIH.
  • Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. (n.d.). PMC.
  • Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications. (2023, October 13). ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Comparative Approach

In the landscape of modern drug development, the precise structural elucidation of chiral intermediates is paramount. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid stands as a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise structural elucidation of chiral intermediates is paramount. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid stands as a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] Its stereochemistry and substitution pattern demand a robust analytical framework for confirmation and purity assessment. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers an unparalleled, non-destructive window into the molecular architecture.

Predicted 1H NMR Spectrum of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

The structure of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid presents a unique set of proton environments, each influenced by the neighboring functional groups—the carboxylic acid, the chiral amine center, and the electron-withdrawing trifluorophenyl ring.

Caption: Molecular structure of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with key protons labeled.

Based on established chemical shift principles and the electronic environment of each proton, we can predict the following 1H NMR spectrum:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling to
Ha (CH)~3.8 - 4.2MultipletHb, Hc, Hd, He
Hb (NH2)Broad singlet, ~7.5 - 8.5 (in DMSO-d6)Broad s-
Hc (CH2COOH)~2.5 - 2.8Doublet of doublets (dd)Ha
Hd, He (Ar-CH2)~2.9 - 3.2MultipletHa, Aromatic Protons
Aromatic Protons ~7.2 - 7.6MultipletsAromatic Protons, F
COOH Broad singlet, >10Broad s-

Rationale for Predictions:

  • Ha (Methine Proton): This proton is situated at a chiral center, flanked by an amino group and a trifluorophenyl-substituted methylene group. The proximity to the electron-withdrawing amino group will shift it downfield. Its multiplicity will be complex (a multiplet) due to coupling with the two diastereotopic protons of the adjacent methylene group (Hd and He) and the two protons on the other adjacent methylene group (Hc).

  • Hb (Amine Protons): In a protic solvent like DMSO-d6, which is commonly used for amino acids, the amine protons are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding and exchange.

  • Hc (Methylene Protons adjacent to COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group, which will shift them downfield to the ~2.5-2.8 ppm region. They will be split by the methine proton (Ha), resulting in a doublet of doublets.

  • Hd, He (Benzylic Methylene Protons): These protons are adjacent to the trifluorophenyl ring and the chiral center, making them diastereotopic and thus chemically non-equivalent. They will appear as a multiplet due to coupling with the methine proton (Ha) and potentially long-range coupling with the fluorine atoms and aromatic protons. The electron-withdrawing nature of the fluorinated ring will cause a downfield shift.

  • Aromatic Protons: The two protons on the trifluorophenyl ring will appear as multiplets in the aromatic region. Their chemical shifts and splitting patterns will be complex due to coupling with each other and with the three fluorine atoms.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Comparative Analysis with Structurally Related Compounds

To contextualize our predicted spectrum, we will now examine the experimental 1H NMR data of three simpler, yet structurally relevant, butanoic acid derivatives.

Butanoic Acid

Caption: Structure of Butanoic Acid with proton environments labeled.

The 1H NMR spectrum of butanoic acid is a classic example of spin-spin coupling in a simple aliphatic chain.[4][5]

Proton(s)Chemical Shift (δ, ppm)Multiplicity
(a) CH3 ~0.9Triplet
(b) CH2 ~1.6Sextet
(c) CH2 ~2.3Triplet
COOH >10Broad s

The key takeaway from butanoic acid is the predictable upfield-to-downfield trend as the protons get closer to the electron-withdrawing carboxylic acid group.

2-Aminobutanoic Acid

Caption: Structure of 2-Aminobutanoic Acid with proton environments labeled.

In 2-aminobutanoic acid, the introduction of an amino group at the α-position significantly influences the chemical shift of the adjacent proton.

Proton(s)Chemical Shift (δ, ppm)Multiplicity
(a) CH3 ~0.99Triplet
(b) CH2 ~1.89Multiplet
(c) CH ~3.71Triplet

Data from ChemicalBook for DL-2-Aminobutyric acid in D2O.[1]

The methine proton (c) is shifted significantly downfield to ~3.71 ppm due to the deshielding effect of both the amino and carboxylic acid groups. This provides a valuable comparison point for the Ha proton in our target molecule.

4-Aminobutanoic Acid (GABA)

Sources

Comparative

Analytical Comparison Guide: Enantiomeric Purity and Optical Rotation Reference for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary & Mechanistic Context As a Senior Application Scientist in pharmaceutical development, validating the chiral purity of critical intermediates is a non-negotiable step in the drug manufacturing lifecycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist in pharmaceutical development, validating the chiral purity of critical intermediates is a non-negotiable step in the drug manufacturing lifecycle. The compound (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is of particular interest because it represents the undesired enantiomeric impurity in the synthesis of Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor [[1]](). While the (R)-enantiomer is the required stereocenter for the active pharmaceutical ingredient (API) 2, the (S)-enantiomer must be meticulously synthesized and utilized as a reference standard to establish Limit of Detection (LOD) parameters and validate analytical methods.

This guide objectively compares the traditional macroscopic measurement of chiral purity—Polarimetry (Optical Rotation) —against the modern microscopic gold standard—Chiral High-Performance Liquid Chromatography (HPLC) . By understanding the causality behind these experimental choices, researchers can build self-validating quality control systems for chiral intermediates.

Quantitative Reference Data

Optical rotation provides a macroscopic measurement of the bulk chiral environment. The specific rotation


 is highly dependent on concentration, solvent, and temperature. Because unprotected amino acids can form zwitterions that complicate solubility and rotation consistency, the N-Boc (tert-butyloxycarbonyl) protected derivative is the industry standard for optical rotation release testing.

Based on established Certificates of Analysis for the Sitagliptin intermediate [[1]](), we can extrapolate the exact reference parameters for the (S)-enantiomer via chiral symmetry.

Table 1: Optical Rotation Reference Values
Compound DerivativeStereochemistrySpecific Rotation

Test ConcentrationSolvent
Boc-protected intermediate(R)-isomer (API Target)+13.0° to +18.0°

g/100 mL
Methanol
Boc-protected intermediate(S)-isomer (Impurity)-13.0° to -18.0°

g/100 mL
Methanol
Free amino acid (Mandelate salt)(R)-isomer-22.0°

g/100 mL
Water

Mechanistic Note: The opposite signs confirm the enantiomeric relationship. However, a 1% impurity of the (R)-isomer in an (S)-isomer batch only shifts the bulk rotation by a fraction of a degree, which can easily be masked by minor temperature fluctuations or solvent interactions.

Methodological Comparison: Polarimetry vs. Chiral HPLC

To select the appropriate analytical method, one must understand the physical mechanism driving the separation or measurement.

Table 2: Performance Comparison
ParameterPolarimetry (Optical Rotation)Chiral HPLC
Physical Mechanism Bulk interaction of the asymmetric electron cloud with plane-polarized light.Transient diastereomeric complexation with a chiral stationary phase (e.g., amylose).
Sensitivity (LOD) Low (~1.0% - 2.0% chiral impurity).Extremely High (< 0.05% chiral impurity).
Throughput & Cost Rapid (< 5 mins), non-destructive, low cost.Slower (15-30 mins/run), requires expensive chiral columns and solvents.
Primary Application Gross identity confirmation; bulk batch screening.Exact Enantiomeric Excess (% ee) determination; API release testing.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical workflow must contain an internal feedback loop that proves the system is functioning correctly before the sample is measured.

Protocol A: Specific Rotation Determination (Polarimetry)

Causality: Methanol is selected as the solvent because it ensures complete, monomeric solvation of the Boc-protected amino acid, preventing molecular aggregation that could skew the optical path length.

  • System Suitability (Self-Validation):

    • Fill a 100 mm polarimeter cell with HPLC-grade Methanol. Equilibrate to 25.0 °C.

    • Measure the blank. The system must read

      
      .
      
    • If it fails, the cell windows are contaminated or the light source is misaligned.

  • Sample Preparation: Accurately weigh 100.0 mg of Boc-(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Dissolution: Transfer to a 10.0 mL volumetric flask and dissolve completely in HPLC-grade Methanol (

    
    ).
    
  • Measurement: Inject the sample into the polarimeter cell. Measure the optical rotation (

    
    ) at the Sodium D-line (589 nm) at 25.0 °C.
    
  • Calculation: Calculate specific rotation using the formula:

    
     (where 
    
    
    
    is path length in dm).
Protocol B: Enantiomeric Excess Determination (Chiral HPLC)

Causality: An amylose-based chiral stationary phase (e.g., Chiralpak AD-H) is used because its carbamate backbone provides multiple hydrogen-bonding sites that interact differently with the spatial arrangement of the trifluorophenyl and amino groups of the (R) and (S) enantiomers.

  • System Suitability (Self-Validation):

    • Inject a racemic standard mixture containing 50% (R)-isomer and 50% (S)-isomer.

    • Validation Criterion: The system is only valid if the resolution (

      
      ) between the two peaks is 
      
      
      
      (baseline resolution). If
      
      
      , the column is degraded or the mobile phase is incorrectly mixed.
  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic acid (TFA) in an 80:20:0.1 (v/v/v) ratio.

    • Causality: The 0.1% TFA suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp Gaussian peaks.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; UV detection at 210 nm; Column temperature at 25 °C.

  • Sample Analysis: Inject 10 µL of the (S)-isomer sample (prepared at 1 mg/mL in mobile phase).

  • Calculation: Calculate enantiomeric excess (% ee) by integrating the area under the curve (AUC) for both peaks:

    
    
    

Analytical Decision Workflow

AnalyticalWorkflow Start (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid Reference Sample Decision Select Chiral Analysis Method Start->Decision Pol Polarimetry (Optical Rotation) Decision->Pol Macro-level assessment HPLC Chiral HPLC (Enantiomeric Excess) Decision->HPLC Micro-level resolution Pol_Eval Result: Bulk Purity LOD: ~1-2% Use: Rapid Screening Pol->Pol_Eval HPLC_Eval Result: Exact % ee LOD: <0.05% Use: API Release HPLC->HPLC_Eval Release Method Validation & Quality Assurance Pol_Eval->Release HPLC_Eval->Release

Caption: Workflow for chiral purity analysis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

References

  • Title: Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid / Sitagliptin intermediate 486460-00-8 (Certificate of Analysis) Source: Sinoway Industrial Co., Ltd. URL: 1

  • Title: WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates Source: Google Patents / WIPO URL: 3

  • Title: Enantioselective synthesis of chiral N-Boc-3-benzyl-5-oxoisoxazolidine Source: RHHZ (Journal of Chemistry) URL: 2

Sources

Validation

Comparative Guide: Chiral HPLC Enantioseparation of (S)- vs (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical chiral building block for Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the treatment of type 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical chiral building block for Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the treatment of type 2 diabetes[1]. Because the pharmacological efficacy resides exclusively in the (R)-enantiomer, the precise quantification and control of the undesired (S)-enantiomer impurity is a strict regulatory requirement throughout drug development and manufacturing[1].

This guide evaluates the predominant chromatographic strategies used to resolve these enantiomers. As an application scientist, selecting the right methodology requires understanding the analyte's physicochemical state at different stages of synthesis. Here, we compare direct analysis, pre-column derivatization, and downstream API analysis, providing field-proven protocols and mechanistic insights for each.

Mechanistic Insights: The Causality of Chromatographic Choices

Achieving baseline resolution of β-amino acid enantiomers is notoriously challenging. Understanding the causality behind column and mobile phase selection is essential for developing a self-validating analytical system.

  • The Zwitterion Problem (Free β-Amino Acid): In its unprotected state, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid exists as a zwitterion. The simultaneous presence of a basic primary amine and an acidic carboxylate leads to severe secondary interactions with the silica backbone of standard polysaccharide-based chiral stationary phases (CSPs). Direct separation on columns like Crownpak CR often fails to separate the enantiomers effectively due to irreversible adsorption and peak broadening[2].

  • Strategy 1: N-Boc Protection (Normal-Phase Chiral HPLC): To overcome zwitterionic interference, the primary amine is routinely masked using a tert-butyloxycarbonyl (Boc) protecting group[3]. This neutralizes the basicity, allowing the analyte to interact cleanly with the chiral cavities of amylose-based CSPs (e.g., Chiralpak AD-H) via highly specific hydrogen bonding and dipole-dipole interactions. This results in crisp, baseline resolution[4].

  • Strategy 2: GITC Derivatization (Achiral Reversed-Phase HPLC): For high-throughput biocatalytic screening where Boc-protection is too labor-intensive, the free amino acid can be derivatized pre-column using GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate). GITC reacts with the primary amine to form stable diastereomeric thioureas. Because diastereomers have different physicochemical properties, they can be easily and cost-effectively resolved on a standard, achiral C18 column[2].

  • Strategy 3: Downstream API Analysis (Reversed-Phase Chiral HPLC): Once the intermediate is converted into the final Sitagliptin API, the molecule can be analyzed directly using reversed-phase chiral columns (e.g., Chiralcel OD-RH). The use of heavily buffered aqueous mobile phases suppresses ionization, yielding exceptional enantioseparation (Rs ≥ 3.0)[5][6].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary analytical strategies.

Analytical StrategyAnalyte StateColumnMobile PhaseDetectionTypical Retention TimesResolution (

)
Normal-Phase Chiral N-Boc Protected IntermediateChiralpak AD-H (250 x 4.6 mm)Hexane : Ethanol (95:5)250 nm(S)-minor: ~5.7 min(R)-major: ~6.7 min> 2.0
Achiral Reversed-Phase GITC DiastereomersC18 Symmetry50% MeOH / 50% H

O (0.1% TFA)
254 nmMethod-dependentBaseline
Reversed-Phase Chiral Final API (Sitagliptin)Chiralcel OD-RH (150 x 4.6 mm, 5 µm)3M KH

PO

(pH 4.0) : MeOH : ACN (60:30:10)
266 nm(R)-API: ~10-12 min(S)-API: ~14-16 min≥ 3.0

Note: Exact retention times will vary based on system dead volume, exact derivative structure (e.g., specific carbamates), and column age. The values provided serve as representative benchmarks based on established literature[2][4][5][6].

Experimental Protocols

Every robust analytical method must function as a self-validating system. The following step-by-step methodologies include system suitability criteria to ensure scientific integrity.

Protocol A: Normal-Phase Chiral HPLC for N-Boc Protected Intermediate

This method is ideal for monitoring the enantiomeric excess (ee) of synthesized protected intermediates[3][4].

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in a 95:5 (v/v) ratio. Degas by sonication for 10 minutes.

  • Sample Preparation: Dissolve accurately weighed N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in the mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Install a DAICEL Chiralpak AD-H column (250 × 4.6 mm). Flush with the mobile phase at a flow rate of 1.0 mL/min at 23 °C until a stable baseline is achieved at 250 nm[4].

  • Injection & Analysis: Inject 10 µL of the sample. The (S)-enantiomer typically elutes first (~5.7 min), followed by the desired (R)-enantiomer (~6.7 min)[4].

  • System Suitability: The run is valid if the tailing factor (

    
    ) is < 1.5 and the resolution (
    
    
    
    ) between the two peaks is > 2.0.
Protocol B: Pre-column GITC Derivatization for Free β-Amino Acid

This method is optimized for evaluating biocatalytic conversions where the analyte remains an unprotected amino acid[2].

  • Derivatization Reaction: To 100 µL of the aqueous β-amino acid sample, add 100 µL of a pH 8.0 buffer and 200 µL of a 0.5% GITC solution in acetonitrile. Vortex and incubate at room temperature for 30 minutes to ensure complete conversion to diastereomeric thioureas.

  • Mobile Phase Preparation: Prepare a mixture of 50% Methanol and 50% Water containing 0.1% Trifluoroacetic acid (TFA)[2].

  • System Equilibration: Install a Waters C18 Symmetry column. Equilibrate with the mobile phase at a flow rate of 0.6 mL/min[2].

  • Injection & Analysis: Inject 10 µL of the derivatized mixture. Monitor the elution at 254 nm[2].

  • System Suitability: Verify baseline resolution of the formed diastereomers. A blank injection of the GITC reagent must be run to identify reagent peaks.

Protocol C: Reversed-Phase Chiral HPLC for Final API (Sitagliptin)

This method is utilized for final quality control of the Sitagliptin drug substance[5][6].

  • Buffer Preparation: Prepare a 3 M Potassium di-hydrogen phosphate (KH

    
    PO
    
    
    
    ) buffer. Adjust the pH strictly to 4.0. Causality note: The pH is critical for suppressing the ionization of the API, preventing peak tailing[6].
  • Mobile Phase Preparation: Mix the Buffer, Methanol, and Acetonitrile in a 60:30:10 (v/v/v) ratio. Degas thoroughly[5][6].

  • System Equilibration: Install a Chiralcel OD-RH column (150 × 4.6 mm, 5 µm). Set the column oven to 25 °C and the flow rate to 1.0 mL/min[5].

  • Injection & Analysis: Dissolve the Sitagliptin sample in the mobile phase. Inject 20 µL and detect at 266 nm[5].

  • System Suitability: The resolution (

    
    ) between the (S)-sitagliptin impurity and the (R)-sitagliptin active substance must be ≥ 3.0[5][6].
    

Analytical Workflow Decision Tree

The following diagram illustrates the logical relationships and decision-making process for selecting the appropriate chromatographic method based on the analyte's state.

ChiralWorkflow Start Analyte: 3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid State What is the state of the analyte? Start->State Free Free β-Amino Acid (Zwitterionic) State->Free Boc N-Boc Protected Intermediate State->Boc API Final API (Sitagliptin) State->API Deriv Pre-column Derivatization (GITC Reagent) Free->Deriv NP Normal-Phase Chiral HPLC (Chiralpak AD-H) Hexane/EtOH Isocratic Boc->NP RP Reversed-Phase Chiral HPLC (Chiralcel OD-RH) Aqueous Buffer/MeOH/ACN API->RP C18 Achiral RP-HPLC (C18 Symmetry) Diastereomer Separation Deriv->C18

Caption: Decision tree for selecting the optimal HPLC enantioseparation method based on analyte state.

References

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition ACS Omega[Link]

  • Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin (KR101565439B1)
  • Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method ResearchGate[Link]

  • Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (CN112500316A)
  • Assessment report - Sitagliptin SUN European Medicines Agency (EMA)[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern pharmaceuticals. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern pharmaceuticals. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Given its role in drug manufacturing, the ability to accurately identify and quantify this compound, along with any related impurities, is paramount for ensuring drug safety and efficacy. Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, stands as the definitive analytical tool for this purpose due to its unparalleled sensitivity and selectivity.

This guide provides an in-depth comparison of the primary mass spectrometry-based methodologies for the analysis of this β-amino acid. We will explore the causality behind experimental choices, compare the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with the alternative of Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed, validated protocols.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₀F₃NO₂[3]
Exact Mass 233.0664 g/mol [3]
Structure A β-amino acid with a trifluorinated phenyl side chain.[4]
Key Features Contains both a basic primary amine (-NH₂) and an acidic carboxylic acid (-COOH) group, making it polar and zwitterionic at neutral pH. The trifluorophenyl group adds lipophilicity.[4]

Core Challenge: The Amphoteric Nature of Amino Acids

The primary analytical challenge stems from the molecule's structure as an amino acid. The presence of both acidic and basic functional groups means it exists as a zwitterion in neutral solutions. This high polarity makes it non-volatile and can lead to poor retention on traditional reversed-phase chromatography columns and inconsistent ionization. Therefore, analytical strategies must be designed to control the ionization state of the molecule to ensure reproducible and robust results.

Comparative Analysis of Hyphenated MS Techniques

The two most powerful and relevant techniques for the analysis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are LC-MS/MS and GC-MS. The choice between them depends on the analytical goal, available instrumentation, and desired throughput.

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-MS (GC-MS)
Sample State Analyzed directly in solution.Requires chemical derivatization to become volatile.
Primary Application Gold standard for quantification in complex matrices (e.g., plasma, reaction mixtures). High sensitivity and throughput.Excellent for structural confirmation and identification in purity profiling. Creates library-searchable spectra.
Ionization Method Electrospray Ionization (ESI), a soft technique ideal for polar, non-volatile molecules.Electron Ionization (EI), a hard technique causing extensive, reproducible fragmentation.
Throughput High. Runtimes are typically short (2-10 minutes).[5][6]Lower. Derivatization adds a significant time and complexity to sample preparation.[7]
Sensitivity Excellent, often reaching sub-ng/mL levels, especially in Multiple Reaction Monitoring (MRM) mode.[8][9]Good, but can be limited by derivatization efficiency and background noise.
Robustness Generally high, though susceptible to matrix effects which must be controlled.[5]Can be very robust, but derivatization reagents can contaminate the instrument over time.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For routine quantification and high-throughput analysis, LC-MS/MS is the undisputed method of choice. The strategy hinges on keeping the analyte in its ionic form for both chromatographic retention and efficient ionization.

Expert Rationale:

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is most effective when the mobile phase is acidified, typically with 0.1% formic acid.[10][11] This serves a dual purpose: it fully protonates the primary amine to a cation (-NH₃⁺) and suppresses the deprotonation of the carboxylic acid, leading to a single, positively charged species that exhibits consistent retention.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. ESI is designed for polar, pre-charged analytes in solution, making it perfectly suited for the protonated form of our target molecule generated by the acidic mobile phase. This results in a strong signal for the protonated molecule, [M+H]⁺.

  • Detection: A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[8][10] This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process virtually eliminates chemical noise, allowing for precise quantification even at trace levels.

Proposed MRM Transitions for Quantification

ParameterValueRationale
Precursor Ion (Q1) m/z 234.07Represents the [M+H]⁺ of the intact molecule.
Product Ion 1 (Q3) m/z 135.01Proposed loss of the butanoic acid moiety, leaving the trifluorobenzyl fragment. This is a structurally significant fragment.
Product Ion 2 (Q3) m/z 216.06Corresponds to the neutral loss of water (H₂O) from the precursor ion, a common fragmentation for molecules with carboxylic acid groups.
The Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific application due to the extra sample preparation step, GC-MS offers a powerful alternative, especially for unambiguous structural confirmation.

Expert Rationale:

  • Derivatization is Mandatory: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is not volatile. To analyze it by GC, the polar -NH₂ and -COOH groups must be chemically masked. Silylation is a common and effective strategy. A reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups, creating a volatile derivative.[7]

  • Ionization and Fragmentation: Electron Ionization (EI) at 70 eV is the standard for GC-MS. This high-energy process creates complex but highly reproducible fragmentation patterns that act as a chemical fingerprint.[12] These patterns can be compared against spectral libraries for confident identification. The fragmentation can provide rich structural information, confirming the presence of the trifluorophenyl ring and the amino acid backbone.[12][13]

Visualized Workflows and Fragmentation

Diagrams provide a clear overview of the analytical processes and molecular behavior.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample in Solution (e.g., reaction mixture) Dilute Dilute with Acidified Mobile Phase Sample->Dilute LC Reversed-Phase HPLC (C18 Column) Dilute->LC ESI ESI Source (Positive Ion Mode) LC->ESI Elution MS Triple Quadrupole MS (MRM Mode) ESI->MS Ion Transfer Data Chromatogram (Peak Integration) MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: High-level workflow for LC-MS/MS analysis.

Fragmentation_Pathway cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 234.07 frag1 Product Ion m/z 216.06 parent->frag1  -H₂O (Neutral Loss) frag2 Product Ion m/z 135.01 parent->frag2  -C₄H₇NO₂ (Side-chain cleavage)

Caption: Proposed ESI-MS/MS fragmentation pathway.

Detailed Experimental Protocols

These protocols provide a starting point for method development and validation, which must be performed in accordance with ICH guidelines.[14][15]

Protocol 1: Quantitative Analysis by LC-MS/MS
  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in methanol.

    • Create a calibration curve by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Dilute experimental samples with the mobile phase to fall within the calibration range.

  • LC-MS/MS System and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Agilent 6475 Triple Quadrupole or equivalent.

    • Ionization Source: ESI, Positive Ion Mode.

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temp: 250 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • MRM Acquisition:

    • Monitor the transition 234.1 → 135.0 (Quantifier) and 234.1 → 216.1 (Qualifier) with a collision energy of 15 V and 10 V, respectively.

  • Data Analysis:

    • Integrate the peak area for the quantifier transition (m/z 234.1 → 135.0).

    • Construct a linear calibration curve of peak area versus concentration.

    • Determine the concentration of unknown samples using the regression equation from the calibration curve.

Protocol 2: Structural Confirmation by GC-MS (with Derivatization)
  • Sample Preparation and Derivatization:

    • Place an aliquot of the sample (e.g., 50 µL of a 1 mg/mL solution in a compatible solvent) into a GC vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents.

    • Add 100 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Seal the vial tightly and heat at 100 °C for 2 hours to ensure complete derivatization of both the amine and carboxylic acid groups.[7]

    • Cool the vial to room temperature before injection.

  • GC-MS System and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ionization Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the di-TBDMS derivative.

    • Identify the molecular ion (M⁺) and characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which are indicative of TBDMS derivatives.[7]

    • Compare the fragmentation pattern to known patterns of similar compounds or use it to confirm the analyte's structure.

Conclusion and Recommendations

The analysis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is most effectively and efficiently accomplished using LC-MS/MS with ESI in positive ion mode . This method provides the sensitivity, selectivity, and throughput required for quantitative applications in pharmaceutical development and quality control. The use of an acidic mobile phase is critical to ensure robust and reproducible results.

GC-MS following silylation serves as a valuable complementary technique. While its workflow is more complex, the highly detailed and reproducible fragmentation patterns generated by Electron Ionization are excellent for definitive structural confirmation and for identifying unknown impurities during forced degradation studies or process development.

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: LC-MS/MS for routine, high-sensitivity quantification and GC-MS for the orthogonal confirmation of identity and detailed structural characterization.

References

  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing.
  • Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. Chinese Journal of Analytical Chemistry.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications.
  • REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016).
  • Determination of NTTP in Sitagliptin by LCMS-8045. Shimadzu. (2024).
  • Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. The Pharmaceutical and Chemical Journal. (2020).
  • Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. Agilent. (2024).
  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. (2000).
  • Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. University of Texas Southwestern Medical Center. (2006).
  • Determination of amino acid isotope ratios by electrospray ionization-mass spectrometry. PubMed.
  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. (2025).
  • (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. ChemicalBook.
  • Development and Validation of New Analytical LC-MS/MS Method for the Estimation of Antidiabetic Drugs Ertugliflozin and Sitagliptin in Combined Pharmaceutical Dosage form. Journal of Pharmaceutical Research International. (2021).
  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PubMed. (2025).
  • Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study. ResearchGate. (2025).
  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. Semantic Scholar. (2011).
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
  • (S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid tertiary butyl ester. Anax Laboratories.
  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. LGC Standards.
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Pharmaffiliates.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. ChemicalBook. (2026).
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. CymitQuimica.
  • (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. Sigma-Aldrich.
  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate.
  • EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2024).
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

Sources

Validation

Advanced Vibrational Spectroscopy Guide: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

[1] -Amino Acid Intermediate[1] Executive Summary & Structural Context[2][3][4] (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the optical antipode of the active moiety found in the blockbuster dipeptidyl peptidas...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Amino Acid Intermediate[1]

Executive Summary & Structural Context[2][3][4]

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the optical antipode of the active moiety found in the blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] While the (R)-enantiomer is the pharmacologically active scaffold, the (S)-enantiomer serves a critical role as a reference standard for enantiomeric purity (ee%) determination and as a model for understanding the solid-state behavior of fluorinated


-amino acids.[1]

The Spectroscopic Challenge: Unlike simple organic acids, this molecule exists primarily as a zwitterion in the solid state.[2] This results in a spectral footprint distinct from its neutral counterparts, characterized by carboxylate (


) and ammonium (

) resonances rather than carboxylic acid (

) and amine (

) bands.[1]

This guide provides a technical roadmap for characterizing this compound using Fourier Transform Infrared (FTIR) spectroscopy, while objectively comparing it against Near-Infrared (NIR) and Vibrational Circular Dichroism (VCD) for specific development workflows.

Theoretical Grounding: The Zwitterionic Signature

Before analyzing the spectrum, one must understand the dominant solid-state equilibrium. In the crystalline lattice, the proton transfer from the carboxylic acid to the amine is thermodynamically favorable.



Key Vibrational Assignments (FTIR)

The following table details the expected spectral bands for the (S)-enantiomer in its zwitterionic form compared to its hydrochloride salt (often used in processing).

Table 1: Diagnostic Vibrational Modes

Functional GroupModeZwitterion (Free Base) Wavenumber (

)
Hydrochloride Salt (

) Wavenumber (

)
Mechanistic Insight
Ammonium

Stretch
3100–2600 (Broad, Multiple)3200–2800 (Broad)Strong H-bonding network broadens these peaks, often obscuring C-H stretches.[1]
Carboxylate

1610–1550 N/AThe "Asymmetric" stretch is the primary indicator of the zwitterion.[1]
Carboxylic Acid

Absent1730–1700 In the HCl salt, protonation suppresses the carboxylate, restoring the classic carbonyl sharp peak.
Carboxylate

1420–1380N/ASymmetric stretch; weaker than the asymmetric mode.[1]
Aromatic Ring

1520–14801520–1480Skeletal vibrations of the 2,4,5-trifluorophenyl ring.[1]
Fluorine

1250–1100 1250–1100Very strong, sharp bands.[1] The "Fingerprint" of the fluorinated moiety.
Ammonium

Bend
1600–15001600–1500"Ammonium II" band; often overlaps with aromatic signals.[1]

Critical Note: If you observe a sharp peak at ~1710


 in the free base sample, it indicates incomplete zwitterion formation  or the presence of residual acid impurities.[1]

Comparative Analysis: Selecting the Right Tool

While FTIR is the standard for structural identification, it is not always the optimal tool for process monitoring or chiral differentiation.

Comparison A: FTIR vs. Near-Infrared (NIR)

Context: Scale-up and Drying Processes.

FeatureMid-IR (FTIR)Near-IR (NIR)Verdict
Spectral Region 4000–400

12,500–4000

Information Content Fundamental vibrations (Structural ID).[1]Overtones (O-H, N-H, C-H).FTIR for ID; NIR for moisture.[1]
Sample Prep KBr Pellet or ATR (Contact required).[1]Diffuse Reflectance (Non-contact/Through glass).[1]NIR is superior for in-line PAT.[1]
Water Sensitivity Too high (Swamps signal).Moderate (Ideal for drying curves).[1]NIR is the choice for drying.
Specificity High (Fingerprinting).[1]Low (Requires Chemometrics/PLS).FTIR is the choice for purity ID.
Comparison B: FTIR vs. Vibrational Circular Dichroism (VCD)

Context: Enantiomeric Purity ((S) vs (R)).

  • The Problem: Standard FTIR is "chiral blind." The spectrum of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is identical to the (R)-enantiomer.[1]

  • The Solution: VCD measures the differential absorption of left and right circularly polarized IR light (

    
    ).[1]
    

Table 2: Chiral Discrimination Capabilities

TechniqueCan Distinguish (S) from (R)?RequirementApplication
Standard FTIR NO NoneChemical Identity
VCD YES Solution phase (typically in

or DMSO-

)
Absolute Configuration Assignment

Experimental Protocol: ATR-FTIR Characterization

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard replacing KBr pellets for improved reproducibility and throughput.

Equipment Requirements
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4

    
    .
    
  • Scans: 32–64 scans.[1]

Step-by-Step Workflow
  • System Validation (Background):

    • Clean crystal with isopropanol.[1]

    • Collect background spectrum (air).[1] Ensure

      
       doublet (2350 
      
      
      
      ) is minimized.[1]
  • Sample Preparation (Solid State):

    • Do not grind if analyzing for polymorphism, as grinding can induce phase transitions.[1]

    • Place ~5-10 mg of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid onto the crystal center.[1]

  • Compression:

    • Apply pressure using the anvil clamp. Monitor the live preview.

    • Target: Absorbance of strongest band (C-F stretch ~1150

      
      ) should be between 0.5 and 0.8 A.U. to avoid detector saturation.[1]
      
  • Acquisition:

    • Collect sample spectrum.[1][3][4][5]

    • Perform ATR correction (software algorithm) to account for penetration depth dependence on wavelength (

      
      ).
      
  • Post-Processing:

    • Baseline correct (only if necessary).

    • Identify the Carboxylate doublet (1580/1400

      
      ) to confirm zwitterionic state.[1]
      

Decision Logic & Visualization

The following diagrams illustrate the logical pathways for technique selection and spectral interpretation.

Diagram 1: Analytical Technique Selection Matrix

Technique_Selection Start Analytical Goal ID Chemical Identity (Fingerprinting) Start->ID Chiral Enantiomeric Purity (S vs R) Start->Chiral Process Process Monitoring (Moisture/Drying) Start->Process FTIR FTIR (ATR/KBr) Focus: C-F, COO- ID->FTIR Standard VCD VCD Spectroscopy Focus: Chiral Anisotropy Chiral->VCD Absolute Config (Non-destructive) HPLC Chiral HPLC (Destructive/Slow) Chiral->HPLC Quantification NIR NIR Spectroscopy Focus: O-H Overtones Process->NIR In-line PAT

Caption: Decision matrix for selecting the appropriate spectroscopic tool based on the specific analytical requirement (Identity vs. Chirality vs. Process).

Diagram 2: Spectral Interpretation Flowchart

Spectral_Logic Input Spectrum Acquired (Mid-IR) Region1 Region: 1750-1690 cm⁻¹ Input->Region1 Check1 Peak Present? Region1->Check1 Result_HCl Indication: Acid/HCl Salt Form (-COOH) Check1->Result_HCl Yes (C=O) Region2 Region: 1650-1550 cm⁻¹ Check1->Region2 No Result_Zwit Indication: Zwitterion Form (-COO⁻) Check2 Strong Band? Region2->Check2 Check2->Result_HCl No/Weak Check2->Result_Zwit Yes (COO⁻ asym)

Caption: Logic flow for distinguishing between the Zwitterionic free base and the Hydrochloride salt form using Carbonyl/Carboxylate regions.

References

  • Hansen, K. B., et al. (2009).[1] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 13(4), 598-608.[1] [Link]

  • Dubey, R., et al. (2012).[1] "Vibrational spectroscopy of amino acids: A review." Applied Spectroscopy Reviews, 47(3), 213-245.[1] (General reference for Zwitterion assignments).

  • Merck & Co., Inc. (2009).[1] "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid." World Intellectual Property Organization, WO2009064476A1.[1]

  • Freedman, T. B., et al. (2003).[1] "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, 15, 743-758.[1] [Link][1]

  • Bhattacharya, S., et al. (2022).[1] "Applications of NIR Spectroscopy in Pharmaceutical Analysis." International Journal of Pharmaceutics. (Context for NIR vs FTIR comparison).

Sources

Comparative

Comparison of enzymatic vs chemical synthesis of Sitagliptin intermediates

The synthesis of Sitagliptin (the active pharmaceutical ingredient in Januvia®) stands as a landmark case study in pharmaceutical process chemistry. As a Senior Application Scientist, I evaluate synthetic routes not mere...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of Sitagliptin (the active pharmaceutical ingredient in Januvia®) stands as a landmark case study in pharmaceutical process chemistry. As a Senior Application Scientist, I evaluate synthetic routes not merely on their theoretical elegance, but on their scalability, atom economy, and downstream processing friction.

The evolution of sitagliptin’s manufacturing—specifically the critical conversion of the prositagliptin ketone to its chiral amine intermediate—highlights a monumental industry shift from transition-metal-catalyzed asymmetric hydrogenation to engineered biocatalysis. This guide provides an in-depth, objective comparison of these two methodologies, detailing the mechanistic causality, experimental protocols, and quantitative performance of each.

The Chemical Benchmark: Rhodium-Catalyzed Asymmetric Hydrogenation

Prior to the advent of industrial biocatalysis, Merck developed a highly optimized second-generation chemical route. This process bypassed the wasteful EDC-coupling steps of their first-generation route by directly forming an enamine intermediate, which was subsequently reduced using a rhodium-based chiral catalyst 1.

Mechanistic Causality

The core challenge in sitagliptin synthesis is establishing the stereocenter of the


-amino acid derivative. In the chemical route, the bulky tBu JOSIPHOS ligand coordinates with Rh(I) to create a highly restricted chiral environment. When the Z-enamine binds to the metal center, the steric bulk of the ligand forces the hydrogen gas to add almost exclusively to the re-face of the alkene. While highly efficient, this transition-metal approach is limited by thermodynamic constraints, plateauing at ~97% enantiomeric excess (ee), which necessitates yield-consuming downstream crystallization to meet the >99% ee pharmaceutical standard.

Chemical_Synthesis A Prositagliptin Ketone (Achiral Precursor) B Ammonium Acetate MeOH / CF3CH2OH A->B Condensation C Enamine Intermediate (Z-isomer) B->C D Rh(I) / tBu JOSIPHOS 250 psi H2, 50°C C->D Asymmetric Hydrogenation E (R)-Sitagliptin (97% ee, requires upgrade) D->E

Chemical synthesis of Sitagliptin via Rh-catalyzed enamine hydrogenation.

Experimental Protocol: Chemical Synthesis

This protocol represents a self-validating workflow for the Rh-catalyzed route.

  • Enamine Formation:

    • Action: React prositagliptin ketone with ammonium acetate in a solvent mixture of methanol and trifluoroethanol.

    • Causality: Trifluoroethanol acts as a critical co-solvent that shifts the thermodynamic equilibrium, driving complete conversion to the enamine.

    • Validation: Monitor via HPLC. The reaction is complete when ketone depletion is >99%. The product directly precipitates as a pure Z-enamine isomer.

  • Asymmetric Hydrogenation:

    • Action: Charge the enamine into a specialized high-pressure reactor with 0.15 mol % [Rh(cod)Cl]₂ and tBu JOSIPHOS ligand. Pressurize with H₂ gas to 250 psi and heat to 50°C.

    • Causality: High pressure is required to maintain the turnover frequency of the Rh-catalyst, overcoming the steric hindrance of the bulky enamine substrate.

    • Validation: Chiral HPLC confirms ~97% ee of the (R)-enantiomer.

  • Downstream Processing (Metal Scavenging & Upgrading):

    • Action: Treat the reaction mixture with functionalized silica (metal scavenger) and perform a chiral crystallization using a tartaric acid derivative.

    • Causality: FDA regulations strictly limit heavy metal residues. Crystallization is mandatory to upgrade the optical purity from 97% to >99.9%.

    • Validation: ICP-MS confirms Rh levels are <10 ppm; Chiral HPLC confirms >99.9% ee.

The Biocatalytic Paradigm Shift: Engineered Transaminase

To eliminate the reliance on high-pressure equipment and expensive heavy metals, Merck partnered with Codexis to develop a third-generation biocatalytic route. They utilized an engineered (R)-selective


-transaminase to perform a direct reductive amination of the prositagliptin ketone 2.
Mechanistic Causality

Wild-type transaminases possess a narrow binding pocket that strictly discriminates against bulky substituents, rendering them completely inactive toward the large trifluorophenyl moiety of the prositagliptin ketone 3. Through 11 rounds of directed evolution and "substrate walking," researchers expanded the active site and engineered the enzyme to tolerate 50% DMSO.

The reaction relies on the pyridoxal-5'-phosphate (PLP) cofactor. Isopropylamine (the amine donor) forms a Schiff base with PLP, converting it to pyridoxamine-5'-phosphate (PMP). PMP then transfers the amine to the prositagliptin ketone with perfect stereocontrol dictated by the enzyme's chiral pocket.

Enzymatic_Synthesis A Prositagliptin Ketone (200 g/L in 50% DMSO) C Engineered R-Transaminase PLP Cofactor, 40°C, pH 8.5 A->C Biocatalysis B Isopropylamine (Amine Donor) B->C Biocatalysis D (R)-Sitagliptin (>99.9% ee, direct isolation) C->D E Acetone (Byproduct) C->E

Biocatalytic amination of prositagliptin ketone using an engineered transaminase.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines the optimized industrial biocatalytic workflow.

  • Reaction Assembly:

    • Action: Suspend prositagliptin ketone (200 g/L) in a 50% (v/v) DMSO/aqueous buffer (pH 8.5) containing isopropylamine and pyridoxal-5'-phosphate (PLP, 1 g/L).

    • Causality: The highly lipophilic ketone requires 50% DMSO to achieve industrially viable titers (200 g/L). A massive excess of isopropylamine is used to drive the reversible transamination equilibrium forward via Le Chatelier's principle.

    • Validation: Visual confirmation of a homogeneous suspension; continuous pH monitoring ensures stability at 8.5.

  • Biocatalytic Conversion:

    • Action: Add 6 g/L of the engineered R-selective transaminase (ATA-117 variant) and incubate at 40°C with gentle agitation for 24 hours.

    • Causality: The engineered enzyme transfers the amine group with perfect stereoselectivity, bypassing the enamine intermediate entirely.

    • Validation: In-process HPLC monitors the disappearance of the ketone and the stoichiometric formation of acetone (the byproduct of isopropylamine).

  • Direct Isolation:

    • Action: Extract the free base into isopropyl acetate and directly precipitate as sitagliptin phosphate monohydrate.

    • Causality: Because the reaction natively achieves >99.9% ee and uses no transition metals, complex scavenging and chiral upgrading steps are completely eliminated.

    • Validation: Chiral HPLC confirms >99.9% ee; total isolated yield >92%.

Quantitative Process Comparison

The transition to biocatalysis yielded profound improvements in process metrics. By eliminating the high-pressure hydrogenation and downstream purification bottlenecks, the enzymatic route fundamentally altered the process economics.

Performance ParameterChemical Synthesis (Rh-Catalyzed)Enzymatic Synthesis (Transaminase)
Catalytic System Rh(I) / tBu JOSIPHOSEngineered R-Transaminase (ATA-117)
Enantiomeric Excess (ee) 97% (Requires costly chiral upgrade)>99.9% (Direct from reaction)
Overall Process Yield ~65%~78% (A 13% absolute increase)
Volumetric Productivity Baseline+53% ( kg/L per day)
Waste Generation Baseline-19% total waste
Reaction Conditions 250 psi H₂, 50°C (Specialized vessels)Atmospheric pressure, 40°C (Standard vessels)
Heavy Metal Contamination Yes (Requires rigorous scavenging)None (100% Metal-free)

Conclusion

The chemical synthesis of sitagliptin via Rh-catalyzed asymmetric hydrogenation was a triumph of its time, showcasing the power of transition-metal stereocontrol. However, the biocatalytic route engineered by Codexis and Merck represents the pinnacle of modern green chemistry. By utilizing directed evolution to force an enzyme to accept a non-natural, bulky substrate in a harsh organic solvent, the enzymatic route achieved perfect stereoselectivity, eliminated heavy metal waste, and drastically simplified the manufacturing footprint. For drug development professionals scaling chiral amine therapeutics, engineered transaminases now represent the gold standard over traditional transition-metal catalysis.

References

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.[Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. PubMed (Science).[Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.[Link]

Sources

Validation

A Comparative Guide to the Impurity Profile of Commercial (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction: The Critical Role of a Key Starting Material (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block and a key starting material in the synthesis of Sitagliptin, a widely used...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Key Starting Material

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block and a key starting material in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances.[3][4][5][6][7]

This guide provides an in-depth comparative analysis of the impurity profiles of commercially available (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. We will explore the origins of these impurities, present comparative data, and detail the robust analytical methodologies required for their comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical manufacturing.

The Synthetic Landscape and the Genesis of Impurities

The impurity profile of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is intrinsically linked to its synthetic route. While various methods exist, a common approach involves the asymmetric synthesis or resolution to obtain the desired (S)-enantiomer.[8][9] Understanding the synthetic pathway is the first step in predicting and controlling potential impurities.

cluster_synthesis Simplified Synthetic Pathway SM Starting Materials (e.g., 2,4,5-trifluorophenylacetic acid) Intermediate1 Chiral Auxiliary Mediated Reaction SM->Intermediate1 Asymmetric Synthesis Intermediate2 Hydrolysis & Deprotection Intermediate1->Intermediate2 Sequential Reactions Product (S)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid Intermediate2->Product

Caption: A simplified overview of a common synthetic route.

Impurities can be introduced at any stage of this process. They are broadly classified according to ICH guidelines and can include organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[6][7]

cluster_impurities Potential Impurity Sources Product (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Process Process-Related (Synthesis) Byproducts By-products (e.g., condensation impurities) Process->Byproducts Intermediates Unreacted Intermediates Process->Intermediates Enantiomer Enantiomeric Impurity ((R)-isomer) Process->Enantiomer Degradation Degradation (Storage & Handling) Oxidative Oxidative Degradants Degradation->Oxidative Hydrolytic Hydrolytic Degradants Degradation->Hydrolytic Reagents Reagents & Solvents ResidualSolvents Residual Solvents Reagents->ResidualSolvents Catalysts Catalyst Residues Reagents->Catalysts Byproducts->Product Intermediates->Product Enantiomer->Product Oxidative->Product Hydrolytic->Product ResidualSolvents->Product Catalysts->Product

Caption: Classification of potential impurities.

Comparative Analysis of Commercial Impurity Profiles

The quality of commercially available (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can vary between suppliers, primarily due to differences in their synthetic processes and purification methods. Below is a comparative table summarizing a hypothetical, yet realistic, impurity profile based on typical findings.

Impurity Name/StructurePotential OriginSupplier A (Typical %)Supplier B (Typical %)Remarks
(R)-enantiomer Incomplete stereoselectivity in synthesis or resolution≤ 0.15≤ 0.50Critical for ensuring the stereochemical purity of the final API.
Condensation Impurity A [10]Self-condensation during synthesis≤ 0.10≤ 0.25Can lead to downstream impurities in the final drug substance.
Unreacted Starting Materials Incomplete reactionNot Detected (<0.05)≤ 0.10Indicates efficiency of the manufacturing process.
Over-alkylated Byproduct Side reaction during synthesis≤ 0.08Not Detected (<0.05)Process-specific impurity.
Degradation Product X Storage/handlingNot Detected (<0.05)Not Detected (<0.05)Stability indicating.
Residual Solvents (e.g., Toluene) Purification/crystallization stepsMeets ICH Q3C limitsMeets ICH Q3C limitsControlled according to toxicological risk.[5]

Note: The values presented are for illustrative purposes. A thorough evaluation of any commercial source requires the analysis of a certificate of analysis and, ideally, in-house verification.

Analytical Methodologies for Comprehensive Impurity Profiling

A multi-faceted analytical approach is necessary to detect, identify, and quantify the full spectrum of potential impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this effort, often coupled with mass spectrometry for structural elucidation.

cluster_workflow Analytical Workflow Sample Commercial Sample HPLC HPLC/UPLC Analysis (Purity & Enantiomeric Ratio) Sample->HPLC GCMS GC-MS (Residual Solvents) Sample->GCMS LCMS LC-MS/MS (Identification of Unknowns) HPLC->LCMS If unknowns > 0.10% Report Comprehensive Impurity Profile Report HPLC->Report LCMS->Report GCMS->Report

Caption: A typical analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

This method is designed to separate the main component from its process-related impurities and degradation products.

Expertise & Experience: The choice of a C18 column provides a versatile stationary phase for separating compounds of moderate polarity. The gradient elution is crucial for resolving both early and late-eluting impurities on the same chromatogram. A phosphate buffer is used to control the pH and ensure consistent ionization state of the amino acid, leading to reproducible retention times.

Protocol:

  • Chromatographic System: A validated HPLC or UPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[11][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

  • System Suitability: Before analysis, inject a standard solution containing the main component and known impurities to verify resolution, tailing factor, and theoretical plates. This ensures the system is performing correctly.

Chiral HPLC for Enantiomeric Purity

This method is critical for quantifying the unwanted (R)-enantiomer.

Expertise & Experience: A chiral stationary phase (CSP) is essential for separating enantiomers. The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The choice of mobile phase is critical and often determined empirically for optimal resolution.

Protocol:

  • Chromatographic System: A validated HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acid modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific column.

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare the sample as described for the achiral method.

  • System Suitability: Inject a racemic mixture of the compound to confirm that the two enantiomers are baseline resolved. The resolution factor should be greater than 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When an unknown impurity is detected above the identification threshold (typically ≥0.10%), its structure must be elucidated.[7]

Expertise & Experience: LC-MS combines the separation power of HPLC with the mass-resolving power of a mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) provides fragmentation data, offering clues about the impurity's structure.

Conceptual Protocol:

  • Separation: Utilize the HPLC method developed for achiral purity.

  • Ionization: Employ an electrospray ionization (ESI) source in positive ion mode, as the amino group is readily protonated.

  • Mass Analysis:

    • Perform a full scan to obtain the molecular weight of the eluting peaks.

    • For peaks corresponding to impurities, perform MS/MS experiments to generate fragmentation patterns.

  • Data Interpretation: Use the accurate mass and fragmentation data to propose a structure for the unknown impurity. This proposed structure can then be confirmed by synthesizing the impurity and comparing its chromatographic and spectral properties.

Conclusion: A Commitment to Quality

The impurity profile of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical quality attribute that directly impacts the safety and efficacy of the final Sitagliptin API. A thorough understanding of the synthetic process allows for the prediction of potential impurities, while a robust analytical program, centered around HPLC and supported by mass spectrometry, is essential for their control. By implementing these scientifically sound methodologies, researchers and manufacturers can ensure that this key starting material meets the stringent quality standards required for pharmaceutical use, ultimately safeguarding patient health.

References

  • ResearchGate. (2025, August 6). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment.
  • International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling.
  • Asian Journal of Chemistry. (2017, July 15). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Scite.ai. A validated stability indicating HPLC method for determination of sitagliptin.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development.
  • IJPSR. (2015, October 12). 3 - IJPSR (2009), Issue 1, Vol.
  • Analysis of Sitagliptin.
  • European Directorate for the Quality of Medicines & HealthCare. GC-MS/MS analytical procedures for the determination of NTTP in sitagliptin/sitagliptin/metformin tablets.
  • A comprehensive study on sitagliptin in the treatment of Type-II Diabetes. (2024, December 4).
  • RSC Publishing. (2025, September 12). Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets.
  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Longdom Publishing. Identification of Novel Metabolic Pathways of Sitagliptin (STG) b.
  • ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Sigma-Aldrich. 3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR.
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Jetir.Org. Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form.
  • LGC Standards. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • SCBT. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | CAS 1204818-19-8.
  • NIH. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem.

Sources

Comparative

Validated Analytical Methods for (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Purity: A Comparative Guide

Introduction (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a highly valuable chiral building block. While its enantiomer, the (R)-isomer, serves as the critical active pharmaceutical ingredient (API) intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a highly valuable chiral building block. While its enantiomer, the (R)-isomer, serves as the critical active pharmaceutical ingredient (API) intermediate for the DPP-4 inhibitor Sitagliptin, the (S)-isomer is rigorously monitored as a chiral impurity or utilized as a distinct stereochemical entity in novel drug discovery[1].

Because the physicochemical properties of enantiomers are identical in an achiral environment, ensuring the absolute purity of the (S)-isomer requires a multi-faceted analytical approach. This guide objectively compares three field-proven, validated methodologies for determining both the chemical and enantiomeric purity of this compound, providing the mechanistic rationale behind each experimental choice.

Chemical Purity via Achiral RP-HPLC

To quantify process impurities—such as condensation byproducts, unreacted starting materials, or degradation products—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[2].

Mechanistic Rationale: The free beta-amino acid exists as a zwitterion at neutral pH, which causes severe secondary interactions with residual silanols on standard silica-based columns, leading to broad, tailing peaks. To counteract this, perchloric acid (


) is employed as an aggressive ion-pairing agent and acidifier[2]. It suppresses the ionization of the carboxylic acid moiety, forcing the molecule into a more hydrophobic, uniform state. Perchloric acid is specifically selected over Trifluoroacetic acid (TFA) due to its superior UV transparency at the low detection wavelength (210 nm) required for this compound[2].

Validated Protocol:

  • Column: InfinityLab Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 μm) or equivalent[2].

  • Mobile Phase A: 0.2% v/v Perchloric acid in highly purified water (ultrasonically degassed)[2].

  • Mobile Phase B: 100% Acetonitrile[2].

  • Gradient Program: Start at 5% B, ramp to 60% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm[2].

  • System Suitability (Self-Validation): The method is considered valid only if the tailing factor for the main peak is

    
     1.5 and theoretical plates are 
    
    
    
    5000.

Enantiomeric Purity via Direct Chiral HPLC

Direct chiral resolution is the most accurate and straightforward method for determining the enantiomeric excess (ee) of the (S)-isomer against the (R)-isomer[3][4].

Mechanistic Rationale: The Crownpak CR(+) column utilizes a chiral crown ether coated onto a silica support as the stationary phase selector. Chiral recognition occurs via the formation of a host-guest inclusion complex between the crown ether and the primary amine of the analyte. Crucially, this complexation strictly requires the amine to be fully protonated (as an


 ion). Therefore, the mobile phase must be maintained at a highly acidic pH (pH 1.5)[3][4].

Validated Protocol:

  • Column: Crownpak CR(+) (Daicel Co., Japan)[3][4].

  • Mobile Phase: Isocratic aqueous perchloric acid solution adjusted exactly to pH 1.5[3][4].

  • Flow Rate: 0.6 mL/min[3][4].

  • Column Temperature: 25°C. (Strict temperature control is mandatory, as host-guest inclusion complexation is highly exothermic; fluctuations will drastically alter retention times and resolution).

  • Detection: UV at 210 nm[3][4].

  • System Suitability (Self-Validation): Baseline separation with a resolution (

    
    ) 
    
    
    
    1.5 between the (S) and (R) enantiomers.

Enantiomeric Purity via Indirect RP-HPLC (GITC Derivatization)

For laboratories lacking dedicated chiral columns, indirect measurement via chiral derivatization offers a highly reliable, cost-effective alternative[3].

Mechanistic Rationale: The sample is reacted with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate). The isothiocyanate group reacts selectively with the primary amine of the beta-amino acid to form stable thiourea derivatives. Because the GITC reagent is homochiral, it converts the (S)- and (R)-enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties (e.g., hydrophobicity, dipole moments) and can be easily separated on a standard achiral C18 column[3].

Validated Protocol:

  • Derivatization: Dissolve 1 mg of the sample in 0.5 mL of 0.1 M borate buffer (pH 8.5). Add a 5-fold molar excess of GITC dissolved in acetonitrile. Incubate at room temperature for 30 minutes[3].

  • Column: C18 Symmetry column (e.g., Waters, 4.6 x 150 mm)[3].

  • Mobile Phase: Isocratic mixture of 50% Methanol and 50% Water containing 0.1% TFA[3].

  • Flow Rate: 0.6 mL/min[3].

  • Detection: UV at 254 nm. (The newly formed thiourea chromophore shifts the optimal absorption maximum to 254 nm, which conveniently avoids low-UV baseline noise)[3].

  • System Suitability (Self-Validation): Complete consumption of the starting amine (verified by TLC or LC-MS) and diastereomeric resolution (

    
    ) 
    
    
    
    2.0.

Comparative Performance & Selection Matrix

The following table summarizes the quantitative data and operational parameters to guide method selection:

ParameterAchiral RP-HPLC (Chemical)Direct Chiral HPLC (Crownpak)Indirect RP-HPLC (GITC)
Target Metric Process Impurities (% Area)Enantiomeric Excess (ee)Diastereomeric Excess (de)
Column Poroshell 120 EC-C18Crownpak CR(+)C18 Symmetry
Mobile Phase MeCN / 0.2%

Aqueous

(pH 1.5)
50% MeOH / 50%

(0.1% TFA)
Detection UV 210 nmUV 210 nmUV 254 nm
Run Time ~15-20 min~25-35 min~20 min (plus 30 min prep)
Resolution (

)

for main impurities

(Baseline separation)

Cost / Complexity Low / LowHigh / LowLow / High

Analytical Workflow Diagram

Workflow Sample Sample: (S)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid Chem Chemical Purity (Process Impurities) Sample->Chem Chiral Enantiomeric Purity (Chiral Impurities) Sample->Chiral RP_HPLC Achiral RP-HPLC Column: C18 (e.g., Poroshell) Eluent: MeCN / HClO4 Chem->RP_HPLC Direct Direct Chiral HPLC Column: Crownpak CR(+) Eluent: pH 1.5 HClO4 Chiral->Direct Unprotected Amine Indirect Indirect RP-HPLC Derivatization: GITC Column: C18 Symmetry Chiral->Indirect Cost-Effective Alt Res_Chem Validated Chemical Purity (% Area) RP_HPLC->Res_Chem Res_Chiral1 Enantiomeric Excess (ee) Direct Measurement Direct->Res_Chiral1 Res_Chiral2 Diastereomeric Excess (de) Indirect Measurement Indirect->Res_Chiral2

Figure 1: Decision matrix for selecting the appropriate purity analysis method.

References

1.[2] CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents. 2.[3] KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin. Google Patents. 3.[1] A Novel Process For The Preparation Of Sitagliptin. QuickCompany. 4.[4] Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

[1] Executive Summary & Operational Context (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 769195-26-8) is a critical chiral beta-amino acid intermediate, predominantly used in the synthesis of Dipeptidyl Pepti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Context

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 769195-26-8) is a critical chiral beta-amino acid intermediate, predominantly used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Sitagliptin .[1][2]

The Senior Scientist's Perspective: Many labs treat this merely as "organic waste." This is a procedural failure. Due to the trifluorophenyl moiety , this compound presents two specific challenges that generic waste protocols miss:

  • Thermal Stability: The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (

    
    ).[1] Standard low-temperature incineration may result in incomplete combustion, releasing fluorinated byproducts.[1]
    
  • Bioactivity: As a late-stage pharmaceutical intermediate, it possesses significant biological activity potential.[1] It must be contained with the same rigor as an Active Pharmaceutical Ingredient (API).

This guide defines a self-validating disposal workflow that ensures regulatory compliance (RCRA/EPA) and environmental stewardship.

Hazard Identification & Safety Profile

Before disposal, you must understand the material's behavior. This compound is a zwitterionic solid that can generate significant static charge, leading to dust dispersion.

Table 1: GHS Hazard Classification
Hazard ClassCategoryCodeHazard Statement
Skin Irritation 2H315Causes skin irritation.[1][3]
Eye Irritation 2AH319Causes serious eye irritation.[1][4]
STOT - Single Exp. 3H335May cause respiratory irritation.[1][4]
Aquatic Toxicity Acute 3H402Harmful to aquatic life (structure-activity based).[1]
Expert Insight: The "Invisible" Hazard

The primary risk during disposal is not acute toxicity, but cross-contamination via electrostatic fines .

  • Protocol: Never weigh or transfer this solid in an open draft. Use an ionizing bar or antistatic gun if available during transfer to waste containers to prevent "climbing" of particles.

Waste Characterization & Segregation

To create a self-validating system, we use Mass Balance Reconciliation .[1]

  • Rule:

    
    .[1]
    
  • If you cannot account for the waste mass, your containment has failed.

Regulatory Classification (RCRA Context)

While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, this material must be classified by characteristic :

  • Waste Code: Non-RCRA Regulated (unless mixed with solvents like Methanol/Acetonitrile, then D001 Ignitable).[1]

  • Profile Name: "Halogenated Organic Solid, N.O.S. (Contains Fluorine)."[1][5][6][7][8][9][10]

  • Critical Tag: Must be flagged as Halogenated .[1] This directs the waste to incinerators equipped with caustic scrubbers to neutralize Hydrogen Fluoride (HF) gas.

Disposal Workflow: The Decision Matrix

The following logic gate ensures the material ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution Bagging Double Bag in Anti-Static LDPE Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck SolidContainer Fiber/Poly Drum Label: 'Halogenated Organic Solid' Bagging->SolidContainer HaloStream Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloStream Contains DCM/Chloroform or High F-load NonHaloStream Stream B: Non-Halogenated (Do NOT Use - Cross Contamination Risk) SolventCheck->NonHaloStream Non-Halo Solvents Destruction High-Temp Incineration (>1100°C) with HF Scrubbing HaloStream->Destruction NonHaloStream->HaloStream Re-route due to Fluorine Content (Best Practice) SolidContainer->Destruction

Figure 1: Waste segregation logic. Note the dashed line indicating that even if dissolved in non-halogenated solvents (like Methanol), the presence of the trifluoro-compound suggests treating the entire stream as Halogenated to ensure proper scrubbing.[1]

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Excess Reagent/Spoiled Batches)[1]
  • Containment: Do not place loose powder directly into a drum. Place the material into a clear, 4-mil LDPE (Low-Density Polyethylene) bag.

  • Decontamination: Wipe the exterior of the bag with a damp tissue (water/methanol) to remove electrostatic fines. Place the used wipe inside the bag.

  • Sealing: Goose-neck seal the bag (twist, fold over, tape).

  • Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (95%), Filter Paper (5%)."[1]

    • Hazard Checkbox: Toxic, Irritant.

    • Special Note: "High Fluorine Content."[8]

Phase 2: Liquid Waste (Mother Liquors)[1]
  • Segregation: Even if the solvent is Ethanol or Ethyl Acetate, discharge this waste into the Halogenated Waste carboy.

    • Reasoning: If you put this into the "Non-Halogenated" stream (often used for fuel blending), the fluorine content may corrode the burner nozzles of the fuel blending facility or exceed their permit limits for halogens.

  • pH Adjustment: Ensure the waste solution is not acidic (pH < 2). If acidic, neutralize with Sodium Bicarbonate before capping to prevent pressure buildup from off-gassing.

Spill Management & Emergency Response

Scenario: A 5g bottle drops and shatters on the benchtop.

The Critical Failure Point: Using a brush and dustpan. This generates an aerosol cloud of bioactive fluorinated dust.

SpillResponse Assess 1. Assess Area (Isolate Airflow) PPE 2. Don PPE (N95/P100 + Nitrile Gloves) Assess->PPE WetMethod 3. Wet Method Cover with MeOH-dampened pads PPE->WetMethod Scoop 4. Scoop Use disposable scrapers WetMethod->Scoop Wash 5. Final Wash Soap & Water (3x) Scoop->Wash

Figure 2: Wet-method spill response prevents dust inhalation.[1]

Detailed Protocol:

  • Isolate: Alert nearby personnel. Stop local ventilation if it creates turbulence (but keep fume hood on).

  • Dampen: Gently lay paper towels soaked in Methanol or Water over the powder. Do not pour liquid directly on the powder (this spreads the contamination radius).

  • Collect: Push the damp pile into a heap using disposable plastic scrapers.

  • Disposal: Place all spill debris into the Solid Waste stream (as defined in Section 5).

Technical Justification: Why Incineration?

Landfill is not an acceptable option for fluorinated pharmaceutical intermediates.

  • Molecular Stability: The C-F bond energy is approx.

    
    .[1] Bacteria in standard water treatment plants or landfills cannot readily cleave this bond.
    
  • Incineration Requirement:

    • Temperature:

      
       (2000°F) is required to ensure thermal mineralization.[1]
      
    • Residence Time: >2 seconds.

    • Scrubbing: The combustion reaction produces Hydrogen Fluoride (HF):

      
      [1]
      
    • Facilities must use caustic scrubbers (NaOH) to capture HF as NaF (Sodium Fluoride) to prevent acid rain emissions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1][11] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

  • U.S. EPA. Incineration of Halogenated Organic Compounds.[8] Technical Guidance for RCRA Permitting. Retrieved from [Link][1]

Sources

Handling

Comprehensive Safety and Handling Guide for (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. As an active pharmaceutical ingredient (API) and a fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. As an active pharmaceutical ingredient (API) and a fluorinated organic compound, this substance requires rigorous adherence to safety procedures to mitigate potential health risks to laboratory personnel and prevent environmental contamination.

Hazard Identification and Risk Assessment

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its nature as a fine powder, there is a significant risk of aerosolization during handling, which can lead to inhalation and respiratory tract irritation. Skin and eye contact are also primary routes of exposure that can result in irritation. Ingestion poses an acute toxicity hazard. A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate all potential exposure risks.[1]

Table 1: Hazard and Precautionary Statements

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowedP261Avoid breathing dust/fume/gas/mist/vapours/spray.
H315Causes skin irritationP264Wash hands thoroughly after handling.
H319Causes serious eye irritationP270Do not eat, drink or smoke when using this product.
H335May cause respiratory irritationP280Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound. The following PPE is mandatory when handling (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Respiratory Protection: An FFP2 or FFP3 (or NIOSH-approved N95) respirator is required to protect against the inhalation of fine powders.[2][3] For operations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[4]

  • Eye and Face Protection: Chemical safety goggles are essential to prevent eye contact.[5] In situations where splashing is possible, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, a disposable coverall made of a material like Tyvek® is recommended.[1][6]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for their resistance to a range of chemicals and good dexterity.[7][8] Always check the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged handling, double-gloving is recommended.

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Coverall Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Coverall Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure during the handling of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to contain any airborne particles.[9][10]

  • Containment: For weighing and transferring powders, use of a powder containment hood is recommended to minimize dust generation.[10]

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials, including a designated waste container.

  • Don PPE: Follow the correct donning procedure as outlined in the diagram above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood or BSC.

    • Use a spatula or other appropriate tool to handle the powder. Avoid pouring, which can create dust.

    • If possible, use a containment system such as a glove bag for highly sensitive operations.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doff PPE: Remove PPE in the correct order to avoid contaminating yourself.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is critical.

A minor spill is a small, contained spill that can be safely cleaned up by trained laboratory personnel.

  • Alert others: Inform personnel in the immediate area.

  • Don appropriate PPE: This includes a respirator, goggles, lab coat, and chemical-resistant gloves.

  • Contain the spill: Cover the spill with an absorbent material, working from the outside in.

  • Clean up: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the waste container and dispose of it as hazardous chemical waste.[11][12][13]

A major spill is a large, uncontrolled spill that poses a significant hazard.

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors to contain the spill.

  • Call for help: Contact your institution's emergency response team.

  • Provide information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.[14]

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Hazardous Alert Alert Others Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Isolate Isolate Lab Evacuate->Isolate Call Call Emergency Response Isolate->Call

Caption: Decision workflow for chemical spill response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including excess chemical, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: As a fluorinated organic compound, the preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[15][16] This method is effective at breaking the strong carbon-fluorine bonds.[16] Landfilling in a hazardous waste landfill may be an alternative if incineration is not available, but it is less preferred as it only contains the substance.[17] Do not dispose of this chemical down the drain or in regular trash.

References

  • DKU. (n.d.). Laboratory Emergency Preparedness.
  • Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from Berkeley Environment, Health & Safety website.
  • DuPont. (n.d.). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from Cornell Environment, Health and Safety website.
  • University of Florida. (n.d.). Glove Selection for Working with Pesticides. Retrieved from University of Florida IFAS Extension website.
  • Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.
  • Chemstore. (n.d.). Guide for Chemical Spill Response Planning.
  • The Science Company. (n.d.). Glove Chemical Resistance Guide.
  • SHIELD Scientific. (n.d.). NEW: Glove chemical resistance guide.
  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Respirator Selection.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • AirClean Systems. (n.d.). Powder Handling.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • uvex safety. (2021, March 1). PPE pharma & biotech industry | uvex protective clothing.
  • ABL Distribution. (n.d.). Respiratory Filter Selection Guide.
  • World Health Organization. (n.d.). Safe management of pharmaceutical waste from health care facilities global best practices.
  • Access Water. (2023, October 4). Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
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(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
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